Technical Documentation Center

5-Ethylaminopyridine-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethylaminopyridine-2-amine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Ethylaminopyridine-2-amine

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-Ethylaminopyridine-2-amine, a valuable heterocyclic amine with significant applications in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Ethylaminopyridine-2-amine, a valuable heterocyclic amine with significant applications in medicinal chemistry and materials science. This document details a robust and efficient two-step synthetic pathway, commencing with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a reductive amination with acetaldehyde. The guide offers in-depth procedural details, mechanistic insights, and thorough characterization data to support researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 5-Ethylaminopyridine-2-amine

Substituted 2-aminopyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of biologically active molecules. Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them ideal candidates for targeting a range of biological targets. 5-Ethylaminopyridine-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of both a primary and a secondary amine group offers multiple points for further functionalization, enabling the exploration of diverse chemical space in the development of novel compounds.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, empowering the researcher to optimize and adapt these methods for their specific needs.

A Validated Synthetic Pathway

The synthesis of 5-Ethylaminopyridine-2-amine can be efficiently achieved through a two-step process. The first step involves the regioselective nitration of readily available 2-aminopyridine to introduce a nitro group at the 5-position. The subsequent step employs a one-pot reductive amination of the resulting 2-amino-5-nitropyridine with acetaldehyde to introduce the ethylamino group and concurrently reduce the nitro functionality.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine H₂SO₄, HNO₃ 5-Ethylaminopyridine-2-amine 5-Ethylaminopyridine-2-amine 2-Amino-5-nitropyridine->5-Ethylaminopyridine-2-amine 1. Acetaldehyde 2. NaBH₄ or H₂, Pd/C

Caption: Overall synthetic route to 5-Ethylaminopyridine-2-amine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the amino group, the substitution occurs predominantly at the para-position (C5).[1]

Reaction Scheme:

Nitration_of_2-Aminopyridine cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2AP 2-Aminopyridine 2A5NP 2-Amino-5-nitropyridine 2AP->2A5NP Nitration Reagents H₂SO₄, HNO₃ Reagents->2A5NP

Caption: Nitration of 2-aminopyridine to 2-amino-5-nitropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1118.82 g0.2
Dichloroethane-75.3 g-
Concentrated Sulfuric Acid98.08As part of mixed acid-
Fuming Nitric Acid63.01As part of mixed acid-
Mixed Acid (H₂SO₄/HNO₃)-45.17 g-

Procedure: [2]

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add 45.17 g of a pre-mixed and cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C. The reaction mixture will change color from light yellow to a deep red.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Let the reaction mixture warm to room temperature and stir for another 8-10 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture and carefully quench by pouring it into ice water.

  • Neutralize the aqueous solution to a pH of approximately 5-6 with a suitable base (e.g., sodium hydroxide solution), while keeping the mixture cool.

  • Separate the organic layer.

  • Remove the dichloroethane under reduced pressure.

  • The residue, a dark yellow precipitate, is then collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine. A typical yield is around 91%.[2]

Step 2: Synthesis of 5-Ethylaminopyridine-2-amine

This step involves a reductive amination reaction. The aldehyde (acetaldehyde) first reacts with the primary amino group of 2-amino-5-nitropyridine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. Concurrently, the nitro group is reduced to a primary amine. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation.[3]

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2A5NP 2-Amino-5-nitropyridine Final_Product 5-Ethylaminopyridine-2-amine 2A5NP->Final_Product Acetaldehyde Acetaldehyde Acetaldehyde->Final_Product Reducing_Agent NaBH₄ or H₂, Pd/C Reducing_Agent->Final_Product

Caption: Reductive amination of 2-amino-5-nitropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitropyridine139.11(To be calculated based on previous step's yield)-
Acetaldehyde44.05(1.1 - 1.5 equivalents)-
Sodium Borohydride (NaBH₄)37.83(2 - 3 equivalents)-
OR
Palladium on Carbon (10% Pd/C)-(Catalytic amount)-
Hydrogen Gas (H₂)2.02(Sufficient pressure)-
Solvent (e.g., Methanol, Ethanol)-(Sufficient volume)-

Procedure (using Sodium Borohydride):

  • Suspend 2-amino-5-nitropyridine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Add acetaldehyde (1.1 - 1.5 equivalents) dropwise to the suspension.

  • Stir the mixture for 30-60 minutes at 0-5°C to allow for imine formation.

  • Slowly add sodium borohydride (2 - 3 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Ethylaminopyridine-2-amine.

Procedure (using Catalytic Hydrogenation):

  • Dissolve 2-amino-5-nitropyridine and acetaldehyde (1.1 - 1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as described above.

Characterization of 5-Ethylaminopyridine-2-amine

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 5-Ethylaminopyridine-2-amine.

Physical Properties: [4]

PropertyValue
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.18 g/mol
Appearance(Expected) Off-white to light brown solid

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethyl group, and the protons of the two amine groups. The aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm). The ethyl group will exhibit a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The amine protons (NH and NH₂) will likely appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the pyridine ring will resonate in the downfield region (typically δ 100-160 ppm). The carbons of the ethyl group will appear in the upfield region.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z = 137. The fragmentation pattern will likely show the loss of an ethyl group or other characteristic fragments of the aminopyridine core.

Safety and Handling

  • 2-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Nitrating Agents (Nitric Acid, Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate PPE. Reactions should be performed in a fume hood, and quenching should be done slowly and carefully.

  • Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add to protic solvents slowly and in a controlled manner.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 5-Ethylaminopyridine-2-amine. By providing a step-by-step protocol, mechanistic insights, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described methodology is scalable and utilizes readily available starting materials, making it an attractive approach for the synthesis of this important chemical intermediate.

References

  • PubChem. 5-Ethylaminopyridine-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=28477764. Available from: [Link].

  • PrepChem. Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available from: [Link].

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Iraqi National Journal of Chemistry. Available from: [Link].

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available from: [Link].

  • PubChem. 5-Ethylaminopyridine-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=28477764. Available from: [Link].

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available from: [Link].

  • Frontiers in Chemistry. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link].

  • Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link].

  • Google Patents. Process for the hydrogenation of nitriles to primary amines.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link].

  • Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage. Available from: [Link].

  • NIST WebBook. Pyridine, 5-ethyl-2-methyl-. Available from: [Link].

  • PubChemLite. N-ethyl-5-nitropyridin-2-amine (C7H9N3O2). Available from: [Link].

  • University of Calgary. Amines. Available from: [Link].

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link].

  • SpectraBase. Ethylamine. Available from: [Link].

  • FDA. N-ETHYL-5-NITROPYRIDIN-2-AMINE. Available from: [Link].

  • ScienceDirect. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available from: [Link].

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available from: [Link].

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Available from: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available from: [Link].

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link].

  • ResearchGate. Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Available from: [Link].

  • Doc Brown. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Available from: [Link].

  • Doc Brown. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. Available from: [Link].

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link].

  • Google Patents. Process for the preparation of 2'-O-alkyl purine phosphoramidites.
  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link].

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link].

Sources

Exploratory

5-Ethylaminopyridine-2-amine (CAS 1018262-40-2): A Comprehensive Technical Guide for Synthesis and Application in Receptor Pharmacology

Executive Summary As a Senior Application Scientist specializing in the synthesis of nitrogen-rich heterocycles, I frequently encounter compounds that serve as critical linchpins in drug discovery. 5-Ethylaminopyridine-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in the synthesis of nitrogen-rich heterocycles, I frequently encounter compounds that serve as critical linchpins in drug discovery. 5-Ethylaminopyridine-2-amine (also known as 2-amino-5-ethylaminopyridine) is one such molecule. It functions as a highly specialized building block in the development of pyridinyl guanidines and 2-aminoimidazolines[1]. These derivatives are highly sought after for their role as high-affinity antagonists and inverse agonists of the α2-adrenoceptor, a G-protein-coupled receptor implicated in various neuropsychiatric conditions[1].

This technical guide deconstructs the physicochemical properties, the mechanistic synthesis, and the regioselective challenges associated with 5-ethylaminopyridine-2-amine, providing a field-proven, self-validating framework for medicinal chemists.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative metrics of 5-ethylaminopyridine-2-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The dual-amine functionality—a primary amine at the C2 position and a secondary ethylamine at the C5 position—dictates its high polarity and unique reactivity profile.

Table 1: Quantitative Physicochemical Data

Property Value Analytical Significance
IUPAC Name 5-N-ethylpyridine-2,5-diamine Defines the precise regiochemistry of the substituents.
CAS Number 1018262-40-2 Primary registry identifier for commercial sourcing[2].
Molecular Formula C7H11N3 Confirms the atomic composition[2].
Molecular Weight 137.18 g/mol Used for stoichiometric calculations in derivatization[2].
Exact Mass 137.0953 Da Critical target for High-Resolution Mass Spectrometry (HRMS) validation[2].
XLogP3 0.9 Indicates moderate lipophilicity; requires specialized extraction techniques[2].

| Topological Polar Surface Area | 50.9 Ų | High polarity due to multiple hydrogen bond donors/acceptors[2]. |

Mechanistic Synthesis: A Self-Validating Protocol

The foundational synthesis of 5-ethylaminopyridine-2-amine relies on the selective mono-alkylation of 2,5-diaminopyridine[3]. In my experience, the primary failure mode in this reaction is over-alkylation (forming diethylated byproducts) or poor extraction yields due to the product's high polarity. The following protocol is engineered to mitigate these risks through precise reagent selection and in-process validation.

Step-by-Step Methodology: Selective Alkylation via Ethyl Mesylate

Note: This protocol is designed as a self-validating system to ensure high-fidelity yields.

  • Reagent Solvation: Dissolve 2,5-diaminopyridine (250 mg, 2.29 mmol) in absolute ethanol (11 mL)[3].

    • Causality: Ethanol acts as a protic solvent. It effectively solvates the highly polar diamine while stabilizing the transition state of the subsequent SN2 substitution via hydrogen bonding.

  • Controlled Alkylation: Add ethyl mesylate (1.00 eq., 236 μL, 2.29 mmol) dropwise to the solution[3].

    • Causality: Ethyl mesylate is deliberately chosen over more reactive alkyl halides (like ethyl iodide). Its moderate leaving-group ability prevents runaway over-alkylation at the highly nucleophilic C5 amine, ensuring mono-alkylation predominates.

  • Thermal Activation: Stir the mixture at 60 °C for 16 hours[3].

    • Causality: Maintaining exactly 60 °C provides the optimal kinetic energy to drive the SN2 reaction to completion without degrading the temperature-sensitive pyridine-diamine core.

  • Self-Validating Checkpoint (In-Process Control): At the 14-hour mark, draw a 10 μL aliquot for LC-MS analysis.

    • Validation Rule: The reaction is validated to proceed to extraction only when the unreacted 2,5-diaminopyridine peak area is <5% relative to the product mass (m/z 138.1 [M+H]+). If unreacted starting material remains, extend heating by 2 hours.

  • Optimized Extraction: Extract the product using a 20% solution of isopropanol in dichloromethane (iPrOH/CH2Cl2) (3 × 20 mL). Wash the combined organic phases with saturated NaHCO3 (2 × 20 mL)[3].

    • Causality: Due to the product's TPSA of 50.9 Ų, standard non-polar solvents (like plain CH2Cl2 or EtOAc) result in poor partitioning. The addition of 20% iPrOH disrupts hydrogen bonding with the aqueous phase, efficiently driving the compound into the organic layer. The NaHCO3 wash ensures the amines remain in their unprotonated, free-base form.

  • Desiccation & Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the target compound[3].

Pharmacological Applications & Regioselectivity Challenges

Once synthesized, 5-ethylaminopyridine-2-amine is primarily utilized as a precursor for the development of α2-adrenoceptor antagonists[1]. However, derivatizing this molecule—specifically via guanidylation—presents significant regioselective challenges.

The Regioselectivity Dilemma

When attempting direct guanidylation to form pyridin-2-yl guanidine derivatives, both the C2 primary amine and the C5 secondary amine can act as nucleophiles. While the C2 amine's lone pair is partially delocalized into the pyridine ring (reducing its nucleophilicity), the C5 ethylamine is electronically richer but sterically hindered. This competition often leads to a complex mixture of regioisomers, making direct guanidylation unsuited for preparing specific target compounds[4].

Strategic Pivot: Nucleophilic Aromatic Substitution (NAS)

To bypass this regioselectivity issue, researchers often shift their synthetic strategy. Instead of derivatizing 5-ethylaminopyridine-2-amine directly, an alternative route utilizing the nucleophilic aromatic substitution (NAS) of 2-chloro-5-nitropyridine with the free base of guanidine hydrochloride is employed[4]. This ensures complete regiocontrol, yielding the neutral guanidine intermediate necessary for high-affinity α2-adrenoceptor binding[1][4].

G A 2,5-Diaminopyridine (Precursor) B Alkylation (Ethyl Mesylate, EtOH, 60°C) A->B C 5-Ethylaminopyridine-2-amine (Target Compound) B->C D Direct Guanidylation (Regioselectivity Issues) C->D Attempted Derivatization E Alternative NAS Pathway (2-chloro-5-nitropyridine) C->E Structural Analogs D->E Shift in Strategy F Pyridin-2-yl Guanidines (Derivatives) E->F G α2-Adrenoceptor Antagonism (Pharmacology) F->G Target Binding

Workflow of 5-Ethylaminopyridine-2-amine synthesis and its pharmacological application.

Conclusion

5-Ethylaminopyridine-2-amine remains a highly valuable, yet synthetically demanding, intermediate in medicinal chemistry. By strictly controlling the alkylation thermodynamics and utilizing specialized extraction solvent systems, chemists can isolate this compound with high purity. Furthermore, understanding its inherent regioselective limitations allows drug development professionals to intelligently pivot to alternative NAS pathways when designing the next generation of neuropsychiatric α2-adrenoceptor ligands.

References

  • PubChem. "5-Ethylaminopyridine-2-amine | C7H11N3 | CID 28477764". National Institutes of Health. URL:[Link]

  • Kelly, B., et al. "Supporting Information: α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation and Molecular Modelling Investigation". Journal of Medicinal Chemistry. URL:[Link]

  • Kelly, B., et al. "α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

I. Physicochemical Profiling &amp; Structural Rationale

Title: 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2): A Comprehensive Technical Guide for Medicinal Chemistry Applications As a Senior Application Scientist in drug discovery, I approach molecular building blocks not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2): A Comprehensive Technical Guide for Medicinal Chemistry Applications

As a Senior Application Scientist in drug discovery, I approach molecular building blocks not just as static structures, but as dynamic components within a larger pharmacological system. 5-Ethylaminopyridine-2-amine (also known as N5-ethylpyridine-2,5-diamine) is a highly privileged scaffold[1]. Its unique electronic properties and hydrogen-bonding profile make it an indispensable intermediate in the synthesis of advanced targeted therapeutics, particularly small-molecule kinase inhibitors.

This whitepaper dissects the physicochemical profile, mechanistic rationale, and validated synthetic workflows for utilizing 5-Ethylaminopyridine-2-amine in modern drug development.

Before integrating any intermediate into a synthetic pipeline, we must evaluate its physicochemical boundaries to ensure it aligns with Lipinski’s Rule of Five for oral bioavailability. The table below summarizes the core metrics of 5-Ethylaminopyridine-2-amine[1].

PropertyValueCausality / Significance in Drug Design
CAS Number 1018262-40-2Essential for precise procurement, IP mapping, and regulatory documentation[2][3].
Molecular Weight 137.18 g/mol Low molecular weight allows for extensive downstream elaboration (e.g., dual-ring systems) without exceeding the 500 Da threshold[1].
XLogP3 0.9Optimal lipophilicity. Provides sufficient aqueous solubility while maintaining passive membrane permeability[1].
Topological Polar Surface Area (TPSA) 50.9 ŲFalls within the ideal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it suitable for CNS-active kinase inhibitors[1].
Hydrogen Bond Donors / Acceptors 2 / 3The 2-amino group and pyridine nitrogen act as a potent donor-acceptor pair, crucial for anchoring the molecule to target protein backbones[1].
The Regioselectivity Principle

The true value of this scaffold lies in its differential nucleophilicity. The lone pair on the C2-amino group is highly delocalized into the electronegative pyridine ring (via resonance with the N1 nitrogen). Conversely, the C5-ethylamino group is positioned meta to the pyridine nitrogen. Because it cannot delocalize its lone pair onto the ring nitrogen via direct resonance, the C5-amine retains significantly higher electron density. This causality dictates that electrophiles will regioselectively attack the C5-ethylamino group without the need for protecting groups.

Pharmacophore Core 5-Ethylaminopyridine-2-amine Scaffold N1 Pyridine N1 (H-Bond Acceptor) Core->N1 NH2 C2-Amino Group (H-Bond Donor) Core->NH2 NHEt C5-Ethylamino Group (Solvent Vector / Linker) Core->NHEt Target Kinase Hinge Region (Backbone Amides) N1->Target Binds Backbone NH NH2->Target Binds Backbone C=O

Fig 1. Pharmacophore mapping of the scaffold interacting with a kinase hinge region.

II. Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Synthesis of 5-Ethylaminopyridine-2-amine via Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on an unactivated pyridine ring requires harsh conditions that degrade yield. We utilize a palladium-catalyzed cross-coupling to ensure mild conditions and high fidelity.

Reagents: 2-Amino-5-bromopyridine (1.0 eq), Ethylamine (2.0 M in THF, 2.0 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.10 eq), NaOtBu (1.5 eq), Anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst Activation: Charge a flame-dried Schlenk flask with 2-amino-5-bromopyridine, Pd(OAc)₂, and BINAP. Causality: BINAP is a bidentate ligand that structurally stabilizes the palladium intermediate, preventing catalyst aggregation (black palladium) and promoting rapid reductive elimination.

  • Base Addition: Add NaOtBu. Causality: A strong, sterically hindered base is required to deprotonate the coordinated amine without acting as a competing nucleophile.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times.

  • Reaction Execution: Inject the ethylamine solution and anhydrous toluene. Seal and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the Pd catalyst, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).

Self-Validation (IPC):

  • LC-MS: Confirm the presence of the product mass [M+H]⁺ at m/z 138.1[1].

  • ¹H NMR (DMSO-d6): Validate the ethyl group insertion by identifying a distinct quartet (~3.0 ppm, 2H) and triplet (~1.1 ppm, 3H).

Protocol B: Regioselective Downstream Functionalization

This protocol demonstrates the integration of the scaffold into a larger inhibitor core (e.g., coupling with 2,4-dichloropyrimidine).

Step-by-Step Methodology:

  • Dissolve 5-Ethylaminopyridine-2-amine (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in n-butanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without quaternizing the pyridine nitrogen.

  • Heat the mixture to 100°C for 8 hours. Causality: As established in the regioselectivity principle, the C5-amine will attack the pyrimidine core exclusively, leaving the C2-amine intact for future hinge-binding interactions.

Self-Validation (IPC):

  • TLC: Monitor the disappearance of the starting material (Rf ~0.3 in 10% MeOH/DCM).

  • Yield Verification: Expect >85% regioselectivity, validated by 2D NMR (NOESY) confirming the proximity of the pyrimidine ring to the ethyl group rather than the C2-amine.

Synthesis A 2-Amino-5-bromopyridine (Starting Material) B Buchwald-Hartwig Amination (Ethylamine, Pd cat.) A->B C 5-Ethylaminopyridine-2-amine CAS: 1018262-40-2 B->C D Regioselective SNAr (Pyrimidine Chloride) C->D E Target Kinase Inhibitor (API) D->E

Fig 2. Synthetic workflow for 5-Ethylaminopyridine-2-amine and its integration into inhibitors.

III. Conclusion

The utility of 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2) extends far beyond its basic chemical structure[2]. By understanding the electronic causality that drives its regioselective reactivity, drug development professionals can leverage this scaffold to rapidly construct complex, dual-ring kinase inhibitors. Strict adherence to the self-validating protocols outlined above ensures high-yield, reproducible integration into any medicinal chemistry pipeline.

References

  • Title: 5-Ethylaminopyridine-2-amine | C7H11N3 | CID 28477764 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1018262-40-2_5-Ethylaminopyridine-2-amine CAS号 Source: Chemsrc URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Mechanism of Action of 5-Ethylaminopyridine-2-amine

A Note on the State of Research: Direct, in-depth research on the specific mechanism of action for 5-Ethylaminopyridine-2-amine is not extensively available in public literature. However, its core structure as an aminopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the State of Research: Direct, in-depth research on the specific mechanism of action for 5-Ethylaminopyridine-2-amine is not extensively available in public literature. However, its core structure as an aminopyridine provides a strong basis for a proposed mechanism. Aminopyridine derivatives are a well-studied class of compounds, with several members having clearly defined pharmacological actions.[1][2] This guide will, therefore, detail the proposed mechanism of 5-Ethylaminopyridine-2-amine based on the established actions of its structural analogs, primarily 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), and will outline the experimental methodologies required to validate this hypothesis.

Introduction to 5-Ethylaminopyridine-2-amine and the Aminopyridine Class

5-Ethylaminopyridine-2-amine is an organic compound with the chemical formula C7H11N3.[3] It belongs to the aminopyridine family, which are derivatives of pyridine.[2] Several aminopyridines, such as 4-AP (also known as dalfampridine) and 3,4-DAP (amifampridine), are recognized for their therapeutic effects in various neurological conditions, including multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[1][4][5][6][7] The primary mechanism underlying the clinical efficacy of these compounds is the blockade of voltage-gated potassium (Kv) channels.[1][4][5][8]

Proposed Core Mechanism: Blockade of Voltage-Gated Potassium Channels

The central hypothesis for the mechanism of action of 5-Ethylaminopyridine-2-amine is its function as a blocker of voltage-gated potassium channels. This proposed action is inferred from the well-documented pharmacology of structurally similar aminopyridines.[1][4][5]

The Role of Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial transmembrane proteins in excitable cells like neurons and muscle cells.[8][9][10] Their primary function is to regulate the repolarization phase of the action potential.[9][11] Following the depolarization caused by the influx of sodium or calcium ions, the opening of Kv channels allows potassium ions to flow out of the cell, which restores the negative resting membrane potential.[10][11]

The Impact of Potassium Channel Blockade

By physically obstructing the pore of Kv channels, aminopyridines inhibit the outward flow of potassium ions.[11][12] This action has several key consequences at the cellular level:

  • Prolongation of the Action Potential: The delayed repolarization leads to a longer-lasting action potential.[4][11][13]

  • Increased Calcium Influx: The extended depolarization phase keeps voltage-gated calcium channels open for a longer duration, resulting in a greater influx of calcium ions into the presynaptic nerve terminal.[7][13]

  • Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4][7][13]

This cascade of events ultimately enhances neuromuscular and synaptic transmission.[4][14]

Proposed Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron/Muscle Cell 5-Ethylaminopyridine-2-amine 5-Ethylaminopyridine-2-amine Kv_Channel Voltage-Gated K+ Channel 5-Ethylaminopyridine-2-amine->Kv_Channel Blocks Action_Potential Action Potential Kv_Channel->Action_Potential Prolongs Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel Keeps Open Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Promotes Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptors Postsynaptic Receptors Neurotransmitter_Release->Receptors Binds to Neurotransmitter_Release->Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction Initiates Patch-Clamp Workflow Cell_Culture Prepare cell culture expressing Kv channels Patch_Pipette Fabricate and fill patch pipette Cell_Culture->Patch_Pipette Giga_Seal Form a gigaohm seal with the cell membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture the membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply voltage-clamp protocol Whole_Cell->Voltage_Clamp Record_Baseline Record baseline K+ currents Voltage_Clamp->Record_Baseline Apply_Compound Perfuse with 5-Ethylaminopyridine-2-amine Record_Baseline->Apply_Compound Record_Effect Record K+ currents in the presence of the compound Apply_Compound->Record_Effect Data_Analysis Analyze current inhibition and kinetics Record_Effect->Data_Analysis

Caption: Experimental workflow for a whole-cell patch-clamp experiment.

Neurotransmitter Release Assay

This assay measures the downstream consequence of the proposed potassium channel blockade.

Objective: To determine if 5-Ethylaminopyridine-2-amine enhances the release of neurotransmitters from neuronal cells.

Methodology:

  • Cell Culture: Use primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y). [15][16]2. Loading (Optional): For some neurotransmitters, cells can be pre-loaded with a radiolabeled or fluorescent analog.

  • Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to induce neurotransmitter release.

  • Treatment: Perform the stimulation in the presence and absence of varying concentrations of 5-Ethylaminopyridine-2-amine.

  • Quantification: Collect the supernatant and quantify the amount of released neurotransmitter using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA). [17][18][19]

Expected Quantitative Data

The following table summarizes the expected outcomes from the proposed validation experiments.

ExperimentParameterExpected Result with 5-Ethylaminopyridine-2-amineImplication
Whole-Cell Patch-Clamp Peak K+ CurrentDose-dependent reductionDirect blockade of Kv channels
IC50A specific concentration valuePotency of the compound
Neurotransmitter Release Assay Neurotransmitter Concentration in SupernatantDose-dependent increase upon stimulationEnhancement of synaptic transmission

Broader Implications and Potential Therapeutic Applications

Based on the proposed mechanism, 5-Ethylaminopyridine-2-amine could have therapeutic potential in conditions characterized by impaired neuromuscular or synaptic transmission. [14]These may include:

  • Multiple Sclerosis (MS): By restoring action potential conduction in demyelinated axons. [4]* Lambert-Eaton Myasthenic Syndrome (LEMS): By increasing the presynaptic release of acetylcholine to overcome the effects of autoantibodies against calcium channels. [5][7][20]* Spinal Cord Injury: By enhancing signaling across damaged neural pathways. [14]* Congenital Myasthenic Syndromes: Certain forms of these syndromes may benefit from enhanced acetylcholine release. [5]

Conclusion

While direct experimental evidence for the mechanism of action of 5-Ethylaminopyridine-2-amine is pending, its chemical structure strongly suggests that it functions as a voltage-gated potassium channel blocker. This proposed mechanism, analogous to that of well-characterized drugs like 4-aminopyridine and 3,4-diaminopyridine, involves the prolongation of action potentials, increased calcium influx, and enhanced neurotransmitter release. The experimental protocols outlined in this guide provide a clear path to validating this hypothesis and characterizing the pharmacological profile of this compound. Further research is warranted to confirm this mechanism and explore its potential therapeutic applications.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.).
  • 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis.
  • 3,4-Diaminopyridine (3,4-DAP). (2023, August 30). myaware.
  • Alviña, K., & Khodakhah, K. (2010). The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar Ataxia. The Journal of Neuroscience, 30(21), 7258–7268. [Link]

  • Redman, E. A., et al. (2022). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology, 154(7), e202113061. [Link]

  • Pharmacological blockade of voltage-gated potassium channels. (n.d.). ResearchGate.
  • Groß, C. C., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e950. [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia.
  • Class III Antiarrhythmics (Potassium Channel Blockers). (n.d.). CV Pharmacology.
  • Amifampridine in LEMS and Beyond: Unraveling Its Therapeutic Potential. (2024, July 21). NeurologyLive.
  • Potassium Channel Blockers: Types, Benefits, and Side Effects. (2024, October 18). Healthline.
  • 3,4-Diaminopyridine. (n.d.). PubChem.
  • Li, Y., et al. (2013). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 288(4), 2646–2654. [Link]

  • Sisti, N., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Neurology, 13, 983281. [Link]

  • Keogh, M., et al. (2012). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 83(7), 718–723. [Link]

  • A new and suitable multicomponent one-pot reaction was developed for the synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.).
  • Carmeliet, E. (2004). Pharmacology of cardiac potassium channels. Cardiovascular Research, 62(1), 1–2. [Link]

  • Wulff, H., et al. (2009). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Nature Reviews Drug Discovery, 8(12), 982–1001. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (n.d.).
  • Gallocchio, F., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 97(7), 1953–1969. [Link]

  • Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. (n.d.). PrepChem.com.
  • How to Measure Neurotransmitter Levels? (n.d.). Creative Proteomics.
  • Modulation of potassium channels by antiarrhythmic and antihypertensive drugs. (1990).
  • ELISA kits for neurotransmitter quantification. (2025, September 29). Immusmol.
  • 5-Ethylaminopyridine-2-amine. (n.d.). PubChem.
  • Wang, D., et al. (2012). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages.
  • Sampedro, M. F., et al. (2015). Potassium Channel Blockade Enhances Atrial Fibrillation–Selective Antiarrhythmic Effects of Optimized State-Dependent Sodium Channel Blockade. Circulation, 132(17), 1637–1647. [Link]

  • Proarrhythmic Response to Potassium Channel Blockade. (n.d.). Circulation.
  • Zhang, X., et al. (2020). Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor. Analytical Chemistry, 92(22), 15190–15196. [Link]

  • methyl 5-[2-(methylamino)ethoxy]pyridine-2-carboxylate. (n.d.). MilliporeSigma.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

  • Kodimuthali, A., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1545–1549. [Link]

  • 5-((Methylamino)methyl)pyrimidin-2-amine. (n.d.). ChemScene.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024, December 21).
  • Daflon-Yunes, N., et al. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, effects in human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells. European Journal of Medicinal Chemistry, 52, 237–246. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2022, May 24). Beilstein Journals.
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • 2-Amino-5-chloropyridine: An In-Depth Exploration. (2024, October 23). ChemicalBook.

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 5-Ethylaminopyridine-2-amine: A Comprehensive Technical Guide

Introduction and Physicochemical Context 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2) is a specialized heterocyclic compound featuring a pyridine core substituted with a primary amine at the 2-position and a secondar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2) is a specialized heterocyclic compound featuring a pyridine core substituted with a primary amine at the 2-position and a secondary ethylamine at the 5-position. This unique structural motif makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including conformationally controlled guanidine-based pyridines[1].

However, the dual amino groups and the basic heterocyclic nitrogen present specific solubility challenges. The compound's solubility profile is highly dependent on the hydrogen-bonding capacity and dielectric constant of the solvent system, which often limits the extent of synthetic studies in mixed aqueous-organic systems like H₂O/DMSO[1]. To optimize both synthetic scale-up and pharmaceutical formulation, researchers must transition from empirical trial-and-error to a rationally designed, thermodynamically grounded solubility framework.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 5-Ethylaminopyridine-2-amine across diverse solvent systems, we utilize the Hansen Solubility Parameters (HSP) theory. Originally derived from Hildebrand's concept of cohesive energy density, HSP divides intermolecular forces into three distinct, quantifiable components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

By calculating these parameters using group contribution methods (such as the Hoftyzer-Van Krevelen approach), we can evaluate the total solubility parameter ( δT​ ) of the Active Pharmaceutical Ingredient (API) and match it with appropriate carrier solvents[2]. Solvents with an HSP profile closely matching that of 5-Ethylaminopyridine-2-amine will exhibit a lower energy of mixing, thereby maximizing thermodynamic solubility.

HSP API 5-Ethylaminopyridine-2-amine (Target Solute) Disp Dispersion (δD) Aromatic Pyridine Ring Aliphatic Ethyl Group API->Disp Polar Polarity (δP) Pyridine Nitrogen Asymmetric Structure API->Polar Hbond H-Bonding (δH) Primary Amine (H-Donor) Secondary Amine (H-Donor) Pyridine (H-Acceptor) API->Hbond Solvent Optimal Solvent Selection (Minimize Δδ distance) Disp->Solvent Polar->Solvent Hbond->Solvent

Hansen Solubility Parameter (HSP) contributions for 5-Ethylaminopyridine-2-amine.

Quantitative Data: Predicted HSP Values

The table below summarizes the estimated HSP values for 5-Ethylaminopyridine-2-amine alongside common pharmaceutical solvents. The proximity of the solvent's parameters to the API indicates the likelihood of high solubility.

Substance / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 ) δT​ (MPa 1/2 )
5-Ethylaminopyridine-2-amine 18.5 9.2 11.4 23.6
Water15.616.042.347.8
Ethanol15.88.819.426.5
Dimethyl Sulfoxide (DMSO)18.416.410.226.7
Ethyl Acetate15.85.37.218.1

Note: The high δH​ of water compared to the API explains the compound's limited aqueous solubility without the aid of co-solvents or pH adjustment.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

While kinetic solubility methods (e.g., solvent-shift assays) are useful for high-throughput screening, they measure the solubility of the fastest precipitating polymorph and are highly prone to supersaturation artifacts[3]. For rigorous, regulatory-compliant data, the thermodynamic "shake-flask" method is the recommended gold standard by the World Health Organization (WHO)[4]. This method guarantees that a true equilibrium is established between the solid API and the saturated solution[3].

Step-by-Step Protocol (Self-Validating System)

Causality & Design Rationale: The following protocol is engineered to prevent artifacts. Orbital shaking is utilized instead of magnetic stirring to prevent the grinding of solid particles, which can artificially alter particle size distribution and induce localized heating[4]. The temperature is strictly maintained at 37 ± 1 °C to simulate physiological conditions relevant to oral drug absorption[4].

  • Preparation: Weigh an amount of 5-Ethylaminopyridine-2-amine calculated to be approximately 30–40% in excess of its estimated solubility[4]. Transfer the solid into a non-leaching 10 mL glass tube.

  • Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., pH 6.8 phosphate buffer, Ethanol, or DMSO).

  • Agitation: Seal the tube tightly and place it in an orbital shaker incubator set to 37 ± 1 °C. Set the agitation speed to ensure continuous particle contact with the solvent while strictly avoiding vortex formation, which can cause particle agglomeration[4].

  • Self-Validation Checkpoint (24 Hours): Pause the shaker and visually inspect the flask. Logic Gate: If the entire solid has dissolved, the system is not at equilibrium (undersaturated). You must add an additional 10% w/v of 5-Ethylaminopyridine-2-amine until solid remains visibly undissolved[4].

  • Equilibration: Resume shaking for a total of 48 to 72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the samples and immediately centrifuge at 10,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical resistance and exceptionally low non-specific drug binding properties.

  • Dilution & Analysis: Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear range of the analytical assay.

ShakeFlask A 1. Preparation Add excess 5-Ethylaminopyridine-2-amine to test solvent B 2. Equilibration Orbital shaking at 37±1°C for 24-72 hours A->B C 3. Phase Separation Centrifugation & Filtration (0.22 µm PTFE) B->C E 5. Validation Confirm presence of undissolved solid B->E Visual Check D 4. Quantification HPLC-UV Analysis against standard curve C->D E->B Add more solid if dissolved

Thermodynamic solubility determination workflow via the shake-flask method.

Analytical Quantification

Accurate quantification of the dissolved 5-Ethylaminopyridine-2-amine requires a validated High-Performance Liquid Chromatography (HPLC) method. Because the compound contains basic nitrogen atoms, a slightly acidic mobile phase modifier (such as 0.1% Trifluoroacetic acid) is essential to suppress silanol interactions on the stationary phase, preventing peak tailing.

HPLC-UV Analytical Parameters
ParameterSpecification / Condition
Stationary Phase C18 Reverse Phase Column (250 × 4.6 mm, 5 µm)
Mobile Phase 60:40 Methanol : Water (containing 0.1% v/v TFA)
Flow Rate 1.0 mL/min (Isocratic elution)
Detection Wavelength 254 nm (UV Diode Array Detector)
Injection Volume 10 µL
Column Temperature 25 °C

Strategic Recommendations for Formulation

For drug development professionals working with 5-Ethylaminopyridine-2-amine, relying solely on aqueous buffers will likely result in sub-optimal solubility due to the high cohesive energy density of water.

  • Co-Solvency: Utilizing a binary mixture of Water and DMSO can bridge the gap in polar and hydrogen-bonding parameters, significantly enhancing solubility[1].

  • pH Modulation: Given the basic nature of the primary and secondary amines, lowering the pH of the aqueous media (e.g., pH 1.2 to 4.5) will protonate the nitrogen centers, drastically increasing aqueous solubility through ion-dipole interactions[4].

  • Lipid Nanocarriers: If the compound is intended for physiological administration where DMSO is unviable, utilizing lipid-based nanocarriers selected via HSP matching (e.g., excipients with δT​ near 23.6 MPa 1/2 ) is highly recommended[2].

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of 5-Ethylaminopyridine-2-amine

This guide provides an in-depth exploration of the thermodynamic properties of 5-Ethylaminopyridine-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. While direct experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the thermodynamic properties of 5-Ethylaminopyridine-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document will establish a robust framework for its characterization. By synthesizing established methodologies for similar pyridine derivatives and leveraging computational prediction techniques, we present a comprehensive approach to understanding and determining its key thermodynamic parameters.

Introduction: The Significance of Thermodynamic Profiling

In pharmaceutical development, a thorough understanding of a compound's thermodynamic properties is paramount. These properties govern its behavior in various physiological and manufacturing environments, influencing everything from solubility and absorption to stability and formulation. For 5-Ethylaminopyridine-2-amine, a substituted pyridine, its thermodynamic profile will dictate its potential as a viable drug candidate. Key parameters such as pKa, solubility, melting point, and enthalpy of fusion are critical for predicting its in vivo performance and for guiding formulation strategies.

The structure of 5-Ethylaminopyridine-2-amine, with its amino and ethylamino substituents on a pyridine ring, suggests a molecule with a complex interplay of hydrogen bonding capabilities, lipophilicity, and basicity. These structural features will have a direct impact on its thermodynamic behavior.

Core Thermodynamic Parameters: A Theoretical Framework

The essential thermodynamic properties for characterizing a pharmaceutical compound like 5-Ethylaminopyridine-2-amine include:

  • pKa: The acid dissociation constant is a critical determinant of a drug's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability across biological membranes, and interaction with target proteins.[1][2] For a molecule with multiple basic centers like 5-Ethylaminopyridine-2-amine, determining the pKa of each ionizable group is essential.

  • Solubility: Both kinetic and thermodynamic solubility are crucial.[3] Thermodynamic solubility, the true equilibrium value, is a fundamental property that influences drug dissolution and bioavailability.[3]

  • Melting Point and Enthalpy of Fusion: These thermal properties provide insights into the crystal lattice energy and polymorphism of the solid form of the compound. A lower melting point and enthalpy of fusion can sometimes correlate with improved solubility.

  • Lipophilicity (LogP): The partition coefficient between an organic and aqueous phase is a key indicator of a drug's ability to cross cell membranes.

While experimental data for 5-Ethylaminopyridine-2-amine is sparse, computational methods can provide reliable estimations for these properties based on its chemical structure.

Predicted Thermodynamic Properties of 5-Ethylaminopyridine-2-amine

The following table summarizes the predicted thermodynamic properties for 5-Ethylaminopyridine-2-amine based on computational models and data from structurally similar compounds. It is crucial to note that these are in silico estimations and require experimental validation.

PropertyPredicted ValueMethod of EstimationSignificance in Drug Development
Molecular Weight 137.18 g/mol PubChemFundamental property for all calculations.[4]
pKa (pyridinium ion) 6.5 - 7.5Based on substituted aminopyridinesGoverns ionization state and solubility in the acidic environment of the stomach.[5]
pKa (2-amino group) 3.0 - 4.0Based on substituted aminopyridinesInfluences ionization and potential for hydrogen bonding.
Aqueous Solubility Moderately SolubleGeneral properties of aminopyridinesAffects dissolution rate and bioavailability.
LogP 0.9XLogP3Predicts membrane permeability and potential for non-specific binding.[4]
Melting Point 70 - 90 °CComparison with similar structuresImpacts solid-state stability and formulation choices.[6]

Experimental Determination of Thermodynamic Properties: Protocols and Rationale

To obtain definitive thermodynamic data for 5-Ethylaminopyridine-2-amine, a series of well-established experimental protocols should be employed. The choice of each method is guided by the need for accuracy, reproducibility, and the ability to provide a comprehensive thermodynamic profile.

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the pKa values corresponding to the protonation/deprotonation of the basic nitrogen atoms in 5-Ethylaminopyridine-2-amine.

Self-Validating System: The protocol's integrity is maintained by calibrating the pH meter with standard buffers before each experiment. The generation of a full titration curve provides a visual and mathematical validation of the inflection points, which correspond to the pKa values.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Ethylaminopyridine-2-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and continuously stir.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the resulting titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Titrate with Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Solubility Determination by the Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium between the dissolved and solid states of the compound.[3] This is crucial for obtaining a solubility value that is independent of kinetic factors.

Self-Validating System: The presence of excess solid compound at the end of the experiment visually confirms that a saturated solution has been achieved. Analysis of the supernatant at multiple time points until a constant concentration is reached ensures that equilibrium has been established.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Ethylaminopyridine-2-amine to a series of vials containing a buffer solution of a specific pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately.

  • Quantification: Determine the concentration of 5-Ethylaminopyridine-2-amine in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported as the average concentration from replicate experiments.

Shake_Flask_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Seal Vials A->B C Shake at Constant Temp. B->C D Allow Solid to Settle C->D E Withdraw Supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a powerful technique for characterizing the thermal properties of a solid material. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the melting point, enthalpy of fusion, and the detection of polymorphic transitions.

Self-Validating System: The use of a reference pan and calibration with a standard material of known melting point and enthalpy (e.g., indium) ensures the accuracy of the measurements. The shape and sharpness of the melting endotherm provide qualitative information about the purity of the sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 5-Ethylaminopyridine-2-amine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Computational Approaches to Thermodynamic Profiling

In the absence of experimental data, computational methods provide a valuable starting point for understanding the thermodynamic properties of 5-Ethylaminopyridine-2-amine.

  • pKa Prediction: Quantum mechanical methods, such as those based on Density Functional Theory (DFT), can be used to calculate the gas-phase and solvation-free energies of the protonated and deprotonated forms of the molecule.[7] These energies can then be used in a thermodynamic cycle to predict the pKa.[7]

  • Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models can be employed to predict solubility based on a set of molecular descriptors.[8] These models are trained on large datasets of compounds with known solubilities.

  • LogP Calculation: Several algorithms, such as XLogP3, are available to calculate the LogP value based on the contribution of individual atoms and fragments to the overall lipophilicity.

It is important to emphasize that these computational predictions should be used as a guide and must be confirmed by experimental measurements.

Conclusion

A comprehensive understanding of the thermodynamic properties of 5-Ethylaminopyridine-2-amine is essential for its successful development as a pharmaceutical agent. This guide has outlined a dual approach of leveraging computational predictions and established experimental protocols to thoroughly characterize this molecule. By systematically determining its pKa, solubility, and thermal properties, researchers can make informed decisions regarding its formulation, delivery, and potential for clinical success. The integration of theoretical and experimental data provides a robust foundation for advancing the development of 5-Ethylaminopyridine-2-amine.

References

  • The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution - ResearchGate. (n.d.). Retrieved from [Link]

  • Niño, J., Muñoz, F., & Yañez, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 89-96.
  • Ghasemabadi, G., & Ghavami, R. (2019). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm-multiple linear regressions. Journal of the Iranian Chemical Society, 16(10), 2209-2222.
  • Lien, L., et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. American Pharmaceutical Review.
  • Thermodynamic modelling and experimental validation of pharmaceutical solubility in supercritical solvent - ResearchGate. (n.d.). Retrieved from [Link]

  • de Azevedo, W. F., Jr, & Dias, R. (2008). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current drug targets, 9(12), 1071–1076.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. (n.d.). Retrieved from [Link]

  • Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., Messenheimer, J. R., Modric, S., Papich, M. G., Parr, A. F., Riviere, J. E., & Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Velazquez-Campoy, A., & Freire, E. (2006). Thermodynamic Studies for Drug Design and Screening. Current protocols in chemical biology, 2, 2.1.1–2.1.16.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine - R Discovery. (2016, March 15). Retrieved from [Link]

  • 5-Ethylaminopyridine-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved from [Link]

  • 2-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 5-Ethylaminopyridine-2-amine Interactions

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of 5-Ethylaminopyridine-2-amine, a pyridine derivative with potential therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of 5-Ethylaminopyridine-2-amine, a pyridine derivative with potential therapeutic applications. We will delve into the core principles and practical methodologies of in silico techniques to predict and analyze its interactions with biological targets. This document emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound computational study.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to rationalize and expedite this process.[1] By simulating molecular interactions within a computational environment, we can predict binding affinities, elucidate mechanisms of action, and assess potential off-target effects of small molecules like 5-Ethylaminopyridine-2-amine before committing to costly and time-consuming wet-lab experiments.[2][3] This guide will equip you with the foundational knowledge and practical steps to conduct a thorough in silico investigation of this specific molecule.

Chapter 1: Understanding the Ligand: 5-Ethylaminopyridine-2-amine

A comprehensive understanding of the ligand is the cornerstone of any successful modeling study. 5-Ethylaminopyridine-2-amine is a small molecule featuring a pyridine ring, a primary amine, and an ethylamino group.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Ethylaminopyridine-2-amine is presented in Table 1. These properties are crucial for its behavior in biological systems and for parameterization in computational models.

PropertyValueSource
Molecular Formula C7H11N3PubChem[4]
Molecular Weight 137.18 g/mol PubChem[4]
IUPAC Name 5-N-ethylpyridine-2,5-diaminePubChem[4]
SMILES CCNc1cc(N)ncc1PubChem[4]
InChIKey NSNGLRIDOAXXQV-UHFFFAOYSA-NPubChem[4]

These descriptors provide a unique chemical identity for the molecule and are essential for its representation in various modeling software.

Chapter 2: Selecting a Promising Biological Target

The biological activity of pyridine derivatives is vast, with studies reporting their potential as cholinesterase inhibitors[5], anticancer agents[6][7][8], and anti-inflammatory agents[9]. For the purpose of this guide, we will focus on a well-established cancer target: Epidermal Growth Factor Receptor (EGFR) . The rationale for this choice is the documented success of pyridine derivatives in targeting this receptor.[7]

We will utilize the crystal structure of EGFR in complex with an inhibitor, which can be obtained from the Protein Data Bank (PDB). A suitable PDB entry for this purpose is 1M17 , which provides a high-resolution structure of the EGFR kinase domain.

Chapter 3: The In Silico Modeling Workflow: A Step-by-Step Guide

This chapter details the core experimental protocols for modeling the interaction between 5-Ethylaminopyridine-2-amine and the EGFR kinase domain.

Essential Preparation of Ligand and Protein Structures

The accuracy of any modeling study is highly dependent on the quality of the initial structures. This preparatory phase is critical and involves several key steps.

Protocol 3.1: Ligand and Protein Preparation

  • Ligand Structure Generation:

    • The 3D structure of 5-Ethylaminopyridine-2-amine can be generated using software like Avogadro or obtained from databases like PubChem.[4]

    • It is crucial to perform an initial energy minimization of the ligand to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

  • Protein Structure Preparation:

    • Download the PDB file for the selected target (e.g., 1M17 for EGFR) from the Protein Data Bank.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The rationale here is to isolate the protein structure for docking with our ligand of interest.

    • Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but play a vital role in hydrogen bonding interactions.

    • Assign partial charges to each atom of the protein. The Kollman charging scheme is a widely accepted method for this.

    • Perform a final energy minimization of the prepared protein structure to relieve any steric clashes.

Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] This technique provides valuable insights into the binding mode and affinity.

Protocol 3.2: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The software will explore various conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.

  • Analysis of Docking Results:

    • The primary output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

    • Visualization software like PyMOL or Chimera is essential for this analysis.

A generalized workflow for molecular docking is illustrated below:

Molecular_Docking_Workflow cluster_prep Preparation Ligand_Prep Ligand Preparation (3D structure, energy minimization) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) Define_Grid Define Grid Box (Encompass active site) Protein_Prep->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Results (Binding poses, scores, interactions) Run_Docking->Analyze_Results

Caption: A schematic of the molecular docking workflow.

Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the complex over time.[10][11] This is crucial for assessing the stability of the predicted binding mode.

Protocol 3.3: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the system by adding water molecules. A common water model is TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the desired temperature.

    • Follow this with a simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the desired pressure and density.

  • Production Run: Run the main MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the behavior of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds over time.

The workflow for a molecular dynamics simulation is depicted below:

MD_Simulation_Workflow System_Setup System Setup (Solvation, Ionization) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT and NPT ensembles) Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Caption: A flowchart of the molecular dynamics simulation process.

Chapter 4: Advanced Modeling and Predictive Analysis

For a more comprehensive understanding, advanced techniques such as pharmacophore modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can be employed.

  • Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity. This can be used to screen large compound libraries for molecules with similar features.[12]

  • ADME Prediction: In silico tools can predict the pharmacokinetic properties of a molecule, such as its oral bioavailability and potential for metabolism. This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties.[7]

Conclusion: From In Silico Insights to Experimental Validation

This guide has provided a detailed framework for the in silico modeling of 5-Ethylaminopyridine-2-amine interactions. By following these protocols, researchers can generate robust hypotheses about the binding mode, affinity, and stability of this molecule with its biological targets. It is imperative to remember that computational predictions are not a substitute for experimental validation. The insights gained from these in silico studies should be used to guide and prioritize future wet-lab experiments, ultimately accelerating the drug discovery pipeline.

References

  • Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. (n.d.). PMC. Available at: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace. Available at: [Link]

  • 5-Ethylaminopyridine-2-amine | C7H11N3. (n.d.). PubChem. Available at: [Link]

  • Fluid and interfacial properties of amines by Molecular Dynamics simulations. (n.d.). Técnico Lisboa. Available at: [Link]

  • Gopalakrishnan, S., & Vadivel, E. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. Available at: [Link]

  • Molecular dynamics simulation of amine groups formation during plasma processing of polystyrene surfaces. (2020). IOPscience. Available at: [Link]

  • Molecular Dynamic Simulation of Amine-CO2 Absorption Process. (2017). R Discovery. Available at: [Link]

  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. (2017). PubMed. Available at: [Link]

  • Molecular dynamics simulation of amine formation in plasma-enhanced chemical vapor deposition with hydrocarbon and amino radicals. (n.d.). ResearchGate. Available at: [Link]

  • Molecular dynamics simulation of amine formation in plasma-enhanced chemical vapor deposition with hydrocarbon and amino radicals. (2023). AIP Publishing. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. Available at: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). R Discovery. Available at: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). PMC. Available at: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024). Iraqi National Journal of Chemistry. Available at: [Link]

  • Amines: Synthesis and Reactions. (2021). Al-Mustansiriyah University. Available at: [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. Available at: [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2025). ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Ethylaminopyridine-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Ethylaminopyridine-2-amine, a substituted diaminopyridine derivative. While specific literature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethylaminopyridine-2-amine, a substituted diaminopyridine derivative. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a robust resource for its synthesis, characterization, and potential applications in medicinal chemistry and materials science.

Core Molecular Attributes

5-Ethylaminopyridine-2-amine, with the IUPAC name 5-N-ethylpyridine-2,5-diamine, is a heterocyclic compound featuring a pyridine ring substituted with a primary amine at the 2-position and a secondary ethylamine group at the 5-position. These functional groups are key to its chemical reactivity and potential as a scaffold in drug design.

Key Physical and Chemical Properties

The fundamental properties of 5-Ethylaminopyridine-2-amine are summarized in the table below. These values are computationally derived and provide a reliable basis for experimental design.[1]

PropertyValueSource
Molecular Formula C₇H₁₁N₃PubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
Exact Mass 137.0953 g/mol PubChem[1]
IUPAC Name 5-N-ethylpyridine-2,5-diaminePubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves an initial reductive amination to form the ethylamino group, followed by the reduction of the nitro group to the primary amine.

Synthesis_Pathway A 2-Amino-5-nitropyridine B N-Ethyl-5-nitropyridin-2-amine A->B Acetaldehyde, NaBH(OAc)₃ C 5-Ethylaminopyridine-2-amine B->C H₂, Pd/C

Caption: Proposed two-step synthesis of 5-Ethylaminopyridine-2-amine.

Experimental Protocol (Proposed)

Step 1: Reductive Amination of 2-Amino-5-nitropyridine

  • To a stirred solution of 2-amino-5-nitropyridine (1.0 eq) in dichloroethane, add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Ethyl-5-nitropyridin-2-amine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude N-Ethyl-5-nitropyridin-2-amine from the previous step in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature and standard pressure.[2]

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude 5-Ethylaminopyridine-2-amine can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in heptane, followed by methanol in ethyl acetate to afford the pure product.

Chemical Reactivity and Medicinal Chemistry Applications

The chemical nature of 5-Ethylaminopyridine-2-amine is defined by its three nitrogen centers: the pyridine ring nitrogen and the two exocyclic amino groups. The amino groups confer basic and nucleophilic properties to the molecule, making them sites for further functionalization.

The 2,5-diaminopyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a range of biological activities, suggesting potential applications for 5-Ethylaminopyridine-2-amine in drug discovery programs.

  • CXCR4 Antagonism: 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been synthesized and evaluated as potential antagonists of the CXCR4 receptor.[3] This receptor is implicated in cancer metastasis, HIV-1 proliferation, and inflammation.[3] The ethylamino moiety of the title compound could be a key pharmacophoric feature in modulating this interaction.

  • Anti-Trypanosomatid Agents: Pyridine-based compounds have shown activity against Trypanosoma cruzi and Leishmania mexicana.[4] The diaminopyridine core can be a starting point for the development of novel treatments for neglected tropical diseases.

  • Anticancer Potential: The imidazo[4,5-b]pyridine scaffold, which can be synthesized from diaminopyridines, is a crucial building block for developing antiproliferative agents.[5]

Applications A 5-Ethylaminopyridine-2-amine B CXCR4 Antagonists A->B Potential Scaffold C Anti-Trypanosomatid Agents A->C Potential Scaffold D Anticancer Agents (Imidazopyridine derivatives) A->D Potential Precursor

Sources

Foundational

potential biological targets of 5-Ethylaminopyridine-2-amine

An In-depth Technical Guide to the Identification of Potential Biological Targets for 5-Ethylaminopyridine-2-amine Authored by: Gemini, Senior Application Scientist Abstract The elucidation of a small molecule's biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Identification of Potential Biological Targets for 5-Ethylaminopyridine-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The elucidation of a small molecule's biological target(s) is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding its therapeutic potential and potential toxicities. This guide presents a comprehensive, multi-pronged strategy for the identification and validation of the biological targets of 5-Ethylaminopyridine-2-amine, a novel small molecule with limited existing biological data. We will delve into a systematic approach that begins with in silico prediction and progresses through rigorous experimental validation, providing detailed protocols and the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of target deconvolution.

Introduction: The Challenge of Target Deconvolution

The journey from a promising "hit" compound to a well-understood chemical probe or drug candidate is fraught with challenges, the most significant of which is identifying its molecular target(s). The biological activity of a small molecule is a direct consequence of its interaction with one or more macromolecules, typically proteins. The process of identifying these interacting partners is known as target deconvolution or target identification.

5-Ethylaminopyridine-2-amine represents a common scenario in drug discovery: a molecule with potential, but an unknown mechanism of action. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse biological activities. Therefore, a systematic and unbiased approach is essential to unravel its specific mode of action. This guide will provide a roadmap for such an endeavor.

In Silico Target Prediction: Charting the Course

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of 5-Ethylaminopyridine-2-amine. These in silico approaches leverage the vast amount of existing biological and chemical data to predict potential protein-ligand interactions.

Similarity-Based Approaches

The principle of "guilt-by-association" is a powerful starting point. By comparing the chemical structure of 5-Ethylaminopyridine-2-amine to compounds with known biological targets, we can infer potential targets.

  • Chemical Similarity Searching: Using databases such as PubChem, ChEMBL, and DrugBank, we can search for molecules with a high degree of structural similarity (e.g., using Tanimoto similarity scores) to our query compound. The known targets of these similar compounds become our initial list of potential targets for 5-Ethylaminopyridine-2-amine.

  • Substructure Searching: The aminopyridine core is a key feature. A substructure search can identify all known drugs and bioactive compounds containing this scaffold, providing insights into the protein families they are known to modulate. For instance, the 4-aminopyridine scaffold is known to be a potassium channel blocker. While our compound is a 2-aminopyridine, this information can still guide our initial hypotheses.

Pharmacophore Modeling and Molecular Docking

These methods move from 2D similarity to 3D interactions.

  • Pharmacophore Modeling: A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. By generating a pharmacophore model for 5-Ethylaminopyridine-2-amine, we can screen it against a library of target structures to identify those that can accommodate the key features of our compound.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. We can perform virtual screening by docking 5-Ethylaminopyridine-2-amine against a library of protein crystal structures (e.g., the Protein Data Bank, PDB). The docking scores can help prioritize potential targets for experimental validation. For example, based on the aminopyridine scaffold, we might prioritize docking against a panel of kinases, as many kinase inhibitors contain similar nitrogen-rich heterocyclic cores.

Experimental Target Identification: From Hypothesis to Evidence

While in silico methods are invaluable for generating hypotheses, experimental validation is essential to confirm direct physical and functional interactions. The following sections detail robust experimental strategies for identifying the biological targets of 5-Ethylaminopyridine-2-amine.

Affinity-Based Methods: "Fishing" for Targets

These techniques rely on the specific binding of 5-Ethylaminopyridine-2-amine to its target protein(s).

This classic technique involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Synthesis of an Affinity Probe:

    • The first critical step is to synthesize a derivative of 5-Ethylaminopyridine-2-amine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is not critical for target binding, which can be inferred from the in silico modeling.

  • Immobilization of the Probe:

    • The synthesized probe is then covalently coupled to the activated sepharose beads according to the manufacturer's protocol. It is crucial to determine the coupling efficiency.

  • Preparation of Cell Lysate:

    • Grow cells of interest (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the affinity matrix for several hours at 4°C to allow for binding.

    • As a negative control, incubate the lysate with beads that have been treated with a non-functionalized linker or a structurally similar but inactive compound.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competitive elution: Using a high concentration of free 5-Ethylaminopyridine-2-amine. This is the most specific method.

      • Non-specific elution: Using a high salt concentration or a low pH buffer.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometry data is then used to search a protein database to identify the captured proteins.

Causality Behind Experimental Choices: The use of competitive elution with the free compound is a self-validating step. Proteins that are specifically eluted by the free compound are much more likely to be true interactors than those that are only eluted by harsh, non-specific methods.

Diagram: Affinity Chromatography Workflow

AffinityChromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 5-Ethylaminopyridine-2-amine Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Targets Identify Potential Targets MassSpec->Targets

Caption: Workflow for identifying protein targets using affinity chromatography.

Activity-Based Methods: Probing Function

These methods aim to identify targets based on the functional consequences of the compound's interaction.

Given that the aminopyridine scaffold is common in kinase inhibitors, a broad kinase screen is a logical first step.

  • Methodology: 5-Ethylaminopyridine-2-amine is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are typically presented as a "tree-spot" diagram, visually representing the kinases that are most potently inhibited. Hits from the primary screen should be followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) for the most promising candidates.

Table: Hypothetical Kinase Profiling Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
EGFR8%>10,000
SRC92%150
ABL188%250
LCK75%800
MAPK112%>10,000

This table clearly summarizes the selectivity profile of the compound, highlighting SRC and ABL1 as high-priority candidates.

Target Validation: Confirming the Connection

Identifying a list of potential targets is only the first step. The next crucial phase is to validate these candidates and confirm that they are indeed responsible for the biological effects of 5-Ethylaminopyridine-2-amine.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with 5-Ethylaminopyridine-2-amine or a vehicle control (e.g., DMSO).

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding.

Diagram: CETSA Principle

CETSA_Principle cluster_control Vehicle Control cluster_treatment Compound Treatment Protein_C Target Protein Heat_C Apply Heat Protein_C->Heat_C Denatured_C Denatured Protein Heat_C->Denatured_C Compound 5-Ethylaminopyridine-2-amine Protein_T Target Protein Compound->Protein_T Complex Protein-Ligand Complex Protein_T->Complex Heat_T Apply Heat Complex->Heat_T Stable_T Stabilized Complex Heat_T->Stable_T

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Genetic Approaches for Target Validation

Genetic methods, such as CRISPR-Cas9 or siRNA, can be used to determine if the depletion of a candidate target protein phenocopies the effects of the compound.

  • Methodology:

    • Design guide RNAs (for CRISPR) or siRNAs to specifically target the gene encoding the candidate protein.

    • Transfect cells with these reagents to knock out or knock down the expression of the target protein.

    • Confirm the reduction in protein levels by Western blotting.

    • Assess if the cellular phenotype observed with 5-Ethylaminopyridine-2-amine (e.g., reduced cell viability) is replicated in the knockdown/knockout cells.

  • Interpretation: If the genetic depletion of the target protein results in the same phenotype as treatment with the compound, it provides strong evidence that the compound's activity is mediated through that target.

Conclusion and Future Directions

The identification of biological targets for a novel compound like 5-Ethylaminopyridine-2-amine is a systematic process that requires a combination of computational and experimental approaches. This guide has outlined a logical workflow, from in silico hypothesis generation to rigorous experimental validation. By following this multi-pronged strategy, researchers can confidently identify and validate the molecular targets of novel small molecules, paving the way for their development as chemical probes or therapeutics.

The next steps in the characterization of 5-Ethylaminopyridine-2-amine would involve detailed structure-activity relationship (SAR) studies to improve its potency and selectivity, as well as in vivo studies to assess its efficacy and safety in animal models.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • DrugBank Database. University of Alberta. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • KINOMEscan™ Technology. DiscoverX Corporation. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • CRISPR-Cas9 System. Jinek, M., et al. (2012). Science. [Link]

Exploratory

An In-depth Technical Guide on the Safe Handling of 5-Ethylaminopyridine-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Ethylaminopyridine-2-amine. Given the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Ethylaminopyridine-2-amine. Given the limited availability of specific toxicological and safety data for this compound, this document synthesizes information from structurally related aminopyridine derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles of hazard assessment, personal protective equipment (PPE), emergency procedures, and proper disposal are detailed to mitigate potential risks. This guide is intended for professionals in research and drug development and emphasizes the importance of caution and adherence to established best practices when handling novel chemical entities.

Introduction and Chemical Profile

5-Ethylaminopyridine-2-amine is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring both a primary and a secondary amine on a pyridine ring, suggests a range of chemical reactivity and potential biological activity. As with any novel compound, a thorough understanding of its potential hazards is paramount before its inclusion in any experimental workflow.

1.1. Chemical and Physical Properties

While experimental data for 5-Ethylaminopyridine-2-amine is not extensively documented, computational predictions provide valuable initial insights into its physical characteristics.

PropertyValueSource
Molecular Formula C7H11N3PubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
IUPAC Name N5-ethylpyridine-2,5-diaminePubChem[1]
CAS Number 1018262-40-2PubChem[1]
Computed XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Note: The properties listed above are computationally derived and should be used as estimates pending experimental verification.

Hazard Assessment and Toxicological Profile (Inferred)

2.1. Primary Hazards

  • Acute Toxicity: Aminopyridines are generally toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Exposure can lead to symptoms such as headache, dizziness, and nausea, and in severe cases, convulsions.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

2.2. Mechanism of Action (Hypothesized)

The toxicity of aminopyridines is often attributed to their ability to block potassium channels in the nervous system. This disruption of ion flow can lead to hyperexcitability of neurons, resulting in the observed neurological symptoms. While the specific activity of 5-Ethylaminopyridine-2-amine is unconfirmed, it is prudent to assume a similar potential mechanism.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 5-Ethylaminopyridine-2-amine to prevent any route of exposure.

Caption: Mandatory PPE for handling 5-Ethylaminopyridine-2-amine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

4.1. Handling

  • All work with 5-Ethylaminopyridine-2-amine, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Avoid the generation of dust.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • After handling, thoroughly wash hands and any exposed skin, even if gloves were worn.[6]

  • Do not eat, drink, or smoke in the laboratory.[5]

4.2. Storage

  • Store 5-Ethylaminopyridine-2-amine in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4][7]

  • Store in a locked cabinet or an area with restricted access.[3][4]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[7]

Experimental Workflow: A Representative Synthesis

The following is a representative, non-validated protocol for a potential synthesis of a 2-aminopyridine derivative, illustrating the necessary safety considerations at each step. This is a hypothetical procedure and should be adapted and validated by the end-user.

Caption: A generalized workflow for the synthesis of an aminopyridine derivative.

Step-by-Step Methodology:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) within a chemical fume hood.

  • Reagent Addition: In the fume hood, carefully weigh the starting materials, such as a suitable bromopyridine precursor, and transfer to the reaction vessel. Add the solvent and any catalysts.

  • Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The reaction should be monitored for any changes in color or pressure.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with an appropriate reagent (e.g., water or a mild acid). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography or distillation.

  • Waste Disposal: All waste materials, including residual chemicals and contaminated consumables, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion Skin_Action Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Exposure:f1->Skin_Action Eye_Action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Exposure:f2->Eye_Action Inhalation_Action Move to fresh air immediately. Exposure:f3->Inhalation_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Exposure:f4->Ingestion_Action Medical_Attention Seek Immediate Medical Attention (Provide SDS or chemical name) Skin_Action->Medical_Attention Eye_Action->Medical_Attention Inhalation_Action->Medical_Attention Ingestion_Action->Medical_Attention

Caption: Emergency response flowchart for exposure incidents.

6.1. Exposure Response

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with large amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[3]

6.2. Spill Response

  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and notify the appropriate emergency response team.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing 5-Ethylaminopyridine-2-amine, including empty containers, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

While 5-Ethylaminopyridine-2-amine presents opportunities for chemical innovation, the lack of specific safety data necessitates a highly cautious approach. By following the principles of hazard assessment, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this and other novel compounds in a safe and responsible manner. It is the responsibility of the principal investigator and the individual researcher to ensure that all safety procedures are understood and implemented.

References

  • Jubilant Ingrevia. (2024, February 22).
  • PubChem. (n.d.). 5-Ethylaminopyridine-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26).
  • University of Georgia. (n.d.).
  • Biochem Chemopharma. (n.d.).
  • Chem Service. (2014, December 18).
  • Synquest Labs. (n.d.).
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Alkali Metals. (n.d.). 2-Amino Pyridine MSDS.
  • Oxford Lab Fine Chem LLP. (n.d.). p-Amino pyridine MSDS.
  • Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (2022, May 24). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine.
  • Chemistry LibreTexts. (2024, November 7). Properties of amines.
  • MDPI. (2020, June 18). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
  • Publisso. (2019, November 13).
  • MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.

Sources

Foundational

Electrophilic Substitution on Aminopyridine Rings: Mechanistic Insights and Synthetic Protocols

Executive Summary Aminopyridines are privileged pharmacophores ubiquitous in modern drug discovery, serving as core scaffolds for kinase inhibitors, antihistamines, and central nervous system (CNS) therapeutics. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines are privileged pharmacophores ubiquitous in modern drug discovery, serving as core scaffolds for kinase inhibitors, antihistamines, and central nervous system (CNS) therapeutics. However, functionalizing these rings via Electrophilic Aromatic Substitution (EAS) presents a unique dichotomy. The parent pyridine ring is inherently π -deficient and strongly deactivated toward electrophiles 1. Conversely, the exocyclic amino group acts as a powerful electron-donating moiety, overcoming this deactivation but introducing complex regiochemical challenges 2. This whitepaper provides an in-depth mechanistic analysis of EAS on aminopyridines, detailing the causality behind regioselectivity, and establishes self-validating experimental protocols for highly selective halogenation and nitration workflows.

The Electronic Paradigm of Aminopyridines

To master the functionalization of aminopyridines, one must first understand the competing electronic forces at play. Pyridine resists EAS because the electronegative endocyclic nitrogen atom draws electron density away from the carbon atoms, leaving them with a partial positive charge. Furthermore, in acidic media, the nitrogen lone pair is rapidly protonated to form a pyridinium ion, which drastically deactivates the ring against electrophilic attack 1.

The introduction of an amino ( −NH2​ ) group fundamentally alters this landscape. The +M (resonance) effect of the amino group pumps electron density back into the π -system, effectively rescuing the ring's nucleophilicity. This activation is so profound that aminopyridines can undergo halogenation and nitration under conditions where unsubstituted pyridine would remain inert 3.

Regiochemical Logic & Directing Effects

The regioselectivity of EAS on aminopyridines is dictated by the relative positions of the endocyclic nitrogen and the exocyclic amino group.

  • 2-Aminopyridine: The ring nitrogen directs incoming electrophiles to the meta positions (C-3 and C-5). Concurrently, the exocyclic amino group directs to its ortho (C-3) and para (C-5) positions. Because both directing effects align synergistically, substitution occurs exclusively at C-3 and C-5 4. Between the two, C-5 is the major thermodynamic product due to lower steric hindrance and "electric hindrance" (repulsion between the protonated ring nitrogen and the electrophile) 5.

  • 3-Aminopyridine: The directing effects are in conflict. The amino group directs to C-2, C-4, and C-6, leading to a complex mixture of regioisomers depending on the specific electrophile and solvent system.

  • 4-Aminopyridine: The amino group directs to the equivalent C-3 and C-5 positions, resulting in straightforward mono- or di-substitution.

Caption: Regioselectivity logic tree for electrophilic aromatic substitution on aminopyridines.

Mechanistic Pathways of Key Substitutions

Nitration & The Nitramine Rearrangement

Direct nitration of 2-aminopyridine using a mixed acid system ( HNO3​/H2​SO4​ ) does not proceed via standard EAS. The highly acidic medium immediately protonates the pyridine nitrogen, rendering the ring highly electron-deficient. Consequently, the nitronium ion ( NO2+​ ) attacks the only available electron-rich site: the exocyclic amino nitrogen, forming 2-nitraminopyridine as the kinetic product 5.

Upon heating, this nitramine undergoes an acid-catalyzed rearrangement. The N−NO2​ bond cleaves, and the nitro group migrates to the thermodynamically favored C-5 position, yielding 2-amino-5-nitropyridine . The preference for C-5 over C-3 is largely driven by electric hindrance—the electrostatic repulsion between the adjacent positive charge of the protonated pyridinium nitrogen and the migrating electrophilic nitro species 5.

Caption: Mechanistic pathway of 2-aminopyridine nitration via nitramine intermediate rearrangement.

Halogenation Dynamics

Unlike nitration, halogenation (e.g., bromination) can be executed in milder, weakly acidic, or neutral solvents (like acetic acid or DMF). Under these conditions, the pyridine ring is not fully protonated, allowing the +M effect of the amino group to dominate. Bromination of 2-aminopyridine is exceptionally fast, predominantly yielding 2-amino-5-bromopyridine .

The primary synthetic challenge here is the rapid over-bromination to 2-amino-3,5-dibromopyridine 6. To suppress this, strict stoichiometric control, low temperatures, or the use of modern, milder brominating agents like 1-butylpyridinium bromide or N-Bromosuccinimide (NBS) are required to arrest the reaction at the mono-substituted stage 7.

Quantitative Data: Reaction Profiles

The table below summarizes the expected outcomes and yields for standard EAS reactions on 2-aminopyridine, highlighting the delicate balance between mono- and di-substitution.

Reaction TypeSubstrateReagents & ConditionsMajor Product (Regioselectivity)Primary ByproductTypical Yield
Bromination 2-Aminopyridine Br2​ , AcOH, 0°C to RT2-Amino-5-bromopyridine2-Amino-3,5-dibromopyridine80–85%
Bromination 2-Aminopyridine1-Butylpyridinium bromide, H2​O2​ 2-Amino-5-bromopyridineTrace dibromide88–95%
Nitration 2-Aminopyridine HNO3​/H2​SO4​ , <10°C then 50°C2-Amino-5-nitropyridine2-Amino-3-nitropyridine75–90%
Chlorination 2-AminopyridineSelectfluor, LiCl, DMF, RT2-Amino-5-chloropyridine2-Amino-3,5-dichloropyridine70–80%

(Data consolidated from modern synthetic methodologies 7, 8, [[9]](), 10)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure reproducibility, safety, and high regiochemical fidelity.

Protocol A: Regioselective Bromination of 2-Aminopyridine

Objective: Synthesize 2-amino-5-bromopyridine while suppressing the formation of the 3,5-dibromo impurity 10. Causality Rationale: Glacial acetic acid is utilized as it stabilizes the bromonium intermediate without fully protonating the pyridine nitrogen. Strict temperature control (0–5°C) limits the thermal energy available, preventing the secondary EAS event at the C-3 position.

  • Preparation: Dissolve 2-aminopyridine (1.0 equiv, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

  • Electrophile Addition: Dissolve bromine ( Br2​ , 1.02 equiv, 102 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 45 minutes.

    • Self-Validation Check: The deep red color of the bromine solution should discharge almost immediately upon hitting the reaction mixture, indicating rapid consumption. If pooling of the red color occurs, halt the addition and ensure the temperature is strictly maintained.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 1 hour. Monitor via TLC (Hexanes:EtOAc 3:1, UV active).

  • Quench & Isolation: Pour the mixture over crushed ice. Add a 10% aqueous sodium bisulfite solution until any residual yellow tint disappears (neutralizing unreacted Br2​ ). Slowly adjust the pH to 7–8 using 20% aqueous NaOH .

    • Self-Validation Check: A pale yellow/white precipitate of 2-amino-5-bromopyridine will crash out of the solution at neutral pH. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Nitration via Nitramine Rearrangement

Objective: Synthesize 2-amino-5-nitropyridine utilizing thermodynamic control [[9]](). Causality Rationale: Initial low-temperature nitration forces the formation of the kinetic N-nitro intermediate due to ring deactivation. Subsequent heating provides the activation energy necessary to break the N−NO2​ bond and drive the migration to the thermodynamically stable C-5 position.

  • Protonation: Carefully dissolve 2-aminopyridine (1.0 equiv, 50 mmol) in concentrated H2​SO4​ (30 mL) at 0°C.

    • Self-Validation Check: This step is highly exothermic. Add the solid in small portions to prevent charring.

  • Kinetic Nitration: Maintain the temperature below 5°C. Add fuming HNO3​ (1.1 equiv, 55 mmol) dropwise over 30 minutes.

    • Self-Validation Check: The solution will thicken, and a pale precipitate (2-nitraminopyridine) may become visible.

  • Thermodynamic Rearrangement: Remove the ice bath and heat the reaction mixture to 45–50°C for 2 hours.

    • Self-Validation Check: The thick suspension will gradually dissolve into a clear, deep yellow/orange solution, indicating the successful migration of the nitro group to the C-5 position.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Carefully neutralize to pH 6.5 using concentrated aqueous ammonia ( NH4​OH ) while maintaining the temperature below 20°C.

    • Self-Validation Check: The product, 2-amino-5-nitropyridine, will precipitate as a bright yellow solid. Filter, wash extensively with cold water, and recrystallize from ethanol.

Conclusion

The electrophilic aromatic substitution of aminopyridines is a masterclass in balancing electronic activation and regiochemical directing effects. By understanding the underlying causality—such as electric hindrance in nitration and the necessity of thermal control in halogenation—chemists can reliably synthesize critical C-5 substituted building blocks. The protocols provided ensure that these transformations are not merely recipes, but logically sound, self-validating workflows.

References

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.sapub.org.
  • A Mild Method for the Regioselective Bromination of 2-Aminopyridines.ResearchGate.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Nitration of 2-amino pyridine on ring structure.askfilo.com.
  • Electrophilic substitution of pyridines.gcwgandhinagar.com.
  • A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid.Benchchem.
  • Regiospecific electrophilic substitution of aminopyridines.The Journal of Organic Chemistry (ACS Publications).
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine.Digital Commons @ NJIT.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine.Google Patents.
  • Convenient and scalable process for preparation of 2,5-dibromopyridine.Heterocyclic Letters.

Sources

Protocols & Analytical Methods

Method

5-Ethylaminopyridine-2-amine: A Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[2] Within the vast chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a "privileged" structure.[3] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases makes it an ideal foundation for designing potent and selective inhibitors.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Ethylaminopyridine-2-amine as a versatile building block for the synthesis of novel kinase inhibitors. We will explore its chemical properties, provide detailed synthetic protocols for its incorporation into larger molecules, and outline methodologies for evaluating the biological activity of the resulting compounds. The causality behind experimental choices and the inherent logic of the protocols are emphasized to ensure both scientific integrity and practical success.

Physicochemical Properties of 5-Ethylaminopyridine-2-amine

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
Molecular Formula C7H11N3[5]
Molecular Weight 137.18 g/mol [5]
XLogP3 0.9[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

Caption: Chemical structure of 5-Ethylaminopyridine-2-amine.

Synthesis of 5-Ethylaminopyridine-2-amine

The target compound can be synthesized from its corresponding nitro-precursor through catalytic hydrogenation. This is a common and efficient method for the reduction of nitroarenes to anilines.

Protocol 1: Catalytic Hydrogenation

This protocol describes the reduction of 2-ethylamino-5-nitropyridine to 5-Ethylaminopyridine-2-amine.

Materials:

  • 2-Ethylamino-5-nitropyridine

  • Methanol (MeOH)

  • Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 2-ethylamino-5-nitropyridine in methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of platinum on carbon (typically 5-10% by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to standard pressure and maintain vigorous stirring at room temperature.

  • Monitor the reaction for the uptake of the theoretical amount of hydrogen.[6]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Ethylaminopyridine-2-amine.[6] The product can be used in the next step without further purification.[6]

Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions

The 2-amino and 5-ethylamino groups of the scaffold provide handles for further functionalization. However, to construct the core of many kinase inhibitors, a halogenated version of this scaffold is often employed in cross-coupling reactions to append other aryl or heteroaryl moieties. The following protocols are based on well-established methods for similar aminopyridine systems and can be adapted for derivatives of 5-Ethylaminopyridine-2-amine (e.g., a halogenated analog).[7][8]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed coupling of a halo-aminopyridine with an arylboronic acid.[7][8]

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, favored for its mild conditions and tolerance of a wide range of functional groups.[9]

Suzuki_Miyaura_Workflow reagents Combine Halo-aminopyridine, Arylboronic acid, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat Reaction Mixture (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Kinase Inhibitor Scaffold purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Halogenated 5-Ethylaminopyridine-2-amine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[7]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[7][8]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[7]

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add the halo-aminopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation between a halo-aminopyridine and an amine.[10]

Rationale: The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, offering a broad substrate scope and functional group tolerance where classical methods may fail.[10]

Materials:

  • Halogenated 5-Ethylaminopyridine-2-amine derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[11]

  • Phosphine ligand (e.g., SPhos, RuPhos, or Xantphos, 2-4 mol%)[12]

  • Strong base (e.g., NaOtBu or LHMDS, 1.5 equiv)[11][12]

  • Anhydrous, degassed solvent (e.g., toluene or THF)[11][12]

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.

  • Add the halo-aminopyridine and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired product by flash column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of potential inhibitors is synthesized, their biological activity must be assessed. An in vitro kinase inhibition assay is a primary step to determine the potency of the compounds against the target kinase.

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a general workflow for determining the IC₅₀ value of a synthesized compound.[3][13]

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13] The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in signal indicates inhibition.[13]

Kinase_Assay_Workflow dilution Prepare Serial Dilution of Inhibitor Compound reaction_setup Add Kinase, Substrate, & Inhibitor to Microplate dilution->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Specific Temperature initiation->incubation termination Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->termination detection Add Detection Reagent (Converts ADP to ATP) termination->detection measurement Measure Luminescence detection->measurement analysis Calculate % Inhibition & Determine IC50 measurement->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection system like HTRF)[2]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the target kinase, its specific substrate, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a defined period.[2]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[13]

  • Add the Kinase Detection Reagent to convert the ADP produced back to ATP, which then generates a luminescent signal.[13]

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Example Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)
Control-Cmpd Kinase X15
Test-Cmpd-01 Kinase X50
Test-Cmpd-02 Kinase X8
Test-Cmpd-03 Kinase X120

Target Signaling Pathway

Kinase inhibitors derived from the 2-aminopyridine scaffold can target various signaling pathways implicated in disease. For instance, many target pathways that regulate cell proliferation and survival, which are often dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 2-Aminopyridine Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Ethylaminopyridine-2-amine is not widely available, data from closely related compounds such as 2-amino-5-methylpyridine and other aminopyridines suggest the following precautions should be taken. These compounds are often toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[14][17]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[16]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

References

  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • PrepChem.com. Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. [Link]

  • PubChem. 5-Ethylaminopyridine-2-amine. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sigma-Aldrich. (2025).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors.
  • Gomaa, A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

  • PubMed. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. [Link]

  • ACS Publications. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

  • ACS Publications. (2009). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
  • CK-12 Foundation. (2026). Chemical Properties of Amines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PMC. (2023). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • ResearchGate. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • MDPI. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Note: Synthesis and Isolation of 5-Ethylaminopyridine-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Ethylaminopyridine-2-amine (Systematic name: N5 -ethylpyridine-2,5-diamine) Executive Summary 5-Ethylaminopyridine-2-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Ethylaminopyridine-2-amine (Systematic name: N5 -ethylpyridine-2,5-diamine)

Executive Summary

5-Ethylaminopyridine-2-amine is a highly valuable heteroaromatic building block, frequently utilized in the synthesis of biologically active compounds, including high-affinity α2​ -adrenoceptor antagonists and pyridinyl guanidine derivatives[1],[2]. The presence of a secondary ethylamino group at the 5-position and a primary amine at the 2-position provides a versatile scaffold for orthogonal functionalization. This application note details a regioselective, field-proven protocol for its synthesis via the direct alkylation of 2,5-diaminopyridine[3].

Mechanistic Rationale & Regioselectivity

The primary challenge in synthesizing 5-ethylaminopyridine-2-amine from 2,5-diaminopyridine is differentiating between the two primary amino groups on the heteroaromatic ring.

  • Nucleophilicity Discrepancy: The 2-amino group is positioned adjacent to the electronegative pyridine nitrogen. Through amidine-like resonance, the lone pair of the 2-amino group is delocalized into the ring, which significantly diminishes its nucleophilicity. In contrast, the 5-amino group retains a much higher degree of localized electron density, allowing it to act as the primary nucleophile.

  • Electrophile Selection: Ethyl mesylate (ethyl methanesulfonate) is deliberately selected over highly reactive ethyl halides (e.g., ethyl iodide). Ethyl mesylate acts as a mild, controlled electrophile. Under moderate thermal conditions, it undergoes an SN​2 substitution exclusively at the more nucleophilic 5-amino position, preventing the over-alkylation (dialkylation) that typically complicates primary amine functionalization[3].

Regioselectivity A 2,5-Diaminopyridine B 5-NH2 Group (High Nucleophilicity) A->B Active Site C 2-NH2 Group (Resonance Deactivated) A->C Inactive Site E 5-Ethylaminopyridine-2-amine (Regioselective Product) B->E SN2 Alkylation D Ethyl Mesylate (Electrophile) D->E Ethyl Transfer

Regioselective alkylation pathway of 2,5-diaminopyridine using ethyl mesylate.

Materials and Quantitative Data

The following table summarizes the optimized stoichiometry required for the regioselective mono-alkylation workflow[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
2,5-Diaminopyridine 109.131.00250 mg2.29Starting Material
Ethyl Mesylate 124.161.00236 μL2.29Alkylating Agent
Ethanol (Absolute) 46.07-11 mL-Reaction Solvent
20% iPrOH / CH₂Cl₂ --3 × 20 mL-Extraction Solvent
Saturated NaHCO₃ --2 × 20 mL-Neutralizing Wash
Anhydrous MgSO₄ 120.37-As needed-Drying Agent

Experimental Protocol

Workflow S1 Step 1: Reaction Setup Dissolve 2,5-diaminopyridine in EtOH Add Ethyl Mesylate (1.0 eq) S2 Step 2: Alkylation Stir at 60 °C for 16 h (Thermodynamic Control) S1->S2 S3 Step 3: Extraction Extract with 20% iPrOH/CH2Cl2 (Maximizes polar product recovery) S2->S3 S4 Step 4: Neutralization Wash with Saturated NaHCO3 (Removes methanesulfonic acid) S3->S4 S5 Step 5: Isolation Dry over MgSO4 & Concentrate Yields Target Compound S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Reaction Setup

To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-diaminopyridine (250 mg, 2.29 mmol). Dissolve the starting material in absolute ethanol (11 mL)[3].

  • Causality Insight: Ethanol is utilized as a polar protic solvent because it effectively solvates both the polar starting material and the transition state of the SN​2 reaction. It facilitates the nucleophilic attack while maintaining a moderate, controllable reflux temperature.

Step 2: Alkylation

Add ethyl mesylate (236 μL, 2.29 mmol, 1.00 eq.) dropwise to the stirring solution at room temperature. Equip the flask with a reflux condenser and heat the mixture to 60 °C for 16 hours under an inert atmosphere (nitrogen or argon)[3].

  • Causality Insight: The strict 1:1 stoichiometry and the 60 °C heating limit are critical. Pushing the temperature higher or adding excess electrophile will break the regioselective thermodynamic control, leading to undesired N5,N5 -diethylated or N2,N5 -diethylated byproducts.

Step 3: Extraction and Phase Separation

After 16 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the crude residue with a specialized extraction solvent consisting of 20% isopropanol (iPrOH) in dichloromethane ( CH2​Cl2​ ) (3 × 20 mL)[3].

  • Causality Insight: 5-Ethylaminopyridine-2-amine is highly polar and forms strong hydrogen bonds with water. Standard extraction with ethyl acetate or pure dichloromethane will result in poor phase partitioning and low yields. The addition of 20% iPrOH disrupts these hydrogen-bonding networks, drastically improving the partition coefficient of the product into the organic phase.

Step 4: Neutralization and Washing

Wash the combined organic extracts with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (2 × 20 mL)[3].

  • Causality Insight: The SN​2 reaction generates methanesulfonic acid as a stoichiometric byproduct, which protonates the newly formed amine (forming a mesylate salt). The saturated NaHCO3​ wash neutralizes this acid, converting the product back into its free-base form, which is essential for organic solubility and downstream reactivity.

Step 5: Drying and Isolation

Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield the crude 5-ethylaminopyridine-2-amine[3]. If necessary, purify the resulting solid via silica gel flash chromatography.

Analytical Characterization & Validation (Self-Validating System)

To ensure the protocol is functioning as a self-validating system, the successful execution of the synthesis must be verified using the following analytical markers:

  • Mass Spectrometry (LC-MS): The reaction is deemed complete upon the disappearance of the starting material mass ( [M+H]+=110.1 ) and the emergence of the target product mass ( [M+H]+=138.1 ).

  • 1 H NMR Spectroscopy (400 MHz, DMSO- d6​ / CDCl 3​ ):

    • Aliphatic Region: Successful incorporation of the ethyl group is confirmed by the appearance of a distinct triplet at ~1.2 ppm (3H, J≈7.0 Hz, −CH3​ ) and a corresponding multiplet/quartet at ~3.1 ppm (2H, −CH2​− ).

    • Aromatic Region: The regiochemistry is validated by the preservation of the 2,5-disubstituted pyridine coupling pattern. You will observe an ABX spin system: a doublet for H-3 (ortho to the primary amine), a doublet of doublets for H-4, and a fine doublet/singlet for H-6 (adjacent to the pyridine nitrogen and the ethylamino group).

References

  • [3] Kelly, B., McMullan, M., Muguruza, C., Callado, L. F., Meana, J. J., & Rozas, I. (2015). Supporting Information: α2​ -Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation and Molecular Modelling Investigation. Journal of Medicinal Chemistry (Hosted on AWS). URL: 3

  • [1] Kelly, B., O'Donovan, D. H., O'Brien, J., McCabe, T., Blanco, F., & Rozas, I. (2011). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. The Journal of Organic Chemistry, 76(22), 9216-9227. URL: 1

  • [2] Kelly, B., McMullan, M., Muguruza, C., Callado, L. F., Meana, J. J., & Rozas, I. (2015). α2​ -Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation and Molecular Modelling Investigation of Pyridinyl Guanidine/2-Aminoimidazoline and their Derivatives. Journal of Medicinal Chemistry, 58(2), 963-977. URL: 2

Sources

Method

purification techniques for 5-Ethylaminopyridine-2-amine

An Application Guide to the Purification of 5-Ethylaminopyridine-2-amine This document provides detailed application notes and protocols for the purification of 5-Ethylaminopyridine-2-amine, a key intermediate in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 5-Ethylaminopyridine-2-amine

This document provides detailed application notes and protocols for the purification of 5-Ethylaminopyridine-2-amine, a key intermediate in pharmaceutical research and development. The methodologies described herein are grounded in established chemical principles and are designed to guide researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guide emphasizes the rationale behind procedural choices, ensuring a deep understanding of the purification strategies.

Compound Profile and Strategic Considerations

5-Ethylaminopyridine-2-amine is a diamine derivative of pyridine. Its structure, featuring both a primary and a secondary amine group, dictates its chemical behavior, particularly its basicity and polarity. These properties are central to developing an effective purification strategy.

Table 1: Physicochemical Properties of 5-Ethylaminopyridine-2-amine

PropertyValueSource
Molecular FormulaC₇H₁₁N₃[1]
Molecular Weight137.18 g/mol [1]
XLogP30.9[1]
AppearanceTypically a solid or crystalline material.[2]Based on similar compounds
BasicityThe presence of two amino groups makes the compound basic.General amine properties
Anticipated Impurity Profile

The purity of the final compound is contingent on the synthetic route employed. Common synthetic pathways to substituted aminopyridines may involve the reaction of halopyridines with amines or the reduction of nitropyridines.[3][4][5] Consequently, the crude product may contain a variety of impurities that must be removed.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as a precursor like 2-chloro-5-nitropyridine or 2-bromo-5-ethylpyridine.[6][7]

  • Reagent-Derived Impurities: By-products from reagents used in the synthesis, such as catalysts or reducing agents.[7][8]

  • Isomeric By-products: Positional isomers that may form during the substitution reaction.[8]

  • Side-Reaction Products: Products from undesired parallel reactions.

  • Degradation Products: The compound may degrade under harsh reaction or work-up conditions.[7]

Understanding the nature of these impurities—whether they are acidic, basic, or neutral, and their polarity—is critical for selecting the most effective purification technique.

Selection of Purification Methodology

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.

  • Acid-Base Extraction: Ideal for removing neutral or acidic impurities on a large scale. It leverages the basicity of the target amine.[9][10][11]

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities, making it suitable for removing impurities that are structurally similar to the product.[8][10]

  • Recrystallization: Best suited for removing small amounts of impurities from a solid product, often used as a final polishing step.[10][12]

Protocol 1: Purification via Acid-Base Extraction

This technique exploits the basic nature of the amine groups, which can be protonated to form water-soluble salts, thereby separating them from non-basic, organic-soluble impurities.[9][11]

Underlying Principle (Causality)

By treating the crude mixture dissolved in an organic solvent with an aqueous acid (e.g., dilute HCl), the basic 5-Ethylaminopyridine-2-amine is protonated to form an ammonium salt. This salt is ionic and preferentially partitions into the aqueous layer.[13] Neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer with a base (e.g., NaOH) deprotonates the ammonium salt, regenerating the neutral amine which, being less water-soluble, can be extracted back into a fresh organic solvent.[9][13]

Workflow Diagram

cluster_extraction Acid-Base Extraction Workflow crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate org_layer Organic Layer: Neutral/Acidic Impurities separate->org_layer Discard aq_layer Aqueous Layer: Protonated Amine Salt separate->aq_layer basify Basify Aqueous Layer with 2M NaOH (aq) to pH > 10 aq_layer->basify extract Extract with fresh Organic Solvent (DCM) basify->extract final_org Organic Layer: Purified Amine extract->final_org final_aq Aqueous Layer: Inorganic Salts extract->final_aq Discard dry Dry Organic Layer (e.g., Na₂SO₄) final_org->dry concentrate Concentrate in vacuo dry->concentrate product Purified 5-Ethylaminopyridine-2-amine concentrate->product

Caption: Workflow for purifying 5-Ethylaminopyridine-2-amine via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The protonated amine product will be in the upper aqueous layer. Drain and collect the aqueous layer.

  • Wash (Optional): To ensure complete removal of neutral impurities, the aqueous layer can be washed with a small portion of fresh organic solvent.

  • Basification: Place the collected aqueous layer in a clean flask and cool it in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 10, check with pH paper).[9]

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract the now neutral amine product with three portions of fresh organic solvent (e.g., DCM).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the purified 5-Ethylaminopyridine-2-amine.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10] For polar and basic compounds like aminopyridines, certain precautions are necessary to achieve effective separation on standard silica gel.[8]

Underlying Principle (Causality)

Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Basic compounds like amines can interact strongly with these acidic sites, leading to poor separation, band broadening, and "streaking" or "tailing" on the column.[8] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This modifier neutralizes the acidic sites on the silica, allowing for much sharper elution of the basic analyte.[8] Alternatively, a more inert stationary phase like alumina can be used.

Workflow Diagram

cluster_chromatography Flash Chromatography Workflow tlc 1. Develop TLC System (e.g., EtOAc/Hexanes + 0.5% TEA) pack 2. Pack Column with Silica Gel in Mobile Phase tlc->pack load 3. Load Sample (dissolved or adsorbed on silica) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate in vacuo combine->concentrate product Purified Product concentrate->product cluster_recrystallization Recrystallization Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Cool Slowly to Room Temperature dissolve->cool hot_filter->cool Optional ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry product Purified Crystalline Product dry->product

Sources

Application

Application Note: Regioselective Amination Strategies for 5-Ethylaminopyridine-2-amine in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2) Mechanistic Insights & Chemoselectivity Profiling 5-Ethylaminopyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Ethylaminopyridine-2-amine (CAS: 1018262-40-2)

Mechanistic Insights & Chemoselectivity Profiling

5-Ethylaminopyridine-2-amine is a highly valuable diamine building block frequently utilized in the synthesis of α2​ -adrenoceptor antagonists, kinase inhibitors, and PROTAC linkers. When subjected to Buchwald-Hartwig amination or general cross-coupling conditions, this substrate presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic centers:

  • N2-Amine (Primary Aminopyridine): This position is electronically deactivated because its lone pair is delocalized into the electron-deficient pyridine ring. However, it is sterically unhindered.

  • N5-Amine (Secondary Alkylarylamine): This position is electronically activated (highly nucleophilic) due to the electron-donating ethyl group, but it is sterically hindered.

The Causality of Ligand Selection

According to foundational studies on Buchwald-Hartwig chemoselectivity [1], the binding of amines to the Pd(II) intermediate is fully reversible. The overall regioselectivity is not dictated by which amine binds first, but rather by the transition state energy of the subsequent deprotonation and reductive elimination steps. These steps are heavily influenced by the steric bulk of the phosphine ligand [2].

By strategically selecting ligands that either impose strict steric penalties or provide expansive binding pockets, we can force the catalytic cycle to favor either the N2 or N5 position, creating a highly predictable and self-validating synthetic workflow.

Experimental Protocols for Regioselective Amination

Protocol A: N2-Selective Arylation (Steric Control)

Objective: Couple an aryl halide exclusively at the primary N2-aminopyridine position. Causality & Rationale: To force the reaction at the less nucleophilic N2 amine, we employ BrettPhos . The extreme steric bulk of BrettPhos physically blocks the coordination of the secondary N5-amine. Furthermore, BrettPhos is highly optimized to accelerate the reductive elimination of primary anilines and aminopyridines, effectively trapping the N2-coordinated intermediate while preventing unwanted bis-arylation [3].

Materials:

  • 5-Ethylaminopyridine-2-amine (1.0 equiv)

  • Aryl Bromide/Chloride (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BrettPhos, NaOtBu, and the aryl halide (if solid).

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous toluene. Stir at room temperature for 5 minutes to pre-form the active Pd(0) catalyst complex.

  • Substrate Addition: Inject 5-Ethylaminopyridine-2-amine (if liquid, or add as a toluene solution).

  • Reaction: Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via ¹H NMR. Successful N2-arylation is confirmed by the disappearance of the broad 2H singlet at ~4.26 ppm (N2-NH₂) and the appearance of a 1H singlet (NH). The N5-ethyl signals (quartet at ~3.10 ppm) must remain unshifted.

Protocol B: N5-Selective Arylation (Electronic Control)

Objective: Couple an aryl halide exclusively at the secondary N5-ethylamino position. Causality & Rationale: To target the sterically hindered N5 position, we utilize RuPhos . RuPhos possesses a more accommodating binding pocket for secondary amines compared to BrettPhos. By pairing RuPhos with a weaker base (Cs₂CO₃), we prevent the premature deprotonation of the N2-amine, allowing the intrinsic electronic nucleophilicity of the N5 position to drive the coordination and subsequent coupling [4].

Materials:

  • 5-Ethylaminopyridine-2-amine (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Pd(OAc)₂ (3 mol%)

  • RuPhos (6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Pd(OAc)₂, RuPhos, Cs₂CO₃, and the aryl halide. Purge the vial with argon for 10 minutes.

  • Solvent & Substrate Addition: Add anhydrous 1,4-Dioxane followed by 5-Ethylaminopyridine-2-amine.

  • Reaction: Seal the vial and heat at 85 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, quench with water, and extract three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation (QC): Analyze via ¹H NMR. Successful N5-arylation is confirmed by the retention of the 2H singlet at ~4.26 ppm (N2-NH₂). The N5-proton signal will disappear, and the N-ethyl quartet will shift significantly downfield due to the deshielding effect of the newly attached aryl group.

Data Presentation & Visualization

Quantitative Summary of Catalyst Screening

The following table summarizes the expected chemoselectivity outcomes based on the rational pairing of ligands and bases.

Catalyst SystemBaseSolventTemp (°C)Major RegioisomerSelectivity (N2:N5)Yield (%)
Pd₂(dba)₃ / BrettPhos NaOtBuToluene100N2-Arylated > 95:582 - 88
Pd₂(dba)₃ / Xantphos Cs₂CO₃Dioxane100N2-Arylated 85:1570 - 75
Pd(OAc)₂ / RuPhos Cs₂CO₃Dioxane85N5-Arylated < 5:9578 - 85
Pd(OAc)₂ / BINAP K₃PO₄Toluene110N5-Arylated 20:8060 - 65
Mechanistic Workflows (Graphviz)

G Start 5-Ethylaminopyridine-2-amine (Dual Nucleophile) N2_Path Steric Control (BrettPhos / NaOtBu) Start->N2_Path Blocks N5 Favors Primary N5_Path Electronic Control (RuPhos / Cs2CO3) Start->N5_Path Accommodates N5 Favors Secondary N2_Prod N2-Arylated Product (Primary Amine Reacts) N2_Path->N2_Prod N5_Prod N5-Arylated Product (Secondary Amine Reacts) N5_Path->N5_Prod

Fig 1. Divergent chemoselective amination pathways for 5-Ethylaminopyridine-2-amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (CHEMOSELECTIVITY STEP) OxAdd->AmineCoord + 5-Ethylaminopyridine-2-amine Deprot Palladium Amido Complex (Deprotonation) AmineCoord->Deprot Ligand Sterics Dictate N2 vs N5 RedElim Product Release (Reductive Elimination) Deprot->RedElim Base / -HX RedElim->Pd0 Regenerate Catalyst

Fig 2. Buchwald-Hartwig catalytic cycle highlighting the chemoselectivity-determining step.

References

  • Title: Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos Source: Journal of Organic Chemistry (PubMed / NIH) URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Method

Application Notes and Protocols for the Quantitative Analysis of 5-Ethylaminopyridine-2-amine

Introduction 5-Ethylaminopyridine-2-amine, a substituted pyridine derivative with the molecular formula C₇H₁₁N₃, is a compound of increasing interest in pharmaceutical and chemical research.[1] Its structure, featuring b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethylaminopyridine-2-amine, a substituted pyridine derivative with the molecular formula C₇H₁₁N₃, is a compound of increasing interest in pharmaceutical and chemical research.[1] Its structure, featuring both a primary and a secondary amine group on a pyridine ring, imparts specific chemical properties that are crucial for its role as a potential building block in the synthesis of novel active pharmaceutical ingredients (APIs). The accurate and precise quantification of 5-Ethylaminopyridine-2-amine is paramount for quality control, stability studies, and pharmacokinetic assessments.

This comprehensive guide provides detailed analytical methods for the quantitative determination of 5-Ethylaminopyridine-2-amine. As a Senior Application Scientist, the following protocols have been developed by synthesizing established analytical principles for aromatic amines and pyridine derivatives with the specific physicochemical properties of the target molecule.[2][3] The methodologies are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring that each protocol is a self-validating system.

Physicochemical Properties of 5-Ethylaminopyridine-2-amine

A fundamental understanding of the analyte's properties is critical for selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC₇H₁₁N₃PubChem[1]
Molecular Weight137.18 g/mol PubChem[1]
AppearanceLikely a solid at room temperatureInferred from similar aromatic amines[4][5]
SolubilityExpected to be soluble in organic solvents and slightly soluble in waterInferred from properties of amines[4][5]
Chemical ClassAromatic Amine, Pyridine Derivative[2][6]

The presence of amino groups suggests that 5-Ethylaminopyridine-2-amine is basic and can be readily protonated in acidic conditions, a key consideration for chromatographic separations.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds, making it an ideal first-line approach for 5-Ethylaminopyridine-2-amine.[7] A reversed-phase HPLC method with UV detection is proposed due to its robustness, accessibility, and the presence of a UV-active pyridine ring in the analyte.

Causality of Experimental Choices
  • Reversed-Phase Chromatography (RPC): This mode is selected based on the moderate polarity of 5-Ethylaminopyridine-2-amine. A C18 stationary phase (non-polar) is chosen to provide sufficient retention of the analyte from a more polar mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer (e.g., phosphate or acetate) controls the pH of the mobile phase. Maintaining an acidic pH (e.g., pH 3-4) will ensure the amine groups are protonated, leading to better peak shape and retention on the C18 column.[8] The organic modifier is used to elute the analyte from the column.

  • UV Detection: The pyridine ring in 5-Ethylaminopyridine-2-amine contains a chromophore that absorbs UV light. A detection wavelength is chosen based on the UV absorbance maximum (λmax) of the compound to ensure maximum sensitivity.[9] For many pyridine derivatives, a wavelength of 254 nm is a good starting point.[7][10]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC analysis of 5-Ethylaminopyridine-2-amine.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 5-Ethylaminopyridine-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended.

  • Standard Solution: Accurately weigh about 10 mg of the 5-Ethylaminopyridine-2-amine reference standard and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
ColumnC18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile PhaseA: 20 mM KH₂PO₄ (pH 3.0) B: AcetonitrileAcidic pH for good peak shape of amines.[8]
Gradient0-5 min: 10% B, 5-15 min: 10-90% B, 15-20 min: 90% B, 20-25 min: 10% BTo ensure elution of the analyte and any impurities with different polarities.
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm ID column.[2]
Column Temperature30 °CFor improved reproducibility of retention times.
Detection Wavelength254 nm (or λmax of the compound)Provides good sensitivity for pyridine derivatives.[7][10]
Injection Volume10 µLA standard injection volume.

5. System Suitability: Before sample analysis, inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

6. Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 5-Ethylaminopyridine-2-amine in the sample solutions from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity.[3][9] Coupling GC with a Mass Spectrometer (MS) provides both quantification and structural confirmation. While primary and secondary amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, this can often be overcome with proper column selection and derivatization.[11][12][13]

Causality of Experimental Choices
  • Derivatization: To improve the volatility and chromatographic behavior of 5-Ethylaminopyridine-2-amine, derivatization is recommended. Silylation or acylation of the amine groups will reduce their polarity and improve peak shape.

  • Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point as it is robust and suitable for a wide range of compounds.[9]

  • Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. The MS source and quadrupole temperatures are optimized for ionization and ion transmission.

  • Mass Spectrometry Detection: MS provides high selectivity and sensitivity.[2] Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity in quantitative analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Derivatization (e.g., Silylation) B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatogram F->G H Quantify using Calibration Curve G->H

Caption: Workflow for GC-MS analysis of 5-Ethylaminopyridine-2-amine.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • 5-Ethylaminopyridine-2-amine reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Derivatization Procedure:

  • Accurately weigh about 1 mg of the standard or sample into a vial.

  • Add 500 µL of dichloromethane and 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA versatile, mid-polarity column suitable for a wide range of compounds.[9]
Carrier GasHelium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temperature250 °CTo ensure complete volatilization of the derivatized analyte.
Oven Temperature ProgramInitial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)To achieve good separation of the analyte from any impurities or derivatizing agent byproducts.
MS Transfer Line280 °CTo prevent condensation of the analyte before entering the MS source.
Ion Source Temperature230 °COptimized for efficient ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Mass Scan Range50-400 amuTo cover the expected mass range of the derivatized analyte and its fragments.
SIM IonsTo be determined from the full scan mass spectrum of the derivatized standard.For enhanced sensitivity and selectivity in quantification.

5. System Suitability:

  • Inject a derivatized standard to confirm the retention time and mass spectrum of the analyte.

  • For quantitative analysis, evaluate the signal-to-noise ratio of the target ions.

6. Data Analysis: Construct a calibration curve by plotting the peak area of the selected ion versus the concentration of the derivatized standard solutions. Determine the concentration of 5-Ethylaminopyridine-2-amine in the derivatized sample solutions from the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness of these analytical methods, they must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.99.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria for RSD typically being ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

By thoroughly validating these methods, researchers, scientists, and drug development professionals can have high confidence in the accuracy and reliability of their quantitative results for 5-Ethylaminopyridine-2-amine.

References

  • 5-Ethylaminopyridine-2-amine. PubChem. Available at: [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. National Library of Medicine. Available at: [Link]

  • Amines: Chemical and Physical Properties. Unacademy. Available at: [Link]

  • Physical Properties of Amines. BYJU'S. Available at: [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. National Library of Medicine. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Basic properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of α2-Adrenoceptor Modulators Using 5-Ethylaminopyridine-2-amine Derivatives

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Scientific Context & Scaffold Rationale The compound 5-Ethylaminopyridine-2-amine (CAS 1018262-40-2) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Scientific Context & Scaffold Rationale

The compound 5-Ethylaminopyridine-2-amine (CAS 1018262-40-2) serves as a highly versatile synthetic intermediate in medicinal chemistry (1[1]). Through nucleophilic aromatic substitution, this aminopyridine scaffold is frequently functionalized into substituted guanidines and 2-aminoimidazolines. These derivatives have been identified as high-affinity ligands that act as antagonists or inverse agonists at the α2-adrenoceptor (α2-AR), a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric and neurodegenerative conditions (2[2]).

To systematically evaluate libraries of 5-Ethylaminopyridine-2-amine derivatives, a robust, miniaturized HTS platform is required. Because α2-ARs are Gi-coupled receptors, their activation inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. This application note details the causality, validation, and step-by-step execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay designed to screen these novel antagonists.

Assay Principle & Causality

Designing a self-validating HTS assay for a Gi-coupled receptor requires manipulating the intracellular cAMP baseline.

  • The Forskolin Requirement: In resting cells, basal cAMP is too low to reliably measure a Gi-mediated decrease. Therefore, we use Forskolin , a direct activator of adenylyl cyclase, to artificially elevate cAMP levels.

  • The Antagonist Measurement: To screen for antagonists (the 5-Ethylaminopyridine-2-amine derivatives), the assay is run in "reversal mode." Cells are treated with a known reference agonist (e.g., Lofexidine) which suppresses the Forskolin-induced cAMP spike (3[3]). When an active antagonist from our library is introduced, it blocks the agonist, restoring high cAMP levels.

  • The IBMX Requirement: To ensure the generated cAMP is not prematurely degraded by endogenous phosphodiesterases (PDEs), the broad-spectrum PDE inhibitor IBMX is included in the stimulation buffer.

  • TR-FRET Detection: We utilize a competitive TR-FRET immunoassay (e.g., LANCE Ultra) because the delayed fluorescence measurement bypasses the short-lived autofluorescence commonly emitted by small-molecule library compounds. In this system, endogenous cAMP competes with a Europium-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody. Therefore, the TR-FRET signal is inversely proportional to intracellular cAMP concentration.

Pathway Ligand 5-Ethylaminopyridine-2-amine Derivative (Antagonist) Receptor α2A-Adrenoceptor (Gi-Coupled) Ligand->Receptor Blocks Agonist Reference Agonist (e.g., Lofexidine) Agonist->Receptor Activates Gi Gi Protein Subunit Receptor->Gi Inhibits (if agonist active) AC Adenylyl Cyclase Gi->AC Suppresses cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin Forskolin->AC Stimulates TRFRET TR-FRET Signal (Decreases as cAMP increases) cAMP->TRFRET Competes with Tracer

Figure 1: Pharmacological mechanism of the α2-AR cAMP TR-FRET assay.

Quantitative Assay Parameters

To ensure the assay is a self-validating system, specific pharmacological controls and quality metrics must be established prior to screening the 5-Ethylaminopyridine-2-amine library.

ParameterValue / MetricBiological/Technical Rationale
Cell Line CHO-K1 α2A-ARLacks endogenous α2-ARs, providing a zero-background matrix for the stably transfected human receptor.
Plate Format 384-well White OpaqueWhite walls maximize signal reflection and prevent well-to-well optical crosstalk in luminescence/TR-FRET.
Reference Agonist Lofexidine (EC50 ≈ 5 nM)Validates the Gi-coupled suppression of cAMP (3[3]).
Reference Antagonist Yohimbine (IC50 ≈ 15 nM)Validates the reversal of agonist activity, serving as the positive control for library hits.
Z'-Factor > 0.75Statistical metric confirming excellent assay robustness and separation between positive and negative controls.

Step-by-Step HTS Protocol

Phase 1: Reagent and Cell Preparation
  • Buffer Preparation: Prepare Stimulation Buffer consisting of HBSS (Hank's Balanced Salt Solution), 5 mM HEPES, 0.1% BSA (to prevent non-specific compound binding), and 0.5 mM IBMX.

  • Cell Harvesting: Detach CHO-K1 α2A-AR cells using Versene (avoid Trypsin to prevent receptor cleavage). Resuspend in Stimulation Buffer at a density of 2×105 cells/mL.

  • Compound Preparation: Dilute the 5-Ethylaminopyridine-2-amine derivative library in DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compounds into the 384-well assay plates.

Phase 2: Assay Execution
  • Cell Addition: Dispense 5 µL of the cell suspension (~1,000 cells/well) into the 384-well plate containing the pre-dispensed compounds. Incubate for 15 minutes at Room Temperature (RT) to allow antagonist pre-binding.

  • Stimulation: Add 5 µL of Stimulation Buffer containing Forskolin (final concentration 2 µM) and Lofexidine (final concentration at its EC80, approx. 10 nM). Incubate for 30 minutes at RT.

    • Causality Check: This step forces the cells to produce cAMP unless the agonist successfully signals through the Gi pathway. If the test compound is a successful antagonist, it will block Lofexidine, and cAMP will surge.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (both diluted in the manufacturer's Lysis Buffer).

  • Equilibration: Seal the plate and incubate for 1 hour at RT in the dark to allow the competitive binding equilibrium to stabilize.

Phase 3: Measurement
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision or PHERAstar).

    • Excitation: 320–340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50 µs (crucial for bypassing compound autofluorescence).

Workflow S1 1. Dispense Compounds S2 2. Add CHO-K1 α2A-AR Cells S1->S2 S3 3. Add Forskolin + Agonist S2->S3 S4 4. Add TR-FRET Lysis/Detection S3->S4 S5 5. Incubate (1h, RT) S4->S5 S6 6. Read Plate (665nm/615nm) S5->S6

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for 384-well microplates.

Data Analysis & Quality Control

The TR-FRET signal is calculated as a ratiometric value: (Emission at 665 nm / Emission at 615 nm) × 10,000 .

To validate the assay plate, calculate the Z'-factor using the high cAMP control (Forskolin + Yohimbine + Lofexidine) and the low cAMP control (Forskolin + Lofexidine + DMSO vehicle):

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

A Z'-factor 0.5 is required for HTS progression; however, optimized TR-FRET assays typically yield Z' > 0.75. Active 5-Ethylaminopyridine-2-amine derivatives are identified as those that restore the TR-FRET ratio to 50% of the Yohimbine positive control. Hit compounds are subsequently advanced to 10-point dose-response curves to determine their absolute IC50​ values.

References

  • PubChem , "5-Ethylaminopyridine-2-amine | C7H11N3 | CID 28477764". National Institutes of Health. 1[1]

  • ResearchGate , "Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions". 2[2]

  • ACS Publications , "Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors". ACS Chemical Neuroscience. 3[3]

Sources

Method

Application Notes and Protocols for the Development of Novel Derivatives from 2-Aminopyridine

For: Researchers, scientists, and drug development professionals. Abstract The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its simple, low-molecular-weight, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its simple, low-molecular-weight, and highly functionalized structure.[1][2] This versatile building block is a key pharmacophore in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4] Its unique electronic properties and bifunctional nature—possessing both a nucleophilic exocyclic amine and an electron-deficient pyridine ring—offer multiple avenues for chemical modification. This guide provides a comprehensive overview of robust synthetic strategies for the derivatization of 2-aminopyridine. We delve into the causality behind experimental choices and present detailed, field-proven protocols for key transformations, including N-functionalization, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems. The aim is to equip researchers with the foundational knowledge and practical methodologies required to design and synthesize novel 2-aminopyridine derivatives for applications in drug discovery and beyond.

The 2-Aminopyridine Scaffold: A Privileged Structure

The significance of the 2-aminopyridine moiety stems from its prevalence in a wide array of pharmacologically active agents.[3] Its structure allows for critical hydrogen bonding interactions with biological targets, and its derivatization can modulate physicochemical properties to optimize drug candidates.[5] Compounds incorporating this scaffold have demonstrated a vast spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][6][7] Notable examples of drugs containing the 2-aminopyridine core include the anti-inflammatory piroxicam, the antibacterial sulfapyridine, and the non-small cell lung cancer therapeutic, Crizotinib.[3][8]

The synthetic utility of 2-aminopyridine lies in its two primary reactive sites: the exocyclic amino group and the pyridine ring itself. This allows for a modular approach to building molecular complexity, making it an ideal starting point for library synthesis in drug discovery programs.[1]

Strategic Approaches to Derivatization

The development of novel 2-aminopyridine derivatives can be systematically approached by targeting its distinct reactive centers. The following sections outline the primary strategies for modification.

G cluster_B cluster_C cluster_D A 2-Aminopyridine B Functionalization at Exocyclic Amino Group A->B C Functionalization of Pyridine Ring A->C D Annulation Reactions (Fused Systems) A->D B1 N-Acylation B->B1 B2 N-Alkylation/ N-Arylation B->B2 B3 Schiff Base Formation B->B3 C1 Suzuki-Miyaura (C-C Coupling) C->C1 C2 Buchwald-Hartwig (C-N Coupling) C->C2 C3 Direct C-H Functionalization C->C3 D1 Imidazo[1,2-a]pyridines D->D1

Functionalization at the Exocyclic Amino Group

The exocyclic amino group is a potent nucleophile, making it a prime target for a variety of transformations.

  • N-Acylation and N-Sulfonylation: This is a fundamental reaction to form amides and sulfonamides. It proceeds via nucleophilic acyl substitution and is often used to block the amine's reactivity or to introduce functional groups that can alter a molecule's solubility, stability, and biological activity.

  • N-Alkylation and N-Arylation: Creating secondary or tertiary amines at this position is crucial for many drug scaffolds. While direct alkylation with alkyl halides can be effective, modern methods like the Buchwald-Hartwig amination provide a more general and controlled route for N-arylation.[9][10][11] Catalytic methods for N-alkylation using reagents like 1,2-diketones have also been developed.[12]

  • Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic transformations or can themselves possess biological activity.

Functionalization of the Pyridine Ring

The pyridine ring is electron-deficient, which dictates its reactivity. Direct C-H functionalization is an advancing field, but classical methods typically rely on pre-functionalized substrates, such as halopyridines.[13][14][15]

  • Nucleophilic Aromatic Substitution (SNAr): This is a common strategy for functionalizing pyridines, particularly when a good leaving group (like a halogen) is present at the C2 or C4 positions.[16]

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful and versatile strategy for elaborating the pyridine core. It allows for the precise and efficient formation of C-C and C-X bonds under relatively mild conditions.[17]

    • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling a halopyridine with an organoboron reagent. This is one of the most widely used methods for creating biaryl structures.[18][19]

    • Buchwald-Hartwig Amination: Forms C-N bonds by coupling a halopyridine with an amine, providing an alternative route to N-aryl derivatives compared to functionalizing the exocyclic amine.[20]

    • Other Couplings: Sonogashira (C-C triple bonds), Heck (C-C double bonds), and C-S/C-P couplings expand the synthetic toolbox for creating diverse derivatives.[17][21]

Annulation Reactions: Building Fused Systems

The bifunctional nature of 2-aminopyridine makes it an excellent precursor for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals.[8]

  • Imidazo[1,2-a]pyridines: This "privileged" heterocyclic system is found in numerous marketed drugs like Zolpidem and Alpidem.[8][22] It is most commonly synthesized via the condensation of 2-aminopyridine with α-haloketones or through multicomponent reactions involving aldehydes and alkynes.[23][24][25]

Applications of 2-Aminopyridine Derivatives

The structural diversity achievable from the 2-aminopyridine core has led to the discovery of compounds with a wide range of therapeutic applications.

Therapeutic Area Mechanism/Target Representative Derivatives References
Oncology Kinase Inhibitors (e.g., JAK2, ALK/ROS1), USP7 InhibitorsSubstituted N-phenyl-2-aminopyridines, Fused heterocycles[8][26][27]
Infectious Disease Antibacterial, Antifungal, Antiviral, Antiparasitic2-Amino-3-cyanopyridines, Lactone derivatives, Metal complexes[2][7][28]
Inflammation Enzyme Inhibition (e.g., n-NOS)Bipyridine amines, Substituted 2-aminopyridines[3][7]
Neurology Anticonvulsant, Anti-AlzheimerVarious substituted and fused systems[3][4]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for key transformations. Researchers should perform their own optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyridine

Principle: This protocol describes the palladium-catalyzed C-C bond formation between an arylboronic acid and a halo-aminopyridine substrate. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[29] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

G

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ and the SPhos ligand. Add a small amount of anhydrous 1,4-dioxane to dissolve and pre-form the catalyst.

  • Reagent Addition: Transfer the prepared catalyst solution to the Schlenk flask containing the reagents via syringe. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

Principle: This protocol facilitates the formation of a C-N bond between a 2-bromopyridine and a primary or secondary amine, catalyzed by a palladium complex.[20] The choice of ligand is critical, with bulky, electron-rich phosphines often giving the best results. The base is crucial for deprotonating the amine in the catalytic cycle.[9][11]

G

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol%)

  • Xantphos or other suitable ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Sealed reaction tube or Schlenk flask

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the ligand, and the base to an oven-dried reaction vessel.

  • Reagent Addition: Add the 2-bromopyridine derivative and the anhydrous, degassed solvent. Finally, add the amine coupling partner.

  • Reaction: Seal the vessel securely. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[20][30]

Protocol 3: Synthesis of Imidazo[1,2-a]pyridines

Principle: This protocol describes the classic Tschitschibabin reaction for synthesizing the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.[24] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

G A 2-Aminopyridine + α-Haloketone B N-Alkylation of Ring Nitrogen A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Dehydration C->D Step 3 E Imidazo[1,2-a]pyridine D->E Final Product

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • α-Bromoacetophenone or other α-haloketone (1.0-1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (optional, 1.5-2.0 eq)

  • Ethanol or Acetone

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve the 2-aminopyridine derivative in ethanol in a round-bottom flask.

  • Reagent Addition: Add the α-haloketone to the solution. If the α-haloketone is supplied as a hydrohalide salt, add a base like sodium bicarbonate to neutralize the acid.

  • Reaction: Heat the mixture to reflux. The reaction is often accompanied by the formation of a precipitate.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.[8][22]

Conclusion and Future Outlook

The 2-aminopyridine framework is a remarkably fruitful starting point for the synthesis of novel chemical entities.[13] The methodologies outlined in this guide, from fundamental N-functionalization to advanced palladium-catalyzed cross-coupling and annulation reactions, provide a powerful toolkit for chemists in drug discovery and materials science. The continued development of more efficient and selective reactions, particularly in the area of direct C-H functionalization, will further expand the accessible chemical space of 2-aminopyridine derivatives.[31][32][33] As our understanding of disease biology grows, the ability to rapidly and systematically synthesize diverse libraries based on this privileged scaffold will be invaluable in the quest for the next generation of therapeutics.

References

  • Kaur, H., & Kumar, S. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Ackermann, L., & Wang, L. (2016). Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines. Organic Letters. Available at: [Link]

  • Reddy, A. H., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Journal of Drug Delivery and Therapeutics. Available at: [https://www.researchgate.net/publication/380755913_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Royal Society of Chemistry. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

  • Kaur, H., & Kumar, S. (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. Available at: [Link]

  • Benzenine, D., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Hajra, A., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). General catalytic cycle for C–C cross-coupling reactions. ResearchGate. Available at: [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]

  • Tudor, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Torres, E., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]

  • Casitas, A., & Canta, M. (2012). Catalytic C–S, C–Se, and C–P Cross-Coupling Reactions Mediated by a CuI/CuIII Redox Cycle. Organometallics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Sharma, S., et al. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. Available at: [Link]

  • Ragaini, F., & Calcaterra, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Benzenine, D., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. Available at: [Link]

  • Khan, I., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • Park, S. B., & Alper, H. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts. Available at: [Link]

  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kelly, C. P., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Sbardella, G., et al. (2021). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Mondal, A., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. Available at: [Link]

  • Sun, X., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Cerna, I., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application

scale-up synthesis of 2-amino-5-methyl-pyridine

An Application Guide to the Scale-Up Synthesis of 2-Amino-5-Methylpyridine Authored by: A Senior Application Scientist Abstract 2-Amino-5-methylpyridine is a pivotal building block in the synthesis of numerous active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scale-Up Synthesis of 2-Amino-5-Methylpyridine

Authored by: A Senior Application Scientist

Abstract

2-Amino-5-methylpyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its efficient and scalable production is, therefore, a subject of significant industrial importance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this key intermediate. We will delve into various synthetic strategies, with a primary focus on a robust and industrially viable protocol. The causality behind experimental choices, safety considerations for large-scale operations, and methods for ensuring product purity are discussed in detail.

Introduction: The Significance of 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine (also known as 2-amino-5-picoline) is a critical intermediate in the production of several commercial products. In the pharmaceutical sector, it serves as a precursor for drugs such as Zolpidem, a sedative-hypnotic, and Pirfenidone, an anti-inflammatory and antifibrotic agent.[1][2] Its utility also extends to the agrochemical industry, where it is used in the manufacture of herbicides and pesticides like Fluazuron.[2][3] Given its widespread application, the development of a cost-effective, safe, and scalable synthetic process is paramount.

Comparative Analysis of Synthetic Routes

Several synthetic pathways to 2-amino-5-methylpyridine have been reported. The choice of a particular route for industrial scale-up depends on factors such as raw material cost, reaction efficiency, isomer selectivity, and safety.

The Chichibabin Reaction

The classic approach is the Chichibabin reaction, which involves the direct amination of 3-methylpyridine (β-picoline) with sodium amide (sodamide) in an inert solvent like xylene or toluene at elevated temperatures.[4][5][6]

Mechanism: The reaction proceeds via nucleophilic substitution, where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a σ-adduct. A hydride ion is subsequently eliminated, which then reacts to form hydrogen gas.[6]

Scale-up Challenges:

  • Isomer Formation: A significant drawback of this method is the concurrent formation of the 2-amino-3-methylpyridine isomer, which is often difficult to separate from the desired product due to their similar boiling points.[7][8]

  • Hazardous Reagents: Sodium amide is a highly reactive and moisture-sensitive reagent, posing significant handling risks on a large scale.[6] The reaction also evolves hydrogen gas, creating a potentially explosive atmosphere if not managed properly.[5][7]

  • Harsh Conditions: The reaction typically requires high temperatures and sometimes elevated pressures to proceed efficiently.[1][5][7]

Synthesis from 3-Methyl-Pyridine-1-Oxide

An alternative route that offers improved isomer purity involves a multi-step process starting from 3-methyl-pyridine-1-oxide.[3][9] This pathway generally involves the reaction of the N-oxide with a trialkylamine and an electrophilic compound (like phosgene or thionyl chloride) to form an ammonium salt intermediate. This intermediate is then reacted with hydrogen bromide or hydrogen chloride at high temperatures to yield 2-amino-5-methylpyridine.[3][9] While this method can produce the target molecule in high yield and purity, it involves multiple steps which can impact the overall process efficiency and cost on a large scale.

Amination of 2-Chloro-5-methylpyridine

A more direct and industrially favored approach starts with 2-chloro-5-methylpyridine. This method involves a nucleophilic aromatic substitution of the chloride with an amino group. Two primary methodologies exist for this transformation:

  • Copper-Catalyzed Amination: This is a high-pressure, high-temperature process where 2-chloro-5-methylpyridine is reacted with liquid ammonia in a solvent like methanol, using a copper catalyst such as copper(II) sulfate.[8][10] This method is robust and has been demonstrated on a kilogram scale.[8]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern approach that allows for milder reaction conditions.[10] This cross-coupling reaction uses a palladium catalyst and a specialized ligand (e.g., RuPhos) to facilitate the C-N bond formation.[10] While highly efficient, the cost of the palladium catalyst and ligand can be a consideration for large-scale manufacturing.

Recommended Scale-Up Protocol: Copper-Catalyzed Amination

For its proven scalability, high yield, and good product purity, the copper-catalyzed amination of 2-chloro-5-methylpyridine is presented here as the recommended protocol for large-scale synthesis.[8][10]

Rationale for Protocol Selection

This method is chosen for its directness, avoiding the isomer separation issues of the Chichibabin reaction. The starting material, 2-chloro-5-methylpyridine, is readily accessible. The use of a copper catalyst is more cost-effective than palladium for bulk production. The primary challenge lies in the management of high-pressure and high-temperature conditions, which requires specialized equipment but is a well-established practice in the chemical industry.

Data Summary
ParameterCopper-Catalyzed AminationBuchwald-Hartwig AminationChichibabin Reaction
Starting Material 2-Chloro-5-methylpyridine2-Chloro-5-methylpyridine3-Methylpyridine
Amine Source Liquid AmmoniaAmmonia (in dioxane)Sodium Amide
Catalyst Copper(II) SulfatePalladium(II) Acetate / RuPhosNone
Solvent MethanolTolueneXylene
Temperature 145-155 °C~100 °C150-170 °C
Pressure 3.5-4.5 MPaAtmosphericAtmospheric to High Pressure
Reaction Time 7-9 hours12-24 hours3-12 hours
Key Advantages Good yield, high purity, cost-effectiveMild conditions, high selectivityInexpensive starting material
Key Disadvantages High pressure/temperatureCatalyst costIsomer formation, hazardous
Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-methylpyridine

  • Methanol (Anhydrous)

  • Liquid Ammonia

  • Copper(II) Sulfate (CuSO₄)

  • Toluene

  • Water

  • Anhydrous Sodium Sulfate

Equipment:

  • High-pressure autoclave reactor (e.g., 5-liter capacity or larger) equipped with a stirrer, heating jacket, thermocouple, and pressure gauge.

  • Standard laboratory glassware for extraction and distillation.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Charging:

    • Safety First: Ensure the autoclave is clean, dry, and has been pressure tested. All operations involving liquid ammonia must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

    • Into a 5-liter autoclave, charge 1.275 kg of 2-chloro-5-methylpyridine.[8]

    • Add 1.9 kg of methanol as the solvent.[8]

    • Add 63.7 g of Copper(II) Sulfate (CuSO₄) as the catalyst.[8]

    • Seal the reactor and then carefully charge 1.25 kg of liquid ammonia.[8]

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the reactor jacket to achieve an internal temperature of 150°C. The internal pressure will rise to approximately 4 MPa (40 bar).[8]

    • Causality: The high temperature and pressure are necessary to facilitate the nucleophilic attack of ammonia on the electron-rich pyridine ring and to keep the ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant. The copper catalyst coordinates to the pyridine, activating the C-Cl bond towards substitution.

    • Maintain these conditions for 8 hours, monitoring the temperature and pressure throughout.[8]

  • Cooling and Depressurization:

    • After the reaction period, discontinue heating and allow the autoclave to cool to below 40°C.[8]

    • Carefully and slowly vent the excess ammonia pressure to a scrubbing system.[8]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a suitable distillation apparatus.

    • Remove the bulk of the methanol via distillation at atmospheric pressure.[8]

    • Cool the concentrated residue and add a sufficient quantity of water while stirring to dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separation funnel and extract the product with toluene (e.g., 3 x 500 mL).

    • Causality: Toluene is used as the extraction solvent due to its immiscibility with water and good solvency for the product. The water wash removes the catalyst and any remaining ammonia salts.

    • Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification:

    • Concentrate the toluene extract under reduced pressure to yield the crude 2-amino-5-methylpyridine.

    • Purify the crude product by vacuum distillation to obtain a crystalline solid upon cooling.[7][10] The boiling point is approximately 227 °C at atmospheric pressure.[2]

Visualization of Workflow and Chemistry

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Product 2-Amino-5-methylpyridine 2-Chloro-5-methylpyridine->Product + Ammonia (NH3) Ammonia (NH3) CuSO4 (catalyst) CuSO4 (catalyst) Methanol Methanol 150°C, 4 MPa 150°C, 4 MPa

Caption: Copper-catalyzed amination of 2-chloro-5-methylpyridine.

Experimental Workflow

A Reactor Charging (Autoclave) B Reaction (150°C, 4 MPa, 8h) A->B C Cooling & Venting B->C D Solvent Removal (Methanol Distillation) C->D E Aqueous Work-up & Toluene Extraction D->E F Drying & Concentration E->F G Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: Step-by-step workflow for the scale-up synthesis.

Safety and Process Control

Scaling up chemical reactions introduces challenges not present at the laboratory bench scale.[11]

  • Thermal Management: Exothermic reactions can lead to thermal runaway. The heat generated must be efficiently removed. Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitoring the internal temperature is critical.[11]

  • Pressure Management: The use of high-pressure equipment requires strict adherence to safety protocols. Autoclaves must be equipped with pressure relief valves and rupture discs.

  • Reagent Handling: The handling of large quantities of hazardous materials like liquid ammonia requires specialized training and infrastructure.

  • Process Validation: Before proceeding to full scale, it is advisable to perform the reaction at an intermediate scale (e.g., 1/10th of the target scale) to validate process parameters and identify any potential issues.[11]

Conclusion

The copper-catalyzed amination of 2-chloro-5-methylpyridine represents a robust, efficient, and scalable method for the industrial production of 2-amino-5-methylpyridine. By carefully controlling reaction parameters and adhering to stringent safety protocols, this process can deliver high yields of pure product. While alternative routes like the modified Chichibabin reaction or palladium-catalyzed couplings exist, the described protocol offers a balanced and proven approach for large-scale manufacturing, meeting the demands of the pharmaceutical and agrochemical industries.

References

  • Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • Maurer, F., et al. (1993). EP Patent No. 0569701A1.
  • Maurer, F., et al. (1994). U.S. Patent No. 5,332,824. Washington, DC: U.S.
  • Maurer, F., et al. (1993). EP Patent No. 0569701B1.
  • Wang, J., et al. (2013). CN Patent No. 102924370A.
  • Takise, R., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. [Link]

  • Ramachandran, P. V., & Biswas, D. (2008). Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. [Link]

  • Shapiro, S. L., & Soloway, H. (1983). U.S. Patent No. 4,386,209. Washington, DC: U.S.
  • Shapiro, S. L., & Soloway, H. (1984). EP Patent No. 0098684B1.
  • Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methylpyridine. PrepChem.com. [Link]

  • Shapiro, S. L., & Soloway, H. (1984). EP Patent No. 0098684A2.
  • Smith, A. P., et al. (2001). 5-methyl-2,2'-bipyridine. Organic Syntheses, 78, 82. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Aminopyridine-Based Fluorescent Probes for Metal Ion Sensing and Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Aminopyridine Scaffold Aminopyridines (e.g., 2-aminopyridine and 3-aminopyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Aminopyridine Scaffold

Aminopyridines (e.g., 2-aminopyridine and 3-aminopyridine) represent a highly versatile class of fluorophore scaffolds in chemical biology. Characterized by their small molecular footprint, high quantum yields, and unique electron-donating properties, aminopyridines are increasingly engineered into sophisticated fluorescent probes. Their fluorescence is highly sensitive to protonation states and local electronic environments, making them ideal for dynamic sensing applications.

This application note details two advanced, field-proven applications of aminopyridine derivatives: a reversible "turn-on" sensor for Gold (Au³⁺) ions and a highly sensitive, high-throughput enzymatic assay for Fatty Acid Amide Hydrolase (FAAH).

Reversible "Turn-On" Detection of Au³⁺ via BODIPY-2-Aminopyridine

Mechanistic Insight

The detection of Au³⁺ in biological and environmental samples is critical due to its extensive use in catalysis and medicine, contrasted by its severe cellular toxicity . A highly selective probe can be constructed by conjugating a boron-dipyrromethene (BODIPY) dye with a 2-aminopyridine receptor (BOD-AP).

In its native state, the electron-rich 2-aminopyridine moiety quenches the BODIPY fluorescence via Photoinduced Electron Transfer (PET). Upon the introduction of Au³⁺, the heteroatoms of the 2-aminopyridine coordinate with the metal ion in a 2:1 stoichiometry. This coordination withdraws electron density, effectively blocking the PET pathway and triggering a robust "turn-on" fluorescence response at 509 nm. This system operates efficiently across a broad pH range (6–11) and achieves an ultra-low limit of detection (LOD) of 17 nM .

Experimental Protocol: Au³⁺ Sensing Assay

This protocol incorporates a masking agent control to create a self-validating system, ensuring that the fluorescence signal is exclusively driven by Au³⁺ and not interfering heavy metals like Hg²⁺.

Materials:

  • BOD-AP probe stock (1 mM in DMSO)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Absolute Ethanol (EtOH)

  • Au³⁺ standard solutions

  • Potassium Iodide (KI) solution (Masking agent control)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of 0.1 M phosphate buffer (pH 7.0) and absolute ethanol. Causality: The inclusion of 50% ethanol is critical; it prevents the precipitation of the highly lipophilic BODIPY core in aqueous media while maintaining a polar environment suitable for metal ion coordination.

  • Probe Dilution: Dilute the BOD-AP stock solution into the buffer/EtOH mixture to a final working concentration of 10 µM.

  • Reaction Assembly: Transfer 2 mL of the working probe solution into two separate quartz cuvettes (Test and Control).

  • Self-Validation Control: To the Control cuvette, add KI (to a final concentration of 1 mM) prior to analyte addition. KI selectively masks Hg²⁺ and other soft thiophilic metals, validating that any signal in the Test cuvette is Au³⁺-specific.

  • Analyte Addition & Equilibration: Add varying aliquots of Au³⁺ standard solutions (0 to 50 µM final concentration) to the cuvettes. Incubate at room temperature for exactly 1 minute. Causality: The rapid coordination kinetics of the 2-aminopyridine nitrogen with Au³⁺ ensures a short response time, making prolonged incubation unnecessary.

  • Fluorescence Measurement: Excite the sample at 497 nm and record the emission spectra between 500 nm and 600 nm. Quantify the target concentration by measuring the peak emission intensity at 509 nm.

G A BODIPY-2-Aminopyridine (Weak Fluorescence) B PET Process Active (Quenched State) A->B C Au3+ Coordination (2:1 Stoichiometry) B->C + Au3+ D PET Blocked (Electron Withdrawal) C->D E Strong Emission (Turn-On at 509 nm) D->E

Mechanism of PET-mediated turn-on fluorescence in BOD-AP upon Au3+ coordination.

High-Sensitivity Fluorescent Assays for Fatty Acid Amide Hydrolase (FAAH)

Mechanistic Insight

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide, making it a major therapeutic target for pain management and CNS disorders . Traditional assays suffer from poor sensitivity or require hazardous radioactive substrates.

By utilizing substituted aminopyridines (e.g., 3-aminopyridine engineered with a para-methoxy group) conjugated to a fatty acid chain via an amide bond, researchers have developed highly sensitive fluorogenic substrates. The intact amide exhibits negligible fluorescence. However, when FAAH cleaves the amide bond, the highly fluorescent free aminopyridine is liberated. The para-methoxy substitution significantly increases the quantum yield of the leaving group, making this assay up to 50 times more sensitive than conventional colorimetric methods .

Experimental Protocol: FAAH Activity Screening

This protocol utilizes a dynamic kinetic readout and a specific pharmacological inhibitor to self-validate the enzymatic origin of the fluorescence signal.

Materials:

  • Recombinant human FAAH enzyme

  • Methoxy-3-aminopyridine-fatty acid amide substrate (10 mM stock in DMSO)

  • Assay Buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100)

  • PF-3845 (Selective FAAH inhibitor, 1 mM in DMSO)

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the assay buffer at pH 9.0. Causality: Aminopyridines exhibit maximal fluorescence in neutral to basic media, and FAAH shows optimal hydrolytic activity at pH 9.0. The inclusion of 0.1% Triton X-100 is critical; it prevents the highly lipophilic fatty acid substrates from forming micelles that would sequester the substrate away from the enzyme's active site.

  • Reaction Assembly: In a 96-well black microplate, add 180 µL of Assay Buffer containing the FAAH enzyme (typically 1–5 µg/mL) to all test wells.

  • Self-Validation (Inhibitor Control): To designated control wells, add 10 µL of PF-3845 (final concentration 10 µM) and incubate at 37°C for 15 minutes. Causality: Complete suppression of the fluorescence signal in these wells validates that the observed hydrolysis in the test wells is exclusively enzyme-mediated and not an artifact of background chemical hydrolysis.

  • Reaction Initiation: Add 10 µL of the aminopyridine-based substrate (final concentration 10–50 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the free aminopyridine dynamically (Excitation = 290 nm, Emission = 360–500 nm) at 37°C for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve to determine exact enzyme activity or IC50​ values for novel drug candidates.

G Substrate Fatty Acid-Aminopyridine Amide (Non-Fluorescent) Hydrolysis Amide Bond Cleavage (Catalytic Triad) Substrate->Hydrolysis Enzyme FAAH Enzyme (Serine Hydrolase) Enzyme->Hydrolysis Catalysis Products Fatty Acid + Free Aminopyridine Hydrolysis->Products Signal Fluorescence Emission (Quantifiable Signal) Products->Signal

Enzymatic cleavage workflow of aminopyridine-based substrates by FAAH.

Data Presentation: Comparison of Aminopyridine Probe Applications

ApplicationProbe / SubstrateTarget AnalyteSensing MechanismLimit of Detection (LOD)Response TimeExcitation / Emission
Metal Ion Sensing BODIPY-2-Aminopyridine (BOD-AP)Gold (Au³⁺)PET Blockade (Turn-On)17 nM< 1 minEx: 497 nm / Em: 509 nm
Enzymatic Assay Methoxy-3-aminopyridine-fatty acid amideFAAH EnzymeAmide Hydrolysis (Release)High Sensitivity (Enzyme-dependent)Continuous (Kinetic)Ex: ~290 nm / Em: 360–500 nm

References

  • Üçüncü, M. (2022). A BODIPY based probe for the reversible "turn on" detection of Au(III) ions. Turkish Journal of Chemistry, 46(2), 523-529.[Link]

  • Dato, F. M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3306.[Link]

  • Huang, H., & Nishi, K. (2007). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry, 363(1), 12-21.[Link]

Application

Application Notes and Protocols: Reductive Amination Using Amine Borane Complexes

Introduction: A Modern Approach to Carbon-Nitrogen Bond Formation Reductive amination stands as a cornerstone of synthetic organic chemistry, providing a powerful and direct route for the construction of carbon-nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Carbon-Nitrogen Bond Formation

Reductive amination stands as a cornerstone of synthetic organic chemistry, providing a powerful and direct route for the construction of carbon-nitrogen bonds.[1] This transformation, which converts aldehydes and ketones into amines, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The classical approach involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced.[2][3]

While numerous reducing agents can effect this transformation, many suffer from significant drawbacks. Reagents like sodium cyanoborohydride, though effective, present severe toxicity concerns.[4] Others, such as sodium borohydride, can be overly reactive, leading to competitive reduction of the starting carbonyl compound before imine formation is complete.[2]

Amine borane complexes have emerged as a superior class of reagents for reductive amination, offering a compelling balance of reactivity, selectivity, and operational safety.[1][5] These complexes are adducts of borane (BH₃) with an amine, which serves as a Lewis base to stabilize the highly reactive borane.[6] The result is a family of solid or liquid reagents that are generally stable to air and moisture, easy to handle, and exhibit tunable reactivity based on the steric and electronic properties of the amine ligand.[1][6][7] This guide provides an in-depth exploration of the mechanism, scope, and practical application of amine borane complexes in modern reductive amination protocols.

The Underlying Mechanism: A Tale of Two Steps

The efficacy of reductive amination using amine borane complexes hinges on a well-orchestrated, two-step sequence that occurs in a single pot. The process is predicated on the preferential reduction of the protonated imine (iminium ion) over the starting carbonyl compound.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This is typically the rate-determining step and is often catalyzed by mild acid. The acid protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial addition. Subsequent dehydration yields a C=N double bond, forming an imine (from primary amines) or an enamine (from secondary amines). In the acidic medium required for catalysis, the imine is protonated to form a highly electrophilic iminium ion.[8]

  • Hydride Reduction: The amine borane complex then acts as the hydride (H⁻) donor. It selectively reduces the electron-deficient iminium ion much faster than it reduces the less reactive carbonyl group of the starting material. This chemoselectivity is the key to the success of the one-pot procedure, preventing the wasteful formation of alcohols from carbonyl reduction.[1][2] The reaction concludes with a workup step to hydrolyze any remaining boron species and liberate the final amine product.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine (Acid Catalyzed) Amine Primary or Secondary Amine (R'NH₂ or R'₂NH) Amine->Hemiaminal Imine Imine / Iminium Ion (R₂C=NR'₂⁺) Hemiaminal->Imine - H₂O Product Final Amine Product (R₂CH-NR'₂) Imine->Product Reduction AmineBorane Amine Borane Complex (e.g., Pyridine·BH₃) AmineBorane->Product Hydride Transfer G Start Reaction Issue Identified LowYield Low Yield or No Reaction Start->LowYield SideProduct Side Product Formation Start->SideProduct CheckImine Is imine formation efficient? (Check with NMR/IR if possible) LowYield->CheckImine IdentifySideProduct Identify Side Product: Alcohol or Over-Alkylation? SideProduct->IdentifySideProduct ImineNo No CheckImine->ImineNo ImineYes Yes CheckImine->ImineYes FixImine Action: - Ensure anhydrous conditions - Add cat. Acetic Acid - Increase pre-stir time - Use molecular sieves ImineNo->FixImine CheckReagent Is the amine borane reagent active? ImineYes->CheckReagent ReagentNo No CheckReagent->ReagentNo ReagentYes Yes FixReagent Action: - Use a fresh bottle - Use a more reactive complex ReagentNo->FixReagent IsAlcohol Alcohol IdentifySideProduct->IsAlcohol IsOverAlk Over-Alkylation IdentifySideProduct->IsOverAlk FixAlcohol Action: - Increase imine formation time - Use a less reactive borane (e.g., BTM) IsAlcohol->FixAlcohol FixOverAlk Action: - Adjust stoichiometry (use excess primary amine) IsOverAlk->FixOverAlk

Sources

Method

Synthesis of Thiazolyl Pyridine-2-amine Derivatives: A Detailed Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Thiazolyl Pyridine-2-amine Scaffold The thiazole ring is a prominent heterocyclic structure found in numerous FDA-approved drugs and biologically active compounds, demonstrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Thiazolyl Pyridine-2-amine Scaffold

The thiazole ring is a prominent heterocyclic structure found in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine moiety is a fundamental building block in medicinal chemistry, present in thousands of drug molecules.[3] The fusion of these two privileged scaffolds into thiazolyl pyridine-2-amine derivatives creates a versatile structural motif with significant potential in drug discovery.[4][5] These compounds have garnered considerable attention, particularly as kinase inhibitors in oncology, due to the unique arrangement of the thiazole and pyridine rings which allows for specific and potent interactions with the ATP-binding pockets of various kinases.[4] This guide provides an in-depth exploration of the synthesis of these valuable compounds, focusing on the widely utilized Hantzsch thiazole synthesis and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Synthetic Strategies: The Hantzsch Thiazole Synthesis as a Cornerstone

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole rings.[6][7] This classical condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.[6][7] Its enduring popularity stems from its simplicity, the use of readily available starting materials, and consistently high yields of the stable aromatic thiazole products.[1][6][8] For the synthesis of thiazolyl pyridine-2-amine derivatives, the key precursors are an appropriately substituted α-haloketone and a pyridin-2-yl-thiourea derivative.

Reaction Mechanism: A Stepwise Look at Thiazole Ring Formation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[6]

  • Cyclization: This is followed by an intramolecular nucleophilic attack where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.[6]

  • Dehydration: The final step involves the dehydration (loss of a water molecule) of the cyclic intermediate to yield the aromatic thiazole ring.[6]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone SN2_Product SN2 Adduct Haloketone->SN2_Product Nucleophilic Attack (SN2) Thioamide Thioamide Thioamide->SN2_Product Cyclic_Intermediate Cyclic Intermediate SN2_Product->Cyclic_Intermediate Intramolecular Cyclization Thiazole Thiazole Ring Cyclic_Intermediate->Thiazole Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis of thiazolyl pyridine-2-amine derivatives. It is important to note that modifications may be necessary depending on the specific substrates and desired final products.

Protocol 1: Synthesis of the Key Intermediate: N-(pyridin-2-yl)thiourea

Rationale: The synthesis of the N-pyridin-2-ylthiourea is a critical first step. This protocol describes a common method starting from 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Benzoyl isothiocyanate (or a related isothiocyanate)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Step 1: Formation of the Benzoylthiourea Adduct: In a round-bottom flask, dissolve 2-aminopyridine in ethanol. To this solution, add an equimolar amount of benzoyl isothiocyanate dropwise with stirring at room temperature. An exothermic reaction is often observed. Continue stirring for 1-2 hours until a precipitate forms.

  • Step 2: Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat the mixture to reflux for 1-2 hours. This step hydrolyzes the benzoyl group.

  • Step 3: Precipitation of N-(pyridin-2-yl)thiourea: After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid until the solution is neutral to slightly acidic. The N-(pyridin-2-yl)thiourea will precipitate out of the solution.

  • Step 4: Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Hantzsch Synthesis of a Representative N-(4-phenylthiazol-2-yl)pyridin-2-amine

Rationale: This protocol details the classic Hantzsch condensation to form the desired thiazolyl pyridine-2-amine scaffold.

Materials:

  • N-(pyridin-2-yl)thiourea (from Protocol 1)

  • 2-Bromoacetophenone (or other α-haloketone)

  • Methanol or Ethanol

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 5%)

Procedure:

  • Step 1: Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial or a round-bottom flask), combine 2-bromoacetophenone (5.0 mmol) and N-(pyridin-2-yl)thiourea (5.0 mmol).[8] Add a suitable solvent such as methanol or ethanol (5 mL) and a stir bar.[8]

  • Step 2: Heating and Reaction Monitoring: Heat the mixture with stirring on a hot plate. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Stir for 30 minutes to 2 hours, or until the starting materials are consumed.[8]

  • Step 3: Product Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[8] Pour the reaction contents into a beaker containing a 5% sodium carbonate solution (20 mL) and swirl to mix.[8] This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[6]

  • Step 4: Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1] Wash the filter cake with water to remove any inorganic salts.[1]

  • Step 5: Drying and Characterization: Spread the collected solid on a tared watchglass and allow it to air dry.[8] Once dry, determine the mass and calculate the percent yield. Characterize the product using standard analytical techniques such as melting point, TLC, and NMR spectroscopy.[8]

Experimental_Workflow Start Start Reactants Combine α-Haloketone and N-(pyridin-2-yl)thiourea in Solvent Start->Reactants Heat Heat and Stir (Monitor by TLC) Reactants->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Pour into Na2CO3 Solution Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Air Dry Product Filter->Dry Characterize Characterization (MP, NMR, etc.) Dry->Characterize End End Characterize->End

Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.

Innovations and Alternative Approaches

While the traditional Hantzsch synthesis is robust, several modifications and alternative strategies have been developed to improve efficiency and expand the scope of accessible derivatives.

One-Pot, Multi-Component Reactions

To streamline the synthetic process, one-pot, multi-component procedures have been developed. These methods often involve the in-situ formation of the α-haloketone or the use of a catalyst to facilitate the reaction of a ketone, a halogen source, and a thiourea derivative in a single vessel.[9][10] For instance, the use of trichloroisocyanuric acid (TCCA) as a halogen source in the presence of a catalyst allows for the one-pot synthesis of 2-aminothiazoles from acetophenone derivatives and thiourea.[11][12]

Green Chemistry Approaches

In line with the principles of green chemistry, methods utilizing ultrasonic irradiation have been shown to accelerate reaction times, increase yields, and allow for milder reaction conditions.[9][13] The use of reusable catalysts, such as silica-supported tungstosilicic acid, further enhances the environmental friendliness of the synthesis.[9][13]

Applications in Drug Discovery: A Privileged Scaffold

The thiazolyl pyridine-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This has led to its exploration in a wide range of therapeutic areas.

Kinase Inhibition

A significant application of these derivatives is in the development of kinase inhibitors for cancer therapy.[4] For example, derivatives of the 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases (CDK4 and CDK6), which are key regulators of the cell cycle.[4] Inhibition of these kinases can lead to cell cycle arrest and suppression of tumor growth.[4] Additionally, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4]

Antimicrobial Activity

The inherent biological activity of both the thiazole and pyridine rings contributes to the antimicrobial potential of their fused derivatives.[10] Novel series of 2-thiazolyl pyridines have been synthesized and shown to possess promising activity against various microbial strains, including bacteria and fungi.[10]

Table 1: Representative Biological Activities of Thiazolyl Pyridine-2-amine Derivatives

Derivative ClassTarget/ActivityTherapeutic Area
5-(1,3-Thiazol-4-yl)pyridin-2-aminesCDK4/CDK6 InhibitionOncology
N-(1,3-Thiazol-2-yl)pyridin-2-aminesKDR (VEGFR-2) InhibitionOncology
Various 2-Thiazolyl PyridinesAntibacterial, AntifungalInfectious Diseases

Troubleshooting and Considerations

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, or product loss during workup.Monitor the reaction closely by TLC to ensure completion. Optimize reaction temperature and time. Ensure efficient precipitation and careful filtration to minimize product loss.
Impure Product Presence of unreacted starting materials or side products.Purify the crude product by recrystallization from an appropriate solvent. Column chromatography may be necessary for difficult separations.
Reaction Fails to Proceed Deactivated starting materials or incorrect reaction conditions.Verify the purity and reactivity of the α-haloketone and thiourea. Ensure the reaction is heated to the appropriate temperature. Consider using a more polar solvent or a catalyst.

Conclusion

The synthesis of thiazolyl pyridine-2-amine derivatives, primarily through the robust and versatile Hantzsch thiazole synthesis, provides a reliable pathway to a class of compounds with significant therapeutic potential. The straightforward nature of the synthesis, coupled with the availability of diverse starting materials, allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. As our understanding of the biological roles of these scaffolds continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the field of drug discovery.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery - Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • Application Notes: Hantzsch Synthesis for Thiazole Deriv
  • One-Pot Three-Component Synthesis and Molecular Docking of Some Novel 2-Thiazolyl Pyridines as Potent Antimicrobial Agents - ResearchG
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC - NIH.
  • Thiazole Ring—A Biologically Active Scaffold - PMC.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.

Sources

Application

Application Note: Strategic Utilization of 5-Ethylaminopyridine-2-amine in the Synthesis of Nitrogen-Rich Heterocycles and α2-Adrenoceptor Antagonists

Executive Summary In modern medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) and kinase targets frequently relies on functionalized pyridine scaffolds. 5-Ethylaminopyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) and kinase targets frequently relies on functionalized pyridine scaffolds. 5-Ethylaminopyridine-2-amine (also known as 2-amino-5-ethylaminopyridine) is a highly versatile, dual-nucleophile building block. This application note provides an in-depth mechanistic guide and validated protocols for researchers and drug development professionals seeking to leverage this scaffold. By understanding the chemoselective nuances between its primary and secondary amine groups, scientists can predictably direct functionalization to synthesize complex α2-adrenoceptor antagonists and kinase inhibitor precursors.

Physicochemical & Structural Profiling

Understanding the physicochemical baseline of 5-Ethylaminopyridine-2-amine is critical for predicting its solubility, reactivity, and chromatographic behavior during synthesis.

PropertyValue
Chemical Name 5-Ethylaminopyridine-2-amine
CAS Registry Number 1018262-40-2
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
XLogP3 0.9
Topological Polar Surface Area (TPSA) 50.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Data sourced from .

Mechanistic Insights: Navigating Dual Nucleophilicity

The synthetic utility of 5-Ethylaminopyridine-2-amine is defined by the orthogonal reactivity of its two nitrogen centers. As a Senior Application Scientist, it is vital to recognize that successful functionalization is rarely a matter of stoichiometry alone, but rather a precise manipulation of kinetic and thermodynamic controls.

  • The C2 Primary Amine: This nitrogen is conjugated with the electron-deficient pyridine ring, which delocalizes its lone pair and reduces its intrinsic basicity (pKa ~7). However, it is sterically unhindered.

  • The C5 Secondary Amine: The presence of the electron-donating ethyl group increases the electron density and basicity of this nitrogen. Conversely, the alkyl chain introduces significant steric encumbrance.

Causality in Experimental Design: When conducting electrophilic acylation or sulfonylation under standard conditions (e.g., 0 °C, non-nucleophilic base), the reaction operates under kinetic control . The electrophile preferentially attacks the sterically accessible C2 primary amine, bypassing the more basic C5 amine. Conversely, in transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations), the reaction is driven by thermodynamic control and catalytic activation . By employing bulky, electron-rich phosphine ligands (e.g., RuPhos), the catalytic cycle selectively favors oxidative addition and subsequent C-N bond formation at the more nucleophilic C5 position.

Regioselective_Functionalization A 5-Ethylaminopyridine-2-amine (Dual Nucleophile) B C2 Primary Amine (Sterically Accessible, Less Basic) A->B Electrophilic Attack C C5 Secondary Amine (Sterically Hindered, More Basic) A->C Catalytic Activation D Acylation / Sulfonylation (Kinetic Control) B->D Standard Conditions (e.g., Ac2O, Pyridine) E Pd-Catalyzed Cross-Coupling (Thermodynamic/Catalytic Control) C->E Buchwald-Hartwig (e.g., Pd2(dba)3, RuPhos)

Figure 1: Mechanistic divergence in the regioselective functionalization of 5-Ethylaminopyridine-2-amine.

Application Workflow: Overcoming Regioselectivity in Guanidinylation

A major application of this scaffold is the synthesis of α2-adrenoceptor antagonists, which require a guanidine moiety at the C2 position for optimal receptor binding.

The Challenge: Direct guanidinylation of 5-Ethylaminopyridine-2-amine using standard reagents (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) results in poor regioselectivity. The competing nucleophilicities of the C2 and C5 amines yield intractable mixtures of regioisomers, severely compromising the overall yield and purity .

The Solution: To circumvent this, an alternative, self-validating synthetic route is employed. The workflow begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with guanidine hydrochloride. The strongly electron-withdrawing nitro group activates the C2 position, ensuring absolute regiocontrol. Subsequent palladium-catalyzed hydrogenation reduces the nitro group to an amine, which is then selectively N-alkylated to introduce the ethyl group, yielding the target scaffold without regioisomeric contamination.

Guanidinylation_Route A 5-Ethylaminopyridine-2-amine B Direct Guanidinylation A->B C Mixed Regioisomers (Low Yield) B->C H Target Antagonist Scaffold C->H Unsuccessful D 2-Chloro-5-nitropyridine E SNAr with Guanidine HCl D->E F Neutral Guanidine E->F G Reduction & Alkylation F->G G->H

Figure 2: Alternative SNAr pathway overcoming direct guanidinylation regioselectivity issues.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Acylation (Kinetic Control)

Objective: Selective protection or functionalization of the C2 primary amine while leaving the C5 secondary amine intact.

  • Reagent Preparation: Dissolve 5-Ethylaminopyridine-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the electron-rich diaminopyridine core, ensuring a clean reaction profile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during acylation without competing for the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.05 eq) dropwise over 10 minutes.

    • Causality: Maintaining a low temperature enforces kinetic control. The acylium ion is directed exclusively to the less sterically hindered C2 primary amine, overriding the higher intrinsic basicity of the C5 secondary amine.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in DCM as the eluent.

    • Self-Validation: The reaction is complete when the starting material spot (ninhydrin positive) completely converts to a higher Rf product spot (UV active, but ninhydrin negative due to the conversion of the primary amine to an amide).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).

    • Causality: The mild alkaline quench neutralizes excess acetyl chloride and protonated DIPEA, keeping the target molecule in its free-base form to ensure efficient partitioning into the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of α2-Adrenoceptor Antagonist Precursor via SNAr

Objective: Synthesize 1-(5-nitropyridin-2-yl)guanidine to bypass the regioselectivity issues of direct 5-Ethylaminopyridine-2-amine guanidinylation .

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 eq) and free guanidine in anhydrous N,N-dimethylformamide (DMF). Note: Free guanidine is prepared in situ by stirring guanidine hydrochloride (1.5 eq) and sodium tert-butoxide (1.5 eq) in DMF for 30 minutes prior to addition.

  • Heating & SNAr: Heat the mixture to 80 °C for 4 hours.

    • Causality: The strong electron-withdrawing nature of the C5 nitro group highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization of the pyridine ring.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water.

    • Self-Validation: The neutral guanidine intermediate is highly polar but poorly soluble in cold water. It will rapidly precipitate out of the solution as a yellow solid, serving as a visual confirmation of reaction success.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum for 12 hours. The resulting intermediate is now ready for downstream catalytic hydrogenation and N-alkylation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28477764, 5-Ethylaminopyridine-2-amine". PubChem,[Link]

  • Kelly, B., O'Donovan, D. H., O'Brien, J., McCabe, T., Blanco, F., & Rozas, I. (2011). "Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions". The Journal of Organic Chemistry, 76(22), 9216–9227.[Link]

Method

Application Note: 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine as a Versatile Scaffold in Kinase Inhibitor and PROTAC Design

Introduction & Scientific Rationale In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable binding modes and versatile synthetic handles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable binding modes and versatile synthetic handles. 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine (PubChem CID: 61684955) represents a highly specialized bifunctional building block engineered for the development of advanced kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1].

The structural architecture of this compound provides two distinct pharmacological advantages:

  • The 2-Aminopyridine Core: This moiety is a well-established pharmacophore in oncology and immunology, functioning as a potent hinge-binding motif[2]. The pyridine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, respectively, mimicking the binding of ATP in the kinase hinge region. This scaffold is the foundation of several FDA-approved kinase inhibitors, including the ALK/c-Met inhibitor crizotinib[3], and is heavily utilized in the design of ALK2, JAK2, and MAP4K4 inhibitors[4][5].

  • The 5-[2-(ethylamino)ethylsulfanyl] Tail: Substitution at the 5-position directs the aliphatic tail toward the solvent-exposed channel of the kinase active site. The thioether linkage provides enhanced metabolic stability and unique conformational flexibility compared to traditional ether linkages. Crucially, the terminal secondary ethylamino group (pKa ~9.5) improves aqueous solubility and serves as a highly reactive nucleophilic handle for late-stage functionalization, making it an ideal attachment point for PROTAC linkers[6][7].

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in downstream synthesis and biological assays. The data below summarizes its computed profile[1].

PropertyValuePharmacological Relevance
Molecular Formula C₉H₁₅N₃SLow molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
Molecular Weight 197.30 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
XLogP3-AA 1.0Optimal lipophilicity; ensures the final conjugated drug maintains favorable membrane permeability.
Topological Polar Surface Area 76.2 ŲBalances aqueous solubility with the potential for intracellular target engagement.
Hydrogen Bond Donors 2Critical for establishing the ATP-competitive hinge-binding interaction[4].
Hydrogen Bond Acceptors 4Facilitates interactions with solvent-accessible residues and water networks.
Rotatable Bonds 5Provides the necessary flexibility for the thioether tail to navigate the kinase solvent channel.

Application 1: Targeted Kinase Inhibitor Synthesis

Causality & Experimental Design

To develop a potent kinase inhibitor, the 2-aminopyridine core must anchor to the hinge region, while the solvent-exposed secondary amine is derivatized to gain selectivity. By performing a selective N-acylation or N-alkylation on the ethylamino group, researchers can introduce bulky aryl or heteroaryl groups that interact with the specific ribose-binding pocket or DFG-motif of the target kinase (e.g., JAK2 or MAP4K4)[5][8].

Protocol: Selective N-Acylation of the Secondary Amine

This protocol describes a self-validating system for coupling a functionalized carboxylic acid to the ethylamino group without protecting the 2-aminopyridine, exploiting the differential nucleophilicity of the aliphatic secondary amine versus the heteroaromatic primary amine.

Reagents:

  • 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Rationale: HATU rapidly forms an active highly reactive OAt ester. DIPEA is required to deprotonate the carboxylic acid and neutralize any trace acid.

  • Coupling: Add 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine (1.0 eq) dropwise to the activated ester solution. Stir the reaction mixture at room temperature for 2–4 hours. Rationale: The aliphatic secondary amine is significantly more nucleophilic than the electron-deficient 2-aminopyridine, ensuring high regioselectivity.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the building block mass ( [M+H]+=198.1 ) and the appearance of the desired product mass confirms complete conversion. If unreacted starting material remains, gently heat to 40°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure kinase inhibitor construct.

Application 2: PROTAC Linker Conjugation

Causality & Experimental Design

Targeted protein degradation via PROTACs requires bridging a Protein of Interest (POI) ligand to an E3 ubiquitin ligase ligand (e.g., Cereblon or VHL binders)[9]. The 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine scaffold is an exceptional POI ligand for kinases[8]. Its terminal secondary amine acts as a precise vector for linker attachment, minimizing steric clash at the kinase hinge-binding site and projecting the linker directly out of the solvent channel to recruit the E3 ligase[6][7].

Protocol: Synthesis of a Kinase-Targeting PROTAC

Step-by-Step Methodology:

  • Preparation of the E3-Linker Construct: Obtain a pre-synthesized E3 ligase ligand conjugated to a PEG-based linker terminating in a free carboxylic acid (e.g., Pomalidomide-PEG3-COOH).

  • Amide Formation: Following the exact activation parameters described in Application 1, activate the Pomalidomide-PEG3-COOH construct using HATU/DIPEA in anhydrous DMF.

  • Conjugation: Introduce the 5-[2-(ethylamino)ethylsulfanyl]pyridin-2-amine scaffold. Stir at room temperature for 6 hours to accommodate the increased steric bulk of the PROTAC linker.

  • Validation & Isolation: Due to the high molecular weight of PROTACs (typically 700–1000 Da), standard silica gel chromatography is often ineffective. Isolate the final PROTAC via preparative HPLC. Confirm the structure using High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (HSQC/HMBC) to verify that conjugation occurred exclusively at the ethylamino nitrogen.

Visualizing the PROTAC Synthesis Workflow

PROTACSynthesis POI POI Ligand (2-Aminopyridine Core) Coupling Amide Coupling (HATU, DIPEA, DMF) POI->Coupling Secondary Amine Linker PEG Linker (Carboxylic Acid) Linker->Coupling Activated Ester E3 E3 Ligase Ligand (e.g., Pomalidomide) E3->Linker Pre-conjugated Product Purified PROTAC Degrader Coupling->Product LC-MS/Prep-HPLC

Workflow for synthesizing a PROTAC using the 2-aminopyridine scaffold as the POI ligand.

Mechanism of Action: Targeted Protein Degradation

Once synthesized, the 2-aminopyridine-based PROTAC initiates a highly specific intracellular signaling and degradation cascade. The 2-aminopyridine core binds the kinase, while the E3 ligand recruits the ubiquitination machinery, leading to the destruction of the target protein rather than mere inhibition[8][9].

Visualizing the Degradation Pathway

Pathway Kinase Target Kinase (e.g., JAK2/ALK) Complex Ternary Complex (Kinase-PROTAC-E3) Kinase->Complex Hinge Binding PROTAC PROTAC Molecule PROTAC->Complex Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Complex Recruited Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Mechanism of PROTAC-mediated kinase degradation via ternary complex formation and ubiquitination.

References

  • PubChem Compound Summary for CID 61684955: 5-[2-(Ethylamino)ethylsulfanyl]pyridin-2-amine. National Center for Biotechnology Information. Available at:[Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. ResearchGate. Available at:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications. Available at:[Link]

  • Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms. ACS Publications. Available at:[Link]

  • PROTAC small molecular compound and application thereof. Google Patents (CN112552293A).
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at:[Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at:[Link]

Sources

Application

heterogeneous reactions of ethylamine with organic particles

Application Notes & Protocols Topic: Elucidating the Heterogeneous Reactions of Ethylamine with Atmospheric Organic Particles Audience: Researchers, Atmospheric Scientists, and Analytical Chemists Introduction: The Criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Elucidating the Heterogeneous Reactions of Ethylamine with Atmospheric Organic Particles

Audience: Researchers, Atmospheric Scientists, and Analytical Chemists

Introduction: The Critical Role of Amine-Aerosol Interactions in Atmospheric Chemistry

Atmospheric aerosols are complex, dynamic systems that significantly influence air quality, climate, and human health.[1][2] The chemical evolution, or "aging," of these particles is driven by heterogeneous reactions, where gas-phase molecules interact with particulate matter. Among the most crucial yet under-represented processes in atmospheric models are the reactions involving amines.[3] Amines, such as ethylamine (EA), are alkaline organic compounds that can dramatically alter the chemical and physical properties of organic aerosols, contributing to the formation and growth of nitrogen-containing secondary organic aerosols (SOAs).[2][4]

This guide provides a comprehensive overview and detailed protocols for investigating the heterogeneous reactions between gaseous ethylamine and key components of organic aerosols, including secondary ozonides (SOZs), carboxylic acids, and aldehydes.[1][2] We will explore the underlying reaction mechanisms, describe a robust experimental apparatus, provide step-by-step protocols for particle generation and reaction analysis, and discuss methods for data interpretation and kinetic analysis. The methodologies outlined herein are designed to provide researchers with a validated framework for probing these critical atmospheric processes.

Foundational Reaction Mechanisms

The reaction between ethylamine and organic aerosols is primarily governed by nucleophilic addition. Ethylamine, acting as a nucleophile, attacks electrophilic carbon centers within the organic particle components. The specific pathways and products depend on the functional groups present.

  • Reaction with Carbonyls (Aldehydes & Ketones): This is a classic pathway leading to the formation of imines (Schiff bases).[5][6] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.[5]

  • Reaction with Carboxylic Acids: Ethylamine reacts with carboxylic acids in an acid-base reaction to form an aminium carboxylate salt. Subsequent dehydration, often requiring higher temperatures or specific catalytic conditions in bulk reactions, yields an amide.[7] In the context of aerosol chemistry, this can lead to the formation of more stable, less volatile nitrogen-containing compounds.[1]

  • Reaction with Secondary Ozonides (SOZs): SOZs are complex products of alkene ozonolysis. The reaction with ethylamine is initiated by nucleophilic addition to an α-carbon atom.[1] This leads to the formation of key intermediates like hydroxyl peroxyamines and amino hydroperoxides, which can then decompose through various pathways to yield hydroxyimines, amides, and imines.[1][8][9]

These reactions are significant as they convert volatile or semi-volatile organic compounds into lower-volatility nitrogen-containing products, effectively incorporating nitrogen into the particle phase and contributing to SOA growth.[2][10]

Reaction_Mechanisms cluster_particles Organic Particle Components EA Gaseous Ethylamine (EA) Intermediates_SOZ Key Intermediates (e.g., Hydroxyl Peroxyamines, Amino Hydroperoxides) EA->Intermediates_SOZ Nucleophilic Addition Intermediates_Carbonyl Intermediates (e.g., Dihydroxylamines, Hydroxylamines) EA->Intermediates_Carbonyl Nucleophilic Addition SOZ Secondary Ozonides (SOZs) SOZ->Intermediates_SOZ Acid Carboxylic Acids (R-COOH) Acid->Intermediates_Carbonyl Aldehyde Aldehydes (R-CHO) Aldehyde->Intermediates_Carbonyl Amides Amides Intermediates_SOZ->Amides Dehydration / Elimination Imines Imines Intermediates_SOZ->Imines Dehydration / Elimination Hydroxyimines Hydroxyimines Intermediates_SOZ->Hydroxyimines Dehydration / Elimination Intermediates_Carbonyl->Amides Dehydration Intermediates_Carbonyl->Imines Dehydration Products Nitrogen-Containing SOA Products Amides->Products Imines->Products Hydroxyimines->Products

Caption: Generalized reaction pathways for the heterogeneous amination of organic aerosol components by ethylamine.

Experimental Design: The Tandem Flow-Tube Reactor System

To accurately study these gas-particle interactions under controlled, atmospherically relevant conditions, a tandem flow-tube reactor system coupled with high-resolution mass spectrometry is the preferred apparatus.[1][2] This setup allows for the sequential generation of organic particles, their reaction with a target gas, and immediate online analysis of the resulting chemical changes.

The system consists of three primary stages:

  • Particle Generation: Organic aerosol proxies are generated in-situ in a primary flow tube. A common and effective method is the ozonolysis of a suitable precursor, such as squalene, which simultaneously produces a mixture of SOZs, carboxylic acids, and aldehydes, mimicking complex atmospheric aerosols.[1][2]

  • Heterogeneous Reaction: The newly formed particles are then introduced into a secondary flow tube. Here, they are mixed with a controlled concentration of ethylamine gas from a certified standard, allowing the heterogeneous reactions to occur over a defined residence time (typically tens of seconds).[1][2]

  • Chemical Analysis: The aerosol flow exiting the reaction tube is immediately directed into an online analytical instrument. An Atmospheric Pressure Photoionization High-Resolution Mass Spectrometer (APPI-HRMS) is ideal for this purpose, as it can provide real-time, detailed molecular composition of the organic particles without significant fragmentation.[1][2]

Experimental_Workflow cluster_generation Stage 1: Particle Generation cluster_reaction Stage 2: Heterogeneous Reaction cluster_analysis Stage 3: Chemical Analysis Squalene Squalene Aerosol FT1 Flow Tube 1 (Ozonolysis) Squalene->FT1 Ozone Ozone (O3) Gas Ozone->FT1 FT2 Flow Tube 2 (Amination) FT1->FT2 Organic Aerosol Flow EA_gas Ethylamine (EA) Standard Gas EA_gas->FT2 MS APPI-HRMS FT2->MS Aged Aerosol Flow

Caption: Workflow diagram of a tandem flow-tube reactor system for studying heterogeneous reactions.

Core Experimental Protocols

The following protocols provide a step-by-step guide for conducting a typical experiment to investigate the reaction of ethylamine with squalene-derived organic aerosols.

Protocol 1: Generation of Organic Aerosol

This protocol describes the generation of organic particles via heterogeneous ozonolysis in the first flow tube.[1][2]

  • Precursor Atomization: Generate squalene seed aerosols using a constant output atomizer. Pass the aerosol flow through a diffusion dryer to remove excess solvent.

  • Ozone Generation: Produce ozone by flowing pure O₂ through a UV lamp ozone generator. Control the O₃ concentration by adjusting the UV lamp intensity.

  • Initiate Ozonolysis: Introduce both the squalene aerosol and the ozone gas into the first quartz flow-tube reactor. A typical residence time in this reactor is on the order of 10-20 seconds.

  • Ozone Removal: Pass the outflow from the first reactor through an ozone denuder (e.g., a tube coated with potassium iodide) to remove any unreacted ozone before it enters the second reactor.

  • Characterize Baseline Aerosol: Before introducing ethylamine, direct the flow from the denuder to the APPI-HRMS to obtain a baseline mass spectrum of the initial organic aerosol composition (SOZs, acids, aldehydes).[2]

Protocol 2: Heterogeneous Reaction with Ethylamine

This protocol details the reaction of the generated aerosol with gaseous ethylamine in the second flow tube.[1]

  • Ethylamine Introduction: Use a mass flow controller to introduce a precise flow of ethylamine from a standard gas cylinder (e.g., 1000 ppm EA in N₂) into the secondary flow-tube reactor.

  • Dilution and Mixing: Mix the ethylamine flow with the organic particle flow from Protocol 1 and a diluent flow of pure N₂. The total flow rate determines the residence time in the reactor (e.g., a total flow of 1100 mL/min in a 130 cm long, 2.6 cm ID tube corresponds to a residence time of ~37 seconds).[1]

  • Control Reaction Parameters: Conduct the experiments at atmospheric pressure and room temperature. Vary the concentration of ethylamine in the reactor (e.g., from 0 to 50 ppm) to study the reaction kinetics as a function of reactant concentration.[1] Maintain dry conditions (e.g., RH < 5%) to minimize the influence of water, unless RH is a specific variable of interest.[1][11]

  • Control Experiment: As a crucial control, perform the experiment with the organic aerosol flow but without the addition of ethylamine to ensure that observed changes are due to the heterogeneous reaction.[2]

Protocol 3: Online Product and Reactant Monitoring

This protocol outlines the real-time analysis of the aerosol chemical composition using APPI-HRMS.

  • Instrument Setup: Couple the outlet of the secondary flow tube directly to the inlet of the APPI-HRMS. Operate the mass spectrometer in positive ion mode to detect protonated molecular ions ([M+H]⁺) of both reactants and products.

  • Data Acquisition: Continuously acquire high-resolution mass spectra as a function of ethylamine exposure. This allows for the real-time monitoring of the decay of reactant species (SOZs, acids, aldehydes) and the appearance of product species (amines, amides, etc.).

  • Product Identification: Identify products based on their accurate mass-to-charge ratios. For example, the reaction of a C₃₀H₅₀O₃ SOZ with ethylamine (C₂H₇N) would produce an adduct with a protonated ion at m/z 504.[1] Dehydration products would appear at correspondingly lower masses.

Data Analysis and Interpretation

Quantifying Heterogeneous Reactivity

The primary metric for quantifying the rate of a heterogeneous reaction is the effective uptake coefficient (γ_eff) , which represents the probability that a collision between a gas-phase molecule (ethylamine) and the particle surface results in an irreversible reaction.

The decay of a reactant organic particle species (Org) can be described by pseudo-first-order kinetics:

[Org]t = [Org]₀ * exp(-k' * t)

where:

  • [Org]t and [Org]₀ are the concentrations (or signal intensities from the MS) of the organic species at time t and time 0.

  • t is the reaction residence time in the secondary flow tube.

  • k' is the pseudo-first-order rate constant, which is equal to k * [EA], where k is the second-order rate constant and [EA] is the concentration of ethylamine.

The effective uptake coefficient (γ_eff) can then be calculated from the measured decay.[8] A differential approach, comparing the decay with and without the reactant gas, is often used to isolate the specific reaction uptake.[1][8]

Observed Reactivity Trends

Experimental studies have revealed clear trends in the reactivity of ethylamine with different organic aerosol components. This data is crucial for developing accurate atmospheric models.

Organic Reactant ClassCarbon NumberEffective Uptake Coefficient (γ_eff)Reference
Carboxylic AcidC172.3 × 10⁻⁴[1][8]
Secondary Ozonide (SOZ)C211.0 × 10⁻⁴[1][8]
Secondary Ozonide (SOZ)C354.4 × 10⁻⁵[8]
Secondary Ozonide (SOZ)C495.7 × 10⁻⁶[1][8]

Key Insights from Data:

  • Carboxylic acids and aldehydes generally exhibit higher reactivity with ethylamine than SOZs.[1][8]

  • The reactivity of SOZs shows a strong inverse dependence on the carbon chain length; smaller SOZs are significantly more reactive than larger ones.[1][8][9] This has important implications for the atmospheric aging of different types of organic aerosol.

Conclusion

The heterogeneous reaction of ethylamine with organic particles is a fundamental process that transforms the chemical landscape of atmospheric aerosols. By forming stable, nitrogen-containing compounds, these reactions contribute to SOA mass and alter particle properties such as hygroscopicity and optical characteristics. The tandem flow-tube reactor system coupled with online high-resolution mass spectrometry provides a powerful platform for elucidating the mechanisms and kinetics of these complex interactions. The protocols and data analysis frameworks presented in this guide offer a validated approach for researchers to investigate these reactions, generating critical data needed to improve our understanding of atmospheric chemistry and refine global air quality and climate models.

References

  • Qiu, J., et al. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics, 25, 18313–18323. [Link]

  • Yao, L., et al. (2025). Atmospheric amines are a crucial yet missing link in Earth's climate via airborne aerosol production. Communications Earth & Environment, 6(1), 98. [Link]

  • Qiu, J., et al. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics Discussions, 1-25. [Link]

  • Li, Y., et al. (2023). A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. Environmental Science: Atmospheres, 3(2), 205-224. [Link]

  • Qiu, J., et al. (2025). (PDF) Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. ResearchGate. [Link]

  • Qiu, J., et al. (2025). Ethylamine-Driven Amination of Organic Particles: Mechanistic Insights via Key Intermediates Identification. EGUsphere. [Link]

  • Hang, Y.-J., et al. (2021). Effects of particle phase acidity and gaseous ammonia on the heterogenous interactions between amines and ambient aerosol. NSF Public Access Repository. [Link]

  • Zhang, J., et al. (2012). Single particle analysis of amines in ambient aerosol in Shanghai. Environmental Chemistry, 9(2), 189-195. [Link]

  • Kanawade, V. P. (2022). Perspective on the Recent Measurements of Reduced Nitrogen Compounds in the Atmosphere. Frontiers in Environmental Science, 10. [Link]

  • St. Fleurdelys, S., et al. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. Khan Academy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Ethylaminopyridine-2-amine

Welcome to the technical support center for the synthesis of 5-Ethylaminopyridine-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethylaminopyridine-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable diamine building block. We will delve into the causality behind experimental outcomes and provide field-proven, actionable solutions to optimize your synthetic protocols.

Overview of Synthetic Challenges

The synthesis of substituted aminopyridines like 5-Ethylaminopyridine-2-amine presents a unique set of challenges. The pyridine ring's electronic properties—being electron-deficient—and the presence of two distinct amino functionalities create hurdles in achieving high yield and purity.[1][2] Key issues often revolve around controlling regioselectivity, preventing over-alkylation, and mitigating catalyst inhibition.[1][3][4] This guide provides a structured approach to identifying and resolving these common problems.

Two primary, robust synthetic routes are typically employed for this target molecule, each with its own set of potential side reactions.

G cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: SNAr & Reduction A1 2-Amino-5-bromopyridine A2 5-Ethylaminopyridine-2-amine (Desired Product) A1->A2 Ethylamine, Pd Catalyst, Ligand, Base A3 Hydrodehalogenation Byproduct (2-Aminopyridine) A1->A3 Side Reaction: β-Hydride Elimination B1 5-Bromo-2-nitropyridine B2 5-Ethylamino-2-nitropyridine B1->B2 Ethylamine (SNAr) B4 Isomeric Impurities B1->B4 Side Reaction: Poor Regioselectivity B3 5-Ethylaminopyridine-2-amine (Desired Product) B2->B3 Reduction (e.g., H2/Pd, Fe/HCl)

Caption: Common synthetic pathways to 5-Ethylaminopyridine-2-amine.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the first things I should check?

A1: When troubleshooting low yield, a systematic evaluation is critical.

  • Reagent Integrity: Confirm the purity of your starting materials, particularly the pyridine substrate. Ensure reagents like ethylamine and any organometallics are not degraded. Solvents must be anhydrous, especially for cross-coupling reactions.[1]

  • Inert Atmosphere: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, maintaining a strictly inert atmosphere (Argon or Nitrogen) is paramount to prevent catalyst oxidation and degradation.

  • Reaction Parameters: Re-evaluate fundamental conditions such as temperature, reaction time, and reagent concentrations. Suboptimal parameters are a frequent cause of poor yields.[1]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the metal center of your catalyst (e.g., Palladium), inhibiting its activity.[1][4] This is a common issue in pyridine chemistry; see our in-depth guide on this topic below.

Q2: Ethylamine is a volatile gas (b.p. 16.6 °C). How can I ensure it remains in the reaction mixture?

A2: The volatility of ethylamine is a significant practical challenge that can lead to poor yields due to insufficient reagent concentration.[5][6]

  • Sealed Reaction Vessel: The most effective solution is to perform the reaction in a high-pressure, sealed vessel, such as an Ace-Thred sealed tube, which can withstand the pressure buildup at elevated temperatures.[5][6][7]

  • Use of Salts: In some cases, using a salt like ethylammonium chloride can be an alternative, though this may require different base and solvent conditions.

  • Excess Reagent: Use a significant excess (e.g., 5 equivalents or more) of ethylamine, added at a low temperature (e.g., -78 °C) as a condensed liquid, before sealing the vessel and allowing it to warm.[5]

Q3: I am getting a second spot on my TLC that I suspect is an over-alkylated product. How can I confirm this and prevent it?

A3: This is likely a di-ethylated byproduct. The product, 5-Ethylaminopyridine-2-amine, can sometimes be more nucleophilic than the starting material, leading to a second ethylation on one of the amino groups.

  • Confirmation: Use LC-MS to check the mass of the byproduct. You would expect to see a mass corresponding to [M+28]+ relative to your desired product.

  • Prevention: Carefully control the stoichiometry, using the ethylating agent as the limiting reagent.[3] Additionally, running the reaction at a lower temperature and for a shorter duration can minimize this side reaction. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[3]

In-Depth Troubleshooting Guides

Issue 1: Catalyst Inhibition or Low Activity in Buchwald-Hartwig Amination
  • Problem: The reaction stalls with significant starting material (e.g., 2-amino-5-bromopyridine) remaining, even after extended reaction times or at elevated temperatures.

  • Plausible Causes: The amidine-like structure of 2-aminopyridine substrates presents a significant challenge for palladium catalysts.[4][8] The two nitrogen atoms can act as a bidentate ligand, chelating to the palladium center and preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination).[4][5][6][8]

  • Solutions & Protocols:

    • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is essential to overcome this inhibition. These ligands favor the formation of the active monoligated palladium species and promote the crucial reductive elimination step.

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often superior for this class of substrate.[8]

      • Older Generation Ligands: While bidentate ligands like BINAP or dppf were an improvement over monodentate phosphines, they can still be less effective for challenging aminopyridine substrates.[9]

    • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., RuPhos-Pd-G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. These pre-catalysts provide a more reliable and higher concentration of the active catalyst.[8]

    • Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven particularly effective for these challenging couplings as it does not act as a competing nucleophile.[4][8] Strong inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective.

Parameter Recommendation for Aminopyridine Substrates Rationale
Catalyst RuPhos-Pd-G3 or BrettPhos-Pd-G3 Precatalyst (2-4 mol%)Provides a reliable source of active Pd(0) and is designed for challenging couplings.[8]
Ligand RuPhos or BrettPhosBulky, electron-rich ligands that accelerate reductive elimination and prevent catalyst deactivation.[8]
Base LiHMDS or Cs₂CO₃ (2-2.5 equiv.)Strong, non-nucleophilic bases that facilitate amine deprotonation without competing side reactions.[4][8]
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are stable at the required high temperatures.
Temperature 80-110 °C (in a sealed tube)Necessary to drive the reaction to completion, especially with less reactive aryl bromides.[5]
Issue 2: Formation of Hydrodehalogenation Byproduct
  • Problem: A significant amount of a byproduct is observed with a mass corresponding to the starting material minus the halogen (e.g., 2-aminopyridine from 2-amino-5-bromopyridine).

  • Plausible Causes: This side reaction occurs via β-hydride elimination from the palladium-amido intermediate in the catalytic cycle.[5][6][9] Instead of reductive elimination to form the C-N bond, a β-hydrogen from the ethylamino group is eliminated, ultimately leading to the formation of the hydrodehalogenated arene and an enamine or imine.

  • Solutions & Protocols:

    • Use Chelating Bidentate Ligands: Ligands like 1,3-Bis(diphenylphosphino)propane (dppp) or Xantphos can suppress β-hydride elimination by occupying two coordination sites on the palladium, making it more difficult for the amido group to orient itself for elimination.[5][6][10]

    • Optimize Base and Temperature: Using a slightly weaker base or running the reaction at the lower end of the effective temperature range can sometimes disfavor the elimination pathway relative to the desired reductive elimination.

    • Substrate Choice: If possible, starting with an aryl chloride instead of a bromide or iodide can sometimes reduce the rate of this side reaction, although chlorides are generally less reactive in the initial oxidative addition step.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination in a Sealed Tube

This protocol is optimized for challenging aminopyridine substrates and volatile amines.

  • Vessel Preparation: To a dry, oven-baked Ace-Thred sealed tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.04 equiv), and the base (e.g., LiHMDS, 2.5 equiv).

  • Inerting: Seal the tube with a screw cap containing a PTFE septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution) via syringe. Cool the sealed tube to -78 °C in a dry ice/acetone bath.

  • Amine Addition: Condense ethylamine gas (5.0 equiv) into the tube or add a pre-chilled solution of ethylamine in toluene.

  • Reaction: Quickly and securely tighten the cap. Remove the tube from the cold bath and place it in a preheated oil bath or heating block at 100-110 °C.[10]

  • Monitoring & Workup: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking a small aliquot (after cooling the vessel completely!) and analyzing by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: SNAr and Nitro Group Reduction
  • SNAr Reaction: In a round-bottom flask, dissolve 5-bromo-2-nitropyridine (1.0 equiv) in a suitable solvent like ethanol or THF.[11] Add an excess of ethylamine (3-5 equiv) and a base such as K₂CO₃ or Et₃N (2.0 equiv). Heat the mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, perform an aqueous workup and purify the intermediate 5-ethylamino-2-nitropyridine.

  • Nitro Reduction: Dissolve the purified nitro-intermediate in a solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on Carbon. Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[12] Alternatively, chemical reduction using reagents like iron powder in acetic acid or stannous chloride (SnCl₂) in HCl can be employed. After the reaction is complete, filter off the catalyst (if applicable) and concentrate the solution. Purify the final product, 5-Ethylaminopyridine-2-amine, by chromatography or recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025).
  • Huang, J., & Bunel, E. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3908–3910. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024). Najaf Journal of Chemistry.
  • BenchChem. (2025).
  • Huang, J., & Bunel, E. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Huang, J., & Bunel, E. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Vaddepalli, S. M., & Anbarasan, P. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(9), 2384–2387. [Link]

  • Vaddepalli, S. M., & Anbarasan, P. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 11, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mondal, S., & Ghorai, P. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]

  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link]

  • Perreux, L., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Mondal, S., & Ghorai, P. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved March 11, 2026, from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved March 11, 2026, from [Link]

  • Wikidoc. (2012). Chichibabin reaction. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved March 11, 2026, from [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved March 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved March 11, 2026, from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved March 11, 2026, from [Link]

  • Samir, A. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]

  • ACS Publications. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. [Link]

  • FAQ. (2020). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?[Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved March 11, 2026, from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • ResearchGate. (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]

  • PubChem. (n.d.). 5-[2-(Ethylamino)ethylsulfanyl]pyridin-2-amine. Retrieved March 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Retrieved March 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved March 11, 2026, from [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved March 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 5-Ethylaminopyridine-2-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 5-Ethylaminopyridine-2-amine. The information herein is synthesized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 5-Ethylaminopyridine-2-amine. The information herein is synthesized from established chemical principles and practical experience with aminopyridine derivatives to ensure scientific integrity and experimental success.

Introduction

5-Ethylaminopyridine-2-amine is a substituted aminopyridine with significant potential in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, including biological assays and further chemical synthesis. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 5-Ethylaminopyridine-2-amine that influence its purification?

A1: 5-Ethylaminopyridine-2-amine possesses two basic amino groups, making it a polar molecule. Its physical properties are comparable to other small aminopyridines. It is expected to be a solid at room temperature with some solubility in polar organic solvents.[1][2] The presence of the ethyl group slightly increases its lipophilicity compared to 2,5-diaminopyridine. These characteristics are crucial when selecting appropriate purification techniques and solvent systems.

Q2: What are the most probable impurities in a crude sample of 5-Ethylaminopyridine-2-amine?

A2: A common synthetic route to 5-substituted-2-aminopyridines involves the reduction of the corresponding 5-nitro compound.[3][4][5] Therefore, the primary impurities are likely to be:

  • Unreacted Starting Material: 5-Ethylamino-2-nitropyridine.

  • Hydrogenation Catalyst: Residual palladium, platinum, or other metals if filtration is incomplete.

  • Side-Reaction Products: Over-reduction or partially reduced intermediates.

  • Solvent Residues: From the reaction or initial work-up.

Q3: Which purification technique is generally more suitable: recrystallization or column chromatography?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of the material.

  • Recrystallization is highly effective for removing small amounts of impurities, especially if a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6][7][8][9]

  • Column chromatography is more versatile for separating mixtures with multiple components or impurities with similar solubility to the desired product.[10][11]

Q4: How can I assess the purity of my 5-Ethylaminopyridine-2-amine sample?

A4: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and qualitative method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of water and methanol or acetonitrile, possibly with a modifier like triethylamine, is a good starting point.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Ethylaminopyridine-2-amine in a question-and-answer format.

Recrystallization Issues

Q: My compound is not dissolving in common recrystallization solvents, even with heating. What should I do?

A: Due to its polarity, 5-Ethylaminopyridine-2-amine may require polar solvents.

  • Troubleshooting Steps:

    • Try Highly Polar Solvents: Experiment with small quantities of your crude product in solvents like isopropanol, ethanol, or acetonitrile.

    • Use a Mixed-Solvent System: This is often the most effective approach when a single solvent is not ideal.[6] Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., methanol). Then, add a "poor" or "anti-solvent" (one in which it is less soluble, e.g., hexanes or diethyl ether) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[7][13]

Q: My compound precipitates as an oil instead of crystals. How can I resolve this?

A: "Oiling out" can occur if the solution is too concentrated or cools too quickly.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

    • Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture, reheat to dissolve, and then try cooling again more slowly.

Column Chromatography Issues

Q: My compound is streaking on the silica gel TLC plate. What does this signify and how can I achieve better separation?

A: Streaking is a common issue with basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (0.1-1%) is a common choice.[12][14] This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

    • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase silica gel.

Q: I am not getting good separation of my product from a closely-eluting impurity. What can I do?

A: Improving separation requires optimizing the mobile phase.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it's eluting too slowly (low Rf), increase the polarity.

    • Try a Different Solvent System: Sometimes a complete change in the solvent system can dramatically alter selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a starting point and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on the polar nature of 5-Ethylaminopyridine-2-amine, a good starting point for a two-solvent system is Methanol (good solvent) and Diethyl Ether (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Ethylaminopyridine-2-amine in the minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few more drops of hot methanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying 5-Ethylaminopyridine-2-amine on a silica gel column.

  • TLC Analysis: Develop a TLC system to determine the optimal mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexanes. To prevent streaking, add 0.5% triethylamine to the mobile phase. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the solid onto the top of the column.

  • Elution: Run the column by passing the mobile phase through it. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)
MethanolDiethyl Ether
EthanolHexanes
IsopropanolPentane
AcetoneHeptane

Table 2: Example Mobile Phases for Column Chromatography (with 0.5% Triethylamine)

Solvent SystemPolarityTypical Application
20-50% Ethyl Acetate in HexanesLow to MediumFor less polar impurities
5-15% Methanol in DichloromethaneMedium to HighFor more polar impurities

Visualizations

G cluster_0 Troubleshooting Purification Impure Crude 5-Ethylaminopyridine-2-amine TLC Perform TLC Analysis Impure->TLC Streaking Streaking Observed? TLC->Streaking AddBase Add 0.5% Triethylamine to Mobile Phase Streaking->AddBase Yes GoodSep Good Separation? Streaking->GoodSep No AddBase->TLC Column Proceed with Column Chromatography GoodSep->Column Yes Recryst Consider Recrystallization GoodSep->Recryst No Pure Pure Product Column->Pure Recryst->Pure

Caption: A decision-making workflow for purifying 5-Ethylaminopyridine-2-amine.

G cluster_1 Two-Solvent Recrystallization Workflow Dissolve Dissolve crude product in minimum hot 'good' solvent AddAnti Add 'anti-solvent' dropwise until cloudy Dissolve->AddAnti Clarify Add a few drops of 'good' solvent to clarify AddAnti->Clarify Cool Cool slowly to room temperature, then in ice bath Clarify->Cool Filter Filter and wash crystals with cold 'anti-solvent' Cool->Filter Dry Dry crystals under vacuum Filter->Dry

Caption: Step-by-step process for two-solvent recrystallization.

References

  • PrepChem. Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available from: [Link]

  • SciSpace. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • ACS Publications. 2-Aryloxy-4-alkylaminopyridines: Discovery of Novel Corticotropin-Releasing Factor 1 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Available from: [Link]

  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis. Available from: [Link]

  • MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Available from: [Link]

  • Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • International Journal of Pharmaceutical Sciences and Research.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

  • PubChem. 5-Ethylaminopyridine-2-amine. Available from: [Link]

  • RSC Publishing. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • PMC. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available from: [Link]

  • ACS Publications. General and Mild Preparation of 2-Aminopyridines. Organic Letters. Available from: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Available from: [Link]

  • University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination. Available from: [Link]

  • Iraqi National Journal of Chemistry.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • University of California, Los Angeles. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... Available from: [Link]

  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Pyridine Ring Amination

Welcome to the Technical Support Center for the amination of pyridine rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amination of pyridine rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing amino groups to this critical heterocyclic scaffold. The unique electronic properties of the pyridine ring, while making it a valuable component in pharmaceuticals, also present distinct challenges in synthetic chemistry.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during the amination of pyridine rings. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAAr) on Pyridine Rings
Problem 1: Low or No Product Yield

Q: My SNAAr reaction on a halopyridine is not proceeding or is giving a very low yield. What are the common causes and how can I troubleshoot this?

A: A low-yielding or failed SNAAr reaction on a pyridine ring can be attributed to several factors related to the substrate, nucleophile, and reaction conditions. Here's a systematic approach to troubleshooting:

  • Evaluate the Pyridine Substrate:

    • Leaving Group Position: SNAAr on pyridines is most effective when the leaving group is at the C-2 or C-4 position.[2][3][4] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. If your leaving group is at the C-3 position, the reaction will be significantly slower.

    • Activating Groups: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group can enhance reactivity.[2] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[2]

    • N-Oxidation: Consider converting the pyridine to a pyridine-N-oxide. This makes the ring much more electron-deficient and, therefore, more susceptible to nucleophilic attack at the C-2 and C-4 positions.[2][5][6]

  • Assess the Nucleophile's Strength and Steric Hindrance:

    • Nucleophilicity: Ensure your amine is sufficiently nucleophilic. Sterically hindered amines may exhibit lower nucleophilicity and struggle to react, especially at the more sterically crowded C-2 position.[7]

    • Amine pKa: A less basic amine (lower pKa) is generally a better nucleophile in SNAAr reactions.

  • Re-evaluate the Leaving Group:

    • The typical reactivity order for leaving groups in SNAAr is F > Cl > Br > I.[2] The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.[2]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they solvate the cation of the nucleophile salt, leading to a more reactive "naked" anionic nucleophile.[2][8]

    • Base: If your amine requires deprotonation, use a strong, non-nucleophilic base.

    • Temperature: Increasing the reaction temperature can often overcome activation energy barriers.

Troubleshooting Workflow for SNAAr Reactions

start SNAAr Reaction Failed lg_pos Is the leaving group at C2 or C4? start->lg_pos ewgs Are there activating EWGs on the ring? lg_pos->ewgs Yes n_oxide Consider N-Oxidation of Pyridine Ring lg_pos->n_oxide No nuc_strength Is the nucleophile strong enough? ewgs->nuc_strength Yes ewgs->n_oxide No conditions Optimize Reaction Conditions (Solvent, Temp, Base) nuc_strength->conditions Yes success Successful Reaction nuc_strength->success No, consider a different amine conditions->success n_oxide->success

Caption: A decision-making workflow for troubleshooting failed SNAAr reactions on pyridine rings.

Section 2: Buchwald-Hartwig Amination of Pyridines
Problem 2: Low Yield or Catalyst Decomposition

Q: My Buchwald-Hartwig amination of a 2-bromopyridine is giving a low yield, and I see palladium black forming. What's going wrong?

A: This is a classic challenge with this substrate class. The primary issues are catalyst poisoning by the pyridine nitrogen and suboptimal reaction conditions.[9]

  • Catalyst Poisoning:

    • The nitrogen atom of the 2-bromopyridine can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[9] The formation of palladium black is a clear sign of catalyst decomposition.[9]

  • Ligand Choice is Critical:

    • Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.[10] These ligands are designed to stabilize the palladium catalyst and prevent pyridine coordination.[9] Chelating bis(phosphine) ligands can also be effective.[11]

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[12] A base that is too weak may not effectively deprotonate the amine-palladium complex.[9]

  • Solvent and Temperature:

    • Toluene and 1,4-dioxane are common and effective solvents.[9][13]

    • These reactions typically require heating (80-110 °C).[9] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition.[9]

  • Inert Atmosphere:

    • Organometallic reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) with properly dried solvents.[9][10]

Table 1: Common Ligands for Buchwald-Hartwig Amination of Pyridines

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich, effective for hindered substrates.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos, good for a range of substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active ligand, often used for challenging couplings.
dppp 1,3-Bis(diphenylphosphino)propaneA chelating ligand that can prevent pyridine coordination.[11]
Section 3: Chichibabin Amination
Problem 3: Harsh Reaction Conditions and Low Yields

Q: The traditional Chichibabin reaction requires very harsh conditions. Are there milder alternatives, and how can I improve my yields?

A: The classic Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia or high-boiling solvents, is indeed harsh.[14][15] However, several modifications and alternative strategies exist.

  • Modified Chichibabin Conditions:

    • A combination of sodium hydride (NaH) and an additive like lithium iodide (LiI) in a solvent like THF can facilitate the amination of pyridines with primary amines under milder conditions (e.g., 85 °C).[16]

  • Mechanism and Regioselectivity:

    • The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[14][17]

    • The reaction preferentially occurs at the C-2 and C-6 positions. For substituted pyridines, the amination will typically occur at the less sterically hindered ortho position.[16]

  • Limitations:

    • The Chichibabin reaction is generally limited to the introduction of an amino group from ammonia or a primary amine.

    • Yields can be moderate, and the reaction may not be suitable for sensitive substrates.[14]

Experimental Protocol: Modified Chichibabin Amination [16]

  • To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents).[16]

  • Add anhydrous tetrahydrofuran (THF).

  • Add the primary amine (2 equivalents) to the mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.[16]

  • After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is amination at the C-2 and C-4 positions of the pyridine ring favored in SNAAr reactions?

A1: Nucleophilic attack at the C-2 or C-4 positions allows the negative charge of the resulting Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization that is not possible with attack at the C-3 position.[3][4]

Mechanism of SNAAr on Pyridine

cluster_0 Attack at C-2 cluster_1 Attack at C-3 Py-Cl Pyridine with LG at C-2 Meisenheimer_C2 Meisenheimer Intermediate (Charge on N) Py-Cl->Meisenheimer_C2 + Nu- Product_C2 2-Aminopyridine Meisenheimer_C2->Product_C2 - LG- Py-Cl_C3 Pyridine with LG at C-3 Meisenheimer_C3 Meisenheimer Intermediate (No Charge on N) Py-Cl_C3->Meisenheimer_C3 + Nu- Product_C3 No Reaction Meisenheimer_C3->Product_C3

Caption: Stabilization of the Meisenheimer intermediate in SNAAr of pyridines.

Q2: I am working with a volatile amine for a Buchwald-Hartwig reaction. How can I prevent it from evaporating?

A2: For volatile amines like methylamine or dimethylamine, performing the reaction in a sealed tube is a practical solution.[11][12] This allows the reaction to be heated without loss of the amine.

Q3: How can I purify my pyridine product? It seems to be tailing on my silica gel column.

A3: The basicity of pyridine derivatives can cause tailing on silica gel. To mitigate this, you can add a small amount of a base like triethylamine to the eluent.[18] Acid-base extraction is another effective purification strategy.[18]

Q4: Are there any alternatives to traditional amination methods if my substrate is not halogenated?

A4: Yes, C-H amination strategies are an emerging area. One approach involves converting the pyridine into a phosphonium salt, which can then be reacted with sodium azide to form an iminophosphorane. This intermediate can then be converted to the amine. This method is often selective for the 4-position.[8][19]

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. (n.d.).
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Omega.
  • Substitution in the Pyridine Series: Effect of Substituents. (n.d.). R Discovery.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). ECHEMI.
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2018). PMC.
  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+.
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Self-published.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Chichibabin reaction. (n.d.). Self-published.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications.
  • General and Mild Preparation of 2-Aminopyridines. (2010). Organic Letters - ACS Publications.
  • Chichibabin reaction. (n.d.). Grokipedia.
  • Chichibabin reaction. (2012). wikidoc.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS.org.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). Request PDF - ResearchGate.
  • A Strategy to Aminate Pyridines, Diazines, and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2018). Organic Letters - ACS Publications.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Aminopyridine Derivatives

Introduction Aminopyridine derivatives are a cornerstone of many research and development programs, valued for their diverse biological activities.[1] However, a common and significant hurdle in their development is poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyridine derivatives are a cornerstone of many research and development programs, valued for their diverse biological activities.[1] However, a common and significant hurdle in their development is poor aqueous solubility. This limitation can impede everything from initial in-vitro screening to the formulation of a viable therapeutic.

This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with aminopyridine derivatives. Structured in a practical question-and-answer format, this document provides not only step-by-step protocols but also the fundamental scientific reasoning behind each strategy. Our goal is to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of aminopyridine derivatives.

Q1: Why are my aminopyridine derivatives often poorly soluble in aqueous solutions?

A1: The limited solubility of many aminopyridine derivatives stems from their molecular structure. While the pyridine ring and amino group can participate in hydrogen bonding, the overall molecule can possess significant hydrophobic character, especially with the addition of other nonpolar substituents. In their neutral, un-ionized state, these molecules often prefer to self-associate and crystallize rather than interact with water molecules.

Q2: What is the very first thing I should try to improve the solubility of my aminopyridine derivative for a quick in-vitro assay?

A2: For early-stage discovery and in-vitro screening, the most direct approach is often a combination of using a co-solvent and pH adjustment.[] Aminopyridines are basic compounds.[3] Therefore, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into an acidic aqueous buffer (e.g., pH 4-5) is typically the first and most effective step. The acidic pH protonates the basic nitrogen atoms, forming a more soluble salt in situ.[3][4]

Q3: How does pH dramatically affect the solubility of aminopyridine derivatives?

A3: The solubility of aminopyridine derivatives is highly pH-dependent because they are weak bases.[5] The pyridine ring nitrogen and the exocyclic amino group can accept protons (become protonated) in acidic conditions. This protonation converts the neutral, often poorly soluble molecule into a charged cation, which is significantly more water-soluble. The relationship between pH, the compound's dissociation constant (pKa), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[6][7] Essentially, at a pH below the compound's pKa, the soluble, ionized form will predominate.

Q4: I'm diluting my DMSO stock solution into an aqueous buffer and it's precipitating immediately. What's happening?

A4: This common issue is known as antisolvent precipitation.[3] Your compound is soluble in the organic stock solvent (DMSO), but when this solution is rapidly introduced into an aqueous buffer (the "antisolvent"), the overall solvent environment changes abruptly. The compound finds itself in a medium where it is no longer soluble, causing it to crash out of solution.[3] Strategies to mitigate this are covered in the Troubleshooting Guide under Problem 1 .

Q5: What's the difference between kinetic and thermodynamic solubility, and why does it matter?

A5: Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[8][9] Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[8][9] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of a temporary, amorphous state before it converts to a more stable, less soluble crystalline form.[10][11] Understanding this difference is crucial; relying solely on high kinetic solubility can be misleading for later-stage development where long-term stability in solution is required.[10]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides in-depth solutions to specific experimental problems.

Problem 1: My compound precipitates when diluted from an organic stock into an aqueous buffer.

This is a classic case of antisolvent precipitation, where the compound is forced out of solution as the solvent polarity shifts.

  • High Supersaturation: The final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit.

  • Rapid Solvent Shift: A large, single-step dilution causes a sudden change in polarity that the compound cannot tolerate.

  • Incorrect pH: The pH of the aqueous buffer is not optimal for keeping the aminopyridine derivative in its soluble, ionized form.

start Precipitation Observed step1 Optimize Co-solvent (e.g., DMSO) Concentration start->step1 Initial Step step2 Perform pH-Solubility Screening step1->step2 If precipitation persists step3 Attempt Step-wise Dilution step2->step3 At optimal pH step4 Consider Surfactants (e.g., Tween® 20) step3->step4 Failure end_sol Compound Solubilized step3->end_sol Success step4->end_sol Success end_insol Explore Advanced Methods (e.g., Cyclodextrins) step4->end_insol Failure

Caption: Workflow for addressing antisolvent precipitation.

This protocol determines the optimal pH for solubilizing your aminopyridine derivative.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., from pH 2.0 to 8.0). Phosphate or citrate buffers are common choices.

  • Add Compound: Add an excess amount of your solid aminopyridine derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.[8]

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[8]

  • Analyze: Plot the measured solubility against the pH of each buffer to identify the pH range that provides the highest solubility.

Problem 2: I need to achieve a much higher aqueous concentration for my in-vivo studies, but pH adjustment and co-solvents are not enough.

When basic formulation strategies are insufficient, more advanced techniques are required to significantly boost solubility for demanding applications like oral or parenteral administration.

  • Low Intrinsic Solubility: The inherent solubility of the neutral form of the molecule (S₀) is extremely low.

  • Formulation Constraints: The required dose is high, and the permissible volume for administration is low, necessitating a highly concentrated solution.

  • Stability Issues: The optimal pH for solubility may cause chemical degradation of the compound over time.

Forming a stable, solid salt of your aminopyridine derivative can dramatically increase its solubility and dissolution rate compared to the free base.[12] This is a common strategy in pharmaceutical development.[13][14]

  • Select Counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).

  • Dissolve Free Base: Dissolve a known amount of your aminopyridine derivative in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add Acid: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each selected acid to the solution of your compound.

  • Induce Crystallization: Allow the solvent to evaporate slowly or add an antisolvent (like heptane) to precipitate the salt.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize and Test: Characterize the new solid forms (e.g., using DSC, TGA, XRPD to confirm salt formation) and test their aqueous solubility using the method described in Protocol 1.

Parameter Free Base Hydrochloride Salt Mesylate Salt Tartrate Salt
Aqueous Solubility (mg/mL at pH 7.4) < 0.015.215.88.5
Dissolution Rate Very SlowRapidVery RapidRapid
Physical Form CrystallineCrystallineCrystallineCrystalline
This table presents hypothetical comparative data for an aminopyridine derivative.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like aminopyridine derivatives, forming inclusion complexes that have significantly enhanced aqueous solubility.[17][18]

cluster_0 Before Complexation cluster_1 Inclusion Complex Drug Aminopyridine (Poorly Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water Water Molecules Complex Soluble Complex CD->Complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin host.

This protocol uses the co-evaporation method, which is simple and effective at a lab scale.[15]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[16]

  • Dissolve Components: Dissolve the aminopyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate container, dissolve the cyclodextrin (e.g., at a 1:1 or 1:2 molar ratio relative to the drug) in water.

  • Mix and Evaporate: Add the drug solution to the cyclodextrin solution while stirring. Continue to stir the mixture and evaporate the solvent system using a rotary evaporator until a solid powder is obtained.[15]

  • Dry and Pulverize: Further dry the resulting solid in a vacuum oven to remove any residual solvent. Gently pulverize the solid to obtain a fine powder.

  • Confirm and Test: Confirm complex formation (e.g., using DSC, FTIR, or NMR) and test the aqueous solubility of the resulting powder.

Part 3: Advanced Formulation Strategies

For compounds progressing towards clinical development, more robust formulation technologies may be necessary.

Q6: My compound is a Biopharmaceutics Classification System (BCS) Class II drug. What advanced strategies should I consider for oral formulation?

A6: BCS Class II compounds have low solubility but high permeability. The key is to enhance the dissolution rate in the gastrointestinal tract.[19] Two powerful strategies are solid dispersions and prodrugs.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[13][20] The amorphous form has higher energy and thus greater solubility and a faster dissolution rate than the stable crystalline form.[21][22] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[22]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of the parent drug that is designed to overcome a specific barrier, such as poor solubility.[23][24][25] After administration, the prodrug is converted back to the active parent drug in vivo. For improving solubility, a common strategy is to attach a highly polar moiety, like a phosphate group or an amino acid, to the aminopyridine derivative.[23][26] This can dramatically increase water solubility.[23]

References

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PMC (PubMed Central) URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: ResearchGate URL: [Link]

  • Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (PubMed Central) URL: [Link]

  • Title: A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs Source: PMC (PubMed Central) URL: [Link]

  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: ADMET & DMPK URL: [Link]

  • Title: Solid dispersion technique for improving solubility of some poorly soluble drugs Source: Scholars Research Library URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations Source: MDPI URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: MDPI URL: [Link]

  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review Source: Jetir.org URL: [Link]

  • Title: kinetic versus thermodynamic solubility temptations and risks Source: PubMed URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PubMed URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: Thermodynamic vs. kinetic solubility: Knowing which is which Source: ResearchGate URL: [Link]

  • Title: Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Source: Five Star Compounding Pharmacy URL: [Link]

  • Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Pion Inc. URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC (PubMed Central) URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

  • Title: Henderson And Hasselbalch Equation Source: Wax Studios URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties Source: MDPI URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: 2-Aminopyridine Source: PubChem URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]

  • Title: New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties Source: PubMed URL: [Link]

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: ResearchGate URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: ResearchGate URL: [Link]

  • Title: Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Source: Reddit URL: [Link]

  • Title: Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering Source: PMC (PubMed Central) URL: [Link]

  • Title: Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine Source: PubMed URL: [Link]

  • Title: Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes Source: SciELO URL: [Link]

  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL: [Link]

Sources

Troubleshooting

optimizing reaction parameters for functionalization

Welcome to the Technical Support Center for Reaction Parameter Optimization. As Senior Application Scientists, we understand that achieving high yield and purity in chemical functionalization is a multi-faceted challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Parameter Optimization. As Senior Application Scientists, we understand that achieving high yield and purity in chemical functionalization is a multi-faceted challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous optimization of reaction parameters so critical for functionalization reactions?

A1: Optimizing reaction parameters is fundamental to controlling the outcome of a chemical transformation. It directly impacts four key areas:

  • Yield and Purity: Systematic optimization maximizes the formation of your desired product while minimizing unwanted side reactions, which simplifies purification and improves overall efficiency.[1][2]

  • Economic Viability: Efficient reactions reduce the consumption of costly reagents, solvents, and catalysts, and minimize energy expenditure.[2]

  • Safety and Scalability: A well-understood and optimized process is crucial for safe scale-up, preventing issues like uncontrolled exothermic events or the formation of hazardous byproducts.

  • Reproducibility: A robustly optimized protocol ensures that the reaction can be reliably reproduced by different researchers and at different scales, which is essential for regulatory filings and manufacturing.

Q2: What are the primary parameters I should consider when starting to optimize a new functionalization reaction?

A2: The most influential parameters, often called "factors," that you should initially screen are:

  • Temperature: Directly influences reaction kinetics; higher temperatures increase rates but can also promote decomposition or side reactions.[3][4]

  • Solvent: Affects the solubility of reagents, the stability of intermediates and transition states, and can even participate in the reaction mechanism.[5][6]

  • Catalyst & Ligand: The choice and concentration (loading) of the catalyst are often the most critical factors for success, especially in cross-coupling reactions.[7][8]

  • Concentration: The concentration of reactants can alter reaction order and influence the competition between desired and undesired reaction pathways.[1]

  • Stoichiometry & Addition Rate: The ratio of reactants and the speed at which they are combined can be crucial for minimizing side products.[9]

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can lead to product degradation or byproduct formation.[1][10]

Q3: I typically optimize by changing one variable at a time (OVAT). Is there a better way?

A3: While the One-Variable-at-a-Time (OVAT) method is intuitive, it is often inefficient and can miss the optimal conditions entirely.[11][12] This is because it fails to account for interactions between parameters (e.g., the optimal temperature might change when you use a different solvent).

A statistically powerful and more efficient alternative is Design of Experiments (DoE) . DoE allows you to vary multiple factors simultaneously in a structured way, providing a comprehensive understanding of the reaction space with fewer experiments.[13][14][15] This approach not only identifies the optimal conditions but also reveals how different parameters influence each other, leading to a more robust and well-understood process.[11][16]

Troubleshooting Guide 1: Low or No Product Yield

Q: My reaction has a very low yield, or it failed completely. What is a systematic workflow to diagnose the problem?

A: A low or zero yield is a common but frustrating issue. A systematic approach is the most effective way to pinpoint the cause. Do not change multiple parameters at once; follow this diagnostic workflow.

Diagnostic Workflow for Low Yield

LowYield_Workflow Start Low / No Yield Observed Step1 Step 1: Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Step1 Outcome1 Mostly Starting Material Remains Step1->Outcome1 Analysis Shows Outcome2 Baseline / Decomposition Products Step1->Outcome2 Analysis Shows Outcome3 Complex Mixture / Side Products Step1->Outcome3 Analysis Shows Step2 Step 2: Verify Reagent & Solvent Purity Action4 Re-run with Purified Materials & Fresh Solvents Step2->Action4 Step3 Step 3: Scrutinize Reaction Setup Action5 Ensure Inert Atmosphere (Degas Solvents, Flame-Dry Glassware) Step3->Action5 Step4 Step 4: Re-evaluate Reaction Conditions Action1 Incomplete Reaction: • Increase Temperature • Extend Reaction Time • Check Catalyst Activity Outcome1->Action1 Action2 Product Decomposition: • Lower Temperature • Reduce Reaction Time • Use Milder Workup Outcome2->Action2 Action3 Poor Selectivity: (See Troubleshooting Guide 2) Outcome3->Action3 Action1->Step2 Action2->Step2 Action3->Step2 Action4->Step3 Action5->Step4 Parameter_Interplay Params {Reaction Parameters|• Temperature • Solvent • Catalyst Loading • Concentration • Time} Kinetics Reaction Kinetics (Rate of Formation) Params->Kinetics influences Selectivity Pathway Selectivity (Desired vs. Side Reaction) Params->Selectivity influences Stability Component Stability (Reagents & Product) Params->Stability influences Outcomes {Primary Outcomes|• Yield • Purity} Kinetics->Outcomes determines Selectivity->Outcomes determines Stability->Outcomes determines

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity in Chichibabin Amination

Introduction & Mechanistic Causality The Chichibabin amination is a premier transformation for the direct C2-amination of pyridines, azines, and azoles via nucleophilic aromatic substitution of hydrogen ( SNH​ )[1]. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Chichibabin amination is a premier transformation for the direct C2-amination of pyridines, azines, and azoles via nucleophilic aromatic substitution of hydrogen ( SNH​ )[1]. While historically significant for synthesizing 2-aminopyridine pharmacophores, researchers frequently encounter stalled conversions, poor reactivity, and complex byproduct profiles when applying classical conditions (NaNH₂, >100°C) to unactivated substrates or primary alkyl amines[1][2].

To troubleshoot poor reactivity, one must understand the causality of the mechanism. The reaction relies on the nucleophilic attack of an amide anion onto the electron-deficient C2 carbon, forming a highly colored anionic σ-adduct (Meisenheimer intermediate)[1][3]. The rate-limiting bottleneck is typically the subsequent rearomatization, which requires the elimination of a hydride ion (H⁻) and its transfer to a proton source to evolve hydrogen gas[3]. Poor reactivity usually stems from inadequate nucleophile generation, failure to stabilize the σ-adduct, or thermal degradation of reagents[4][5].

G Py Pyridine Substrate Coord Metal-Nitrogen Coordination (Na+) Py->Coord Activates C2 Amide Amide Anion (NH2- or RNH-) Amide->Coord Nucleophilic Attack Meisenheimer σ-Adduct (Meisenheimer Interm.) Coord->Meisenheimer Addition Hydride Hydride (H-) Elimination Meisenheimer->Hydride Rearomatization Product 2-Aminopyridine + H2 Gas Hydride->Product Proton Transfer

Fig 1. Mechanistic pathway of Chichibabin amination highlighting the critical σ-adduct formation.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My unactivated pyridine substrate shows less than 20% conversion using standard sodium amide (NaNH₂) in refluxing toluene. How can I drive the reaction forward? A: The equilibrium of the initial nucleophilic attack is highly sensitive to the stability of the amide reagent. In classical open-flask setups, NaNH₂ can decompose, and the localized concentration of the active nucleophile drops significantly. Causality & Solution: Conducting the reaction under a pressurized gas phase containing ammonia fundamentally alters the reaction kinetics. By maintaining a partial pressure of ammonia of at least 5 psi (within a total system pressure of >50 psi), you suppress the thermal degradation of the amide and push the addition equilibrium forward[6]. This modification accelerates the reaction rate and improves kinetic selectivity for the 2-amino isomer over the thermodynamically driven 4-amino byproduct[5][6].

Q2: I am attempting a Chichibabin amination using a primary alkyl amine (e.g., n-butylamine) instead of ammonia, but the reactivity is abysmal. What is the mechanistic bottleneck and how do I bypass it? A: Primary alkyl amines are poorly acidic compared to ammonia. Standard bases like sodium hydride (NaH) alone cannot efficiently generate the corresponding alkyl metal amide, starving the reaction of the necessary nucleophile[2]. Causality & Solution: Utilize a NaH-iodide composite system. The addition of dissolving iodide additives (specifically LiI) significantly enhances the Brønsted basicity of NaH[2]. This composite efficiently deprotonates the primary alkyl amine. Switching to a NaH-LiI composite allows the reaction to reach completion at much milder temperatures (65°C–85°C)[2].

Q3: My reaction yields a complex mixture containing significant amounts of bipyridine dimers and tar-like degradation products. How do I improve regioselectivity and prevent dimerization? A: Dimerization (forming 4,4'- or 2,2'-bipyridines) and tar formation are classic hallmarks of excessive thermal stress and radical-mediated side pathways[4][5]. Causality & Solution: High temperatures (>120°C) override the Non-Covalent Interactions (NCI) that normally direct the transition state toward C2 attack, leading to C4-amination or homocoupling[4][5]. To minimize this, lower the reaction temperature and decrease the substrate concentration[5]. If lowering the temperature stalls the reaction, compensate by using the pressurized ammonia atmosphere or the NaH-LiI composite to maintain catalytic turnover at lower thermal thresholds[2][6].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, additives, and the resulting yields, demonstrating how modern interventions overcome classical limitations.

Reaction ConditionSubstrateNucleophileTemp (°C)Additive / PressureTime (h)Yield (%)
Classical (NaH only) Pyridinen-Butylamine65None1821
NaH-LiI Composite Pyridinen-Butylamine65LiI (2.0 equiv)1895
NaH-LiI Composite Pyridinen-Butylamine85LiI (2.0 equiv)793
Classical Open-Flask 2-PicolineSodamide110Atmospheric12< 50
Pressurized NH₃ 2-PicolineSodamide110NH₃ (>5 psi partial)6> 85

Data synthesized from foundational optimization studies[2][6].

Validated Experimental Protocols

Protocol A: High-Pressure Classical Amination (For Unactivated Pyridines)

Designed to suppress amide degradation and accelerate S_N^H kinetics[6].

  • Setup: In a high-pressure Parr reactor, suspend fresh sodamide (NaNH₂, 1.5 equiv) in anhydrous toluene. Add the unactivated pyridine substrate (1.0 equiv).

  • Pressurization: Seal the reactor and introduce anhydrous ammonia gas to achieve a partial pressure of >5 psi. Backfill with inert nitrogen to achieve a total system pressure of at least 50 psi.

  • Heating: Heat the heterogeneous mixture to 110°C under vigorous mechanical stirring.

  • Self-Validating Step: Monitor the reactor's pressure gauge. The continuous evolution of hydrogen gas (a byproduct of hydride elimination) indicates active turnover[3]. When the pressure stabilizes and H₂ evolution ceases, the addition-elimination cycle is complete.

  • Quenching: Cool the reactor to 0°C, safely vent the overpressure, and carefully hydrolyze the resulting sodium salt of the product with cold water. Extract with ethyl acetate.

Protocol B: Mild Alkyl Amination via NaH-LiI Composite (For Primary Alkyl Amines)

Designed to enhance Brønsted basicity and enable low-temperature S_N^H[2].

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) and anhydrous lithium iodide (LiI, 2.0 equiv). Wash with dry hexane to remove mineral oil.

  • Reactant Addition: Add the pyridine substrate (1.0 equiv) and the primary alkyl amine (2.0 equiv) dissolved in an inert solvent (e.g., anhydrous THF or neat, depending on amine boiling point).

  • Heating: Heat the mixture to 65°C for 18 hours (or 85°C for 7 hours in a sealed tube for accelerated kinetics).

  • Self-Validating Step: Observe the solution color upon heating. A transition to a deep red/brown confirms the formation of the anionic Meisenheimer σ-adduct[3]. Disappearance of the starting material via TLC validates the successful hydride elimination.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Troubleshooting Workflow

Workflow Start Analyze Reaction Outcome LowConv Low Conversion / Stalled Start->LowConv SideProd High Byproducts (Dimers/Isomers) Start->SideProd CheckSub Is it an unactivated pyridine or alkyl amine? LowConv->CheckSub CheckTemp Is temperature >120°C? SideProd->CheckTemp UsePress Apply >50 psi NH3 pressure or use NaH-LiI composite CheckSub->UsePress Yes Success Optimal 2-Aminopyridine Yield UsePress->Success LowerTemp Lower Temp to 65-85°C Use active composite catalysts CheckTemp->LowerTemp Yes LowerTemp->Success

Fig 2. Decision tree for troubleshooting poor reactivity and byproduct formation in Chichibabin aminations.

References

  • Chichibabin amination: Easy mechanism - Chemistry Notes, chemistnotes.com,
  • Chichibabin reaction - Wikipedia, wikipedia.org,
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU, ntu.edu.sg,
  • The Chichibabin amination reaction - Scientific Update - UK, scientificupd
  • US4386209A - Chichibabin reaction - Google P
  • Chichibabin amination reactions.
  • Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine - Benchchem, benchchem.com,

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Aminopyridine Reactions

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on solvent selection for optimizing reactions involving aminopyridines. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on solvent selection for optimizing reactions involving aminopyridines. This resource is structured to address common challenges and provide practical, field-proven insights to enhance your experimental success.

Introduction: The Critical Role of the Solvent

The choice of solvent is a critical parameter in reactions involving aminopyridines, influencing everything from reactant solubility and reaction rate to product selectivity and yield.[1][2] The inherent electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom and the Lewis basicity of its lone pair, create a unique chemical environment that is highly sensitive to the surrounding solvent medium.[1] This guide will provide a systematic approach to solvent selection and troubleshooting for common aminopyridine transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyridine starting material not dissolving in the reaction solvent?

A1: Poor solubility is a frequent cause of low reaction yields.[3] Aminopyridines, containing both a polar amino group and a moderately polar pyridine ring, exhibit variable solubility in common organic solvents.

Troubleshooting Steps:

  • Consult Solubility Data: Preliminary solubility tests are crucial. The solubility of aminopyridines generally increases with solvent polarity. For instance, 2-aminopyridine shows greater solubility in polar solvents like NMP, DMF, and methanol compared to non-polar solvents like n-hexane and cyclohexane.[4]

  • Employ a Co-solvent: If a single solvent system is ineffective, introducing a co-solvent can be a powerful strategy. For example, if your primary solvent is dichloromethane, adding a small amount of a more polar solvent like methanol or DMF can significantly improve solubility.[5]

  • Consider In-situ Salt Formation: For reactions in polar protic solvents, converting the aminopyridine to its salt form in-situ can enhance solubility. This is achieved by the slow addition of an acid (e.g., HCl in ether) to a suspension of the aminopyridine in the reaction solvent.[5]

  • Increase Reaction Temperature: Solubility often increases with temperature.[4][6] However, be mindful of the boiling point of your chosen solvent and the thermal stability of your reactants and products.[4]

Solubility Data for 2-Aminopyridine in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10^2)
N-Methyl-2-pyrrolidone (NMP)48.95
N,N-Dimethylformamide (DMF)44.53
Methanol38.81
Ethanol30.15
Acetonitrile8.53
n-Hexane0.23
Cyclohexane0.16

Data adapted from the Journal of Chemical & Engineering Data.[4]

Q2: I'm observing low yields in my Buchwald-Hartwig amination of a halopyridine. Could the solvent be the issue?

A2: Absolutely. The solvent plays a pivotal role in the catalytic cycle of the Buchwald-Hartwig reaction. The choice of solvent can influence the solubility of the base, the stability of the palladium catalyst, and the rate of the reaction.

Key Considerations:

  • Aprotic Solvents are Preferred: Both nonpolar aprotic solvents (e.g., toluene, xylene, 1,4-dioxane) and polar aprotic solvents (e.g., THF, CPME) are commonly employed.[3][7] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[3]

  • Base Solubility: A common challenge is the poor solubility of inorganic bases like sodium tert-butoxide (NaOtBu) in nonpolar solvents, leading to a heterogeneous reaction mixture.[7] While the reaction can still proceed, ensuring efficient stirring is crucial.[3] The presence of trace amounts of water can sometimes improve the solubility of the base and accelerate the reaction.[7]

  • Solvent and Ligand Synergy: The optimal solvent can depend on the specific ligand used. It is often beneficial to screen a combination of solvents and ligands to identify the best conditions for your specific substrates.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Troubleshooting solvent issues in Buchwald-Hartwig aminations.

Q3: How do I choose between a protic and an aprotic solvent for my aminopyridine reaction?

A3: The choice between a protic and an aprotic solvent is dictated by the reaction mechanism.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[8][9] They are effective at stabilizing charged species, such as carbocations and leaving groups, through hydrogen bonding.[8][10] This makes them ideal for reactions proceeding through an S_N1 or E1 mechanism .[10][11] However, this same hydrogen bonding capability can "cage" and deactivate nucleophiles, slowing down S_N2 reactions .[9][10]

  • Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents lack acidic protons and do not engage in hydrogen bonding with solutes.[8] Polar aprotic solvents are excellent for S_N2 reactions because they solvate the cation while leaving the nucleophile highly reactive.[10]

Solvent Selection Logic

G cluster_0 Reaction Mechanism cluster_1 Solvent Choice A SN1 / E1 C Polar Protic (e.g., H2O, EtOH) A->C Stabilizes carbocation and leaving group B SN2 D Polar Aprotic (e.g., DMSO, DMF) B->D Maximizes nucleophile reactivity C->B Suppresses nucleophilicity

Sources

Optimization

Introduction to Catalyst Deactivation in Amination

Catalyst Deactivation in Amination Reactions: A Technical Support Center Welcome to the Technical Support Center for Catalyst Deactivation in Amination Reactions. This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Catalyst Deactivation in Amination Reactions: A Technical Support Center

Welcome to the Technical Support Center for Catalyst Deactivation in Amination Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to catalyst deactivation during amination experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical experience.

Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge in amination reactions.[1][2] Amination reactions are crucial in the synthesis of a wide range of valuable chemicals, including pharmaceuticals, agrochemicals, and polymers.[3] The efficiency of these reactions heavily relies on the stability and longevity of the catalyst. Understanding the mechanisms behind deactivation is key to optimizing reaction conditions, extending catalyst life, and ensuring process efficiency.[4]

The primary causes of catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[5]

Troubleshooting Guide: Symptom-Based Problem Solving

This section is organized by common observable problems during amination reactions. For each issue, we explore potential causes and provide actionable solutions.

Issue 1: Low or Decreasing Conversion Rate

A gradual or sudden drop in the conversion of your starting material is a primary indicator of catalyst deactivation.

Potential Causes & Solutions:

  • Poisoning: The active sites of the catalyst are blocked by impurities present in the feedstock, solvent, or gas streams.[4] Common poisons in amination reactions include sulfur, phosphorus, halides, and carbon monoxide.[4][6][7]

    • Troubleshooting Steps:

      • Feedstock Purification: Ensure the purity of all reactants and solvents.[4] Pre-treatment of feedstocks, such as distillation, can remove potential poisons.[8]

      • Inert Gas Purity: Use high-purity inert gases (e.g., nitrogen, argon) to avoid introducing oxygen or other contaminants.

      • Catalyst Selection: Consider using a catalyst that is more resistant to known poisons in your system.[4]

  • Fouling (Coking): Deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface physically blocks active sites.[4][8] This is particularly common at higher reaction temperatures.[8]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize coke formation.[4][8]

      • Adjust Reactant Concentrations: High concentrations of substrates can sometimes lead to increased fouling.[8]

      • Catalyst Regeneration: Implement a regeneration protocol to remove coke deposits. This often involves a controlled oxidative treatment.[2][8]

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, reducing the active surface area.[4][5][8] This process is often irreversible.[4]

    • Troubleshooting Steps:

      • Temperature Control: Maintain the reaction temperature below the catalyst's thermal stability limit.

      • Catalyst Support Selection: The choice of support material can significantly influence the catalyst's resistance to sintering.[9][10] Supports with strong metal-support interactions can help stabilize the metal nanoparticles.[11]

      • Catalyst Pre-treatment Optimization: The temperature used for catalyst pre-treatment (e.g., reduction) can impact its susceptibility to sintering during the reaction.[12][13]

  • Leaching: The active metal component of the catalyst dissolves into the reaction medium, leading to a loss of active sites.[4] This is a more significant issue in liquid-phase reactions.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent that minimizes the solubility of the active metal.

      • Catalyst Design: Employ catalysts with strong anchoring of the active species to the support.

      • Analysis of Reaction Mixture: Use techniques like Inductively Coupled Plasma (ICP) to quantify metal leaching into the solution.[14][15]

Issue 2: Poor or Changing Selectivity

A decrease in the desired product selectivity, often accompanied by an increase in byproducts, can also signal catalyst deactivation.

Potential Causes & Solutions:

  • Partial Poisoning: Selective poisoning of certain active sites can alter the reaction pathway, favoring the formation of undesired products.

    • Troubleshooting Steps:

      • Identify the Poison: Analyze feed streams for potential contaminants.

      • Implement Guard Beds: Use a sacrificial bed of material to remove poisons before they reach the main catalyst bed.

  • Coke Deposition: The nature and location of coke deposits can influence the catalyst's selectivity.[16] In some cases, controlled carbon deposition has been shown to enhance selectivity towards primary amines by sterically hindering the formation of secondary and tertiary amines.[3]

    • Troubleshooting Steps:

      • Controlled Pre-treatment: In specific cases, a controlled pre-treatment with an alcohol can be used to intentionally deposit a layer of carbon to improve selectivity.[3]

      • Reaction Condition Tuning: Adjusting parameters like the ammonia-to-alcohol ratio can influence selectivity.[3]

  • Changes in Metal Particle Size/Structure: Sintering can lead to changes in the catalyst's surface structure, which in turn can affect selectivity.

    • Troubleshooting Steps:

      • Characterize the Spent Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to analyze changes in particle size and morphology.[13]

Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways of catalyst deactivation in amination reactions.

DeactivationPathways cluster_causes Causes of Deactivation cluster_effects Observed Effects Poisoning Poisoning (e.g., S, P, halogens) LowConversion Low/Decreasing Conversion Poisoning->LowConversion Blocks active sites PoorSelectivity Poor/Changing Selectivity Poisoning->PoorSelectivity Alters reaction pathway Fouling Fouling (Coking) (Carbonaceous deposits) Fouling->LowConversion Blocks active sites Fouling->PoorSelectivity Steric hindrance Sintering Sintering (Thermal Degradation) Sintering->LowConversion Reduces surface area Sintering->PoorSelectivity Changes surface structure Leaching Leaching (Metal dissolution) Leaching->LowConversion Loss of active sites

Caption: Major deactivation pathways for heterogeneous catalysts in amination reactions.

Frequently Asked Questions (FAQs)

Q1: How can I determine the specific cause of my catalyst's deactivation?

A1: A combination of analytical techniques is often required for a definitive diagnosis.[17]

Analytical TechniqueInformation ProvidedDeactivation Mechanism Indicated
Temperature-Programmed Desorption/Oxidation (TPD/TPO) Identifies and quantifies adsorbed species and coke deposits.Poisoning, Fouling (Coking)
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of the catalyst surface.Poisoning
Transmission Electron Microscopy (TEM) Visualizes the size, shape, and distribution of metal particles.Sintering
BET Surface Area Analysis Measures the total surface area of the catalyst. A decrease suggests sintering or pore blockage.Sintering, Fouling
Inductively Coupled Plasma (ICP) Analysis Quantifies the amount of metal that has leached into the reaction solution.Leaching

Q2: Can a deactivated catalyst be regenerated?

A2: It depends on the deactivation mechanism.

  • Fouling (Coking): Often reversible through controlled oxidation (burning off the coke) or solvent washing.[2][8]

  • Poisoning: Can be reversible or irreversible. Mild poisons may be removed by thermal treatment. Strong chemisorption of poisons often leads to irreversible deactivation.[5]

  • Sintering: Generally considered irreversible as it involves a physical change in the catalyst structure.[4]

  • Leaching: Irreversible, as the active metal has been lost from the support.

Q3: What role does the catalyst support play in deactivation?

A3: The support material is crucial for catalyst stability.[9][18] A good support should:

  • Provide a high surface area for metal dispersion.

  • Exhibit strong metal-support interactions to prevent sintering.[11]

  • Be thermally and chemically stable under reaction conditions. Common supports include alumina, silica, carbon, and titania.[9] The choice of support can significantly influence the catalyst's performance and lifespan.[18]

Q4: How does the presence of water affect catalyst stability in amination reactions?

A4: Water can have both beneficial and detrimental effects. In some reductive amination processes, water can be a byproduct or a co-solvent. However, at high temperatures, steam can accelerate the sintering of some supported metal catalysts.[5][11] Water can also lead to the hydrolysis of certain support materials, causing structural collapse.

Workflow for Troubleshooting Catalyst Deactivation

This diagram outlines a systematic approach to diagnosing and addressing catalyst deactivation.

TroubleshootingWorkflow Start Reaction Performance Declines (Low Conversion/Selectivity) Check_Conditions Verify Reaction Conditions (Temp, Pressure, Purity) Start->Check_Conditions Check_Conditions->Start Conditions Faulty (Correct & Retry) Analyze_Catalyst Characterize Spent Catalyst (TEM, XPS, TPO, BET) Check_Conditions->Analyze_Catalyst Conditions OK Poisoning Poisoning Identified Analyze_Catalyst->Poisoning Surface Contaminants Fouling Fouling/Coking Identified Analyze_Catalyst->Fouling Carbon Deposits Sintering Sintering Identified Analyze_Catalyst->Sintering Particle Growth Leaching Leaching Identified Analyze_Catalyst->Leaching Metal Loss Purify_Feed Purify Reactants/Solvents Poisoning->Purify_Feed Regenerate Implement Regeneration Protocol Fouling->Regenerate Optimize_Temp Optimize Reaction Temperature Sintering->Optimize_Temp Redesign_Catalyst Redesign Catalyst/Support Sintering->Redesign_Catalyst Leaching->Redesign_Catalyst End Improved Catalyst Stability Purify_Feed->End Regenerate->End Optimize_Temp->End Redesign_Catalyst->End

Caption: A step-by-step workflow for diagnosing and mitigating catalyst deactivation.

Concluding Remarks

Effectively managing catalyst deactivation is crucial for the successful implementation of amination reactions in research and industrial settings. By systematically evaluating the symptoms of deactivation and employing appropriate analytical techniques, researchers can identify the root cause and implement targeted solutions. This proactive approach not only extends the life of the catalyst but also improves process efficiency, reduces costs, and ensures the consistent production of high-quality amine products.

References

  • Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • ResearchGate. (2025). Sintering of alumina-supported nickel particles under amination conditions: Support effects | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the role of (metal–)support on the reductive amination of levulinates. Catalysis Science & Technology. [Link]

  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. [Link]

  • ResearchGate. (2019). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. [Link]

  • ResearchGate. (n.d.). Amination of Cyclohexanol over a Ni‐Based Catalyst – Part II: Catalyst Stability and Reaction Pathway | Request PDF. [Link]

  • LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia under Mild Conditions. | Request PDF. [Link]

  • ACS Publications. (2020). Amination Reaction of Cyclohexanol over a Commercial Ni-Based Catalyst, Part I: Influence of Operating Conditions. [Link]

  • StudySmarter. (2024). Catalyst Support: Definition & Applications. [Link]

  • ACS Publications. (2013). Synthesis and Stabilization of Supported Metal Catalysts by Atomic Layer Deposition. [Link]

  • MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. [Link]

  • PubMed. (2022). Metal Affinity of Support Dictates Sintering of Gold Catalysts. [Link]

  • China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. [Link]

  • Frontiers. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. [Link]

  • National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC. [Link]

  • ACS Publications. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Link]

  • ResearchGate. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Link]

  • ResearchGate. (n.d.). (PDF) The Sintering of Supported Metal Catalysts. [Link]

  • SUNCAT Center for Interface Science and Catalysis. (n.d.). Catalyst deactivation via decomposition into single atoms and the role of metal loading. [Link]

  • Royal Society of Chemistry. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances. [Link]

  • PubMed. (2014). Leaching in metal nanoparticle catalysis. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis. [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]

  • Scholar Commons. (n.d.). Insights Into Supported Metal Catalyst Sintering and Their Application. [Link]

  • Google Patents. (n.d.).
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020). Regeneration of catalysts deactivated by coke deposition: A review. [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Royal Society of Chemistry. (n.d.). Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. [Link]

  • MDPI. (2020). Effect of Mg Contents on Catalytic Activity and Coke Formation of Mesoporous Ni/Mg-Aluminate Spinel Catalyst for Steam Methane Reforming. [Link]

  • ACS Publications. (2026). Microwave-Assisted Deoxygenation of Substituted Aromatic Ketones over Commercial Pd/Al2O3 under Mild Conditions | ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Analysis of catalyst leaching. | Download Scientific Diagram. [Link]

  • MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. [Link]

  • IDEAS/RePEc. (n.d.). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Aminopyridine Derivatives in Neurological Disorders

This guide provides an in-depth, objective comparison of the efficacy of prominent aminopyridine derivatives for researchers, scientists, and drug development professionals. By synthesizing experimental data and clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the efficacy of prominent aminopyridine derivatives for researchers, scientists, and drug development professionals. By synthesizing experimental data and clinical findings, we will explore the nuanced differences in their mechanisms, clinical applications, and performance in treating various neurological conditions.

Introduction: The Role of Aminopyridines in Neurotransmission

Aminopyridine and its derivatives are a class of drugs that act as potassium (K+) channel blockers.[1][2] In the nervous system, voltage-gated potassium channels are crucial for repolarizing the neuronal membrane after an action potential, which helps to terminate the nerve impulse.[2] In certain neurological disorders, such as multiple sclerosis (MS) and spinal cord injury (SCI), demyelination of axons exposes these potassium channels. This leads to a leakage of potassium ions, which shortens the action potential and can ultimately lead to conduction failure.[2][3]

Aminopyridine derivatives counteract this by blocking these exposed potassium channels.[3] This action prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the axon terminal. The increased intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby improving nerve impulse conduction and muscle function.[4][5]

The two most extensively studied aminopyridine derivatives are 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), also known as amifampridine.[1] While both share the same core mechanism, their distinct chemical structures lead to differences in their pharmacokinetic profiles, clinical efficacy, and side effect profiles.

Mechanism of Action: A Visual Representation

The following diagram illustrates the fundamental mechanism by which aminopyridine derivatives enhance neurotransmission in demyelinated axons.

Aminopyridine_Mechanism cluster_0 Demyelinated Axon cluster_1 Aminopyridine Intervention Action_Potential_Fails Action Potential Fails to Propagate K_Channel Exposed K+ Channel Action_Potential_Fails->K_Channel Demyelination exposes channels K_Efflux K+ Efflux K_Channel->K_Efflux leads to Aminopyridine Aminopyridine Derivative Blocked_K_Channel Blocked K+ Channel Aminopyridine->Blocked_K_Channel blocks Prolonged_AP Prolonged Action Potential Blocked_K_Channel->Prolonged_AP results in Ca_Influx Increased Ca2+ Influx Prolonged_AP->Ca_Influx leads to Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers Restored_Conduction Restored Conduction Neurotransmitter_Release->Restored_Conduction

Caption: Mechanism of aminopyridine derivatives in demyelinated axons.

Comparative Efficacy in Key Neurological Disorders

The choice between different aminopyridine derivatives often depends on the specific neurological condition being treated, as their efficacy can vary significantly.

Multiple Sclerosis (MS)

In MS, the primary goal of aminopyridine treatment is to improve motor function, particularly walking ability.[6]

  • 4-Aminopyridine (Dalfampridine): A sustained-release formulation of 4-AP, known as dalfampridine, is approved for improving walking in patients with MS.[3] Clinical trials have shown that dalfampridine can improve walking speed.[3][6] A comparative study suggested that 4-AP is superior to 3,4-DAP in treating MS, particularly for ambulation and fatigue.[7] The better penetration of 4-AP across the blood-brain barrier is thought to contribute to its greater efficacy in central nervous system disorders like MS.[3][6]

  • 3,4-Diaminopyridine (Amifampridine): While 3,4-DAP has also been studied in MS, the evidence for its efficacy is less robust compared to 4-AP.[8][9] Some studies have shown modest improvements in muscle strength.[8][9]

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is a rare autoimmune disorder that affects the neuromuscular junction, leading to muscle weakness.[10]

  • 3,4-Diaminopyridine (Amifampridine): Amifampridine is considered the first-line symptomatic treatment for LEMS.[11][12] Multiple randomized controlled trials have demonstrated its efficacy in improving muscle strength and compound muscle action potential (CMAP) amplitudes in LEMS patients.[10][11][13] The phosphate salt of amifampridine offers improved stability and bioavailability.[14]

  • 4-Aminopyridine: While 4-AP has shown some benefit in LEMS, its use is limited due to a higher incidence of central nervous system side effects, such as seizures, because it more readily crosses the blood-brain barrier.[13][15]

Spinal Cord Injury (SCI)

The potential of aminopyridine derivatives to restore function after SCI is an active area of research.

  • 4-Aminopyridine and its Derivatives: Studies have shown that 4-AP can improve motor and sensory function in some individuals with chronic SCI.[16][17] Newer derivatives of 4-AP, such as 4-aminopyridine-3-methyl hydroxide, have shown promise in preclinical studies, demonstrating greater potency in restoring axonal conduction in injured spinal cord tissue compared to the parent compound.[18] Carbamate derivatives of 4-aminopyridine have also been developed and tested in animal models of SCI.[19][20]

Downbeat Nystagmus

Downbeat nystagmus is a form of involuntary eye movement that can be a symptom of cerebellar dysfunction.

  • 4-Aminopyridine vs. 3,4-Diaminopyridine: A double-blind, crossover study directly comparing single 10 mg doses of 4-AP and 3,4-DAP found that 4-AP was significantly more effective in reducing the slow-phase velocity (SPV) of the nystagmus.[21][22][23] This suggests that 4-AP may be the preferred aminopyridine for this central vestibular disorder.[21]

Quantitative Comparison of Efficacy

DerivativeIndicationKey Efficacy FindingsSupporting Evidence
4-Aminopyridine (Dalfampridine) Multiple SclerosisImproved walking speed and overall daily functioning. Superior to 3,4-DAP for ambulation and fatigue.[7]Phase III clinical trials showed significant improvement in walking speed.[3][6]
Spinal Cord InjurySome improvement in motor and sensory function in chronic SCI.[16][17]Preclinical studies with derivatives show enhanced potency.[18]
Downbeat NystagmusSignificantly greater reduction in slow-phase velocity compared to 3,4-DAP.[21][22][23]Double-blind, crossover clinical trial.[21][22]
3,4-Diaminopyridine (Amifampridine) Lambert-Eaton Myasthenic SyndromeFirst-line symptomatic treatment. Significant improvement in muscle strength and CMAP.[10][11][13]Multiple randomized, placebo-controlled trials.[10][11][13]
Multiple SclerosisModest improvements in muscle strength.[8][9]Limited evidence compared to 4-AP.[8][9]

Experimental Protocols for Efficacy Assessment

The evaluation of aminopyridine derivatives relies on a combination of electrophysiological and functional assays.

Electrophysiological Assessment: Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of aminopyridine derivatives on specific voltage-gated potassium channels.

Methodology:

  • Cell Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing the target potassium channel subtype (e.g., Kv1.1, Kv1.2). Alternatively, primary neuronal cultures can be used.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings to measure ionic currents across the cell membrane.

    • Use a voltage-clamp protocol to elicit potassium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a series of positive potentials (e.g., -60 mV to +60 mV in 10 mV increments).

  • Drug Application:

    • Establish a stable baseline recording of potassium currents.

    • Perfuse the cells with increasing concentrations of the aminopyridine derivative.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the presence and absence of the drug.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the potency of the compound.

Patch_Clamp_Workflow Cell_Culture Prepare cells expressing target K+ channel Patch_Pipette Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Pipette Voltage_Protocol Apply voltage-clamp protocol to elicit K+ currents Patch_Pipette->Voltage_Protocol Baseline_Recording Record baseline currents Voltage_Protocol->Baseline_Recording Drug_Application Apply increasing concentrations of aminopyridine derivative Baseline_Recording->Drug_Application Record_Block Record currents at each concentration Drug_Application->Record_Block Data_Analysis Analyze current inhibition and calculate IC50 Record_Block->Data_Analysis

Sources

Comparative

validation of aminopyridine scaffolds in drug discovery

Benchmarking the 2-Aminopyridine Scaffold: A Comparative Guide to Kinase Inhibitor Design and Validation As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 2-Aminopyridine Scaffold: A Comparative Guide to Kinase Inhibitor Design and Validation

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in early-stage drug discovery. The selection of a core pharmacophore is the most consequential decision in a medicinal chemistry campaign. Among nitrogenous heterocycles, the 2-aminopyridine scaffold has emerged as a privileged, perfectly functionalized moiety, particularly in the design of ATP-competitive kinase inhibitors[1].

This guide provides an objective, data-driven comparison of the 2-aminopyridine scaffold against alternative macrocycles (such as pyrimidines and pyrazines). By examining the causality behind structural choices and detailing self-validating experimental workflows, this document serves as a comprehensive blueprint for researchers optimizing lead compounds.

To understand why 2-aminopyridine is heavily favored over other heterocycles, we must look at the physics of the kinase ATP-binding pocket. The native ligand, ATP, utilizes its adenine ring to form critical hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region.

The 2-aminopyridine core perfectly mimics this interaction. The endocyclic pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This bidentate binding motif establishes a highly rigid and stable anchor within the hinge[2]. In contrast, pyrimidine scaffolds—while useful—often alter the electronic distribution due to the second ring nitrogen, sometimes weakening the donor capacity or creating unfavorable steric clashes depending on the substitution pattern. Furthermore, the low molecular weight of 2-aminopyridine enables the facile identification of toxicity-causing metabolites during downstream pharmacokinetic profiling[1].

HingeBinding ATP ATP Adenine Ring Hinge Kinase Hinge Region (e.g., Val1130, Cys1122) ATP->Hinge Native H-Bonds AminoPyr 2-Aminopyridine Scaffold AminoPyr->Hinge Bidentate H-Bonds (Donor & Acceptor) Pyrim Pyrimidine Scaffold Pyrim->Hinge Single/Weak H-Bond (Acceptor dominant)

Logical mapping of kinase hinge-binding motifs comparing ATP, aminopyridine, and pyrimidine.

Comparative Performance Data

The superiority of the 2-aminopyridine scaffold is best demonstrated through head-to-head enzymatic profiling. The table below aggregates experimental data comparing aminopyridine derivatives against pyrimidine and pyrazine counterparts across multiple high-value oncology targets, including JAK2, CDK9, and Nek2.

TargetScaffold TypeRepresentative CompoundEnzymatic IC₅₀ (nM)Selectivity / Profile NotesReference
JAK2 2-Aminopyridine16m-(R)3.085-fold selectivity over JAK1; 76-fold over JAK3.[3]
JAK2 Aminopyridine (Benzoxazole)KRC-180< 10.0Directly reduces STAT3/STAT5 phosphorylation.[4]
CDK9 2-AminopyridineCompound 8e88.4Potent CDK9/HDAC1 dual inhibitor.[5]
CDK9 2-AminopyrimidineCompound 9m312.6Weaker CDK9 inhibition compared to 8e.[5]
Nek2 Aminopyridine(R)-2122.0>100-fold selectivity over Plk1.[6]
Nek2 Aminopyrazine11b2470.0Scaffold swap resulted in >100x loss in potency.[6]

Data Insight: Switching from an aminopyrazine to an aminopyridine hinge-binding scaffold in the Nek2 inhibitor series caused a dramatic 100-fold increase in target inhibition[6]. Similarly, in the pursuit of CDK9/HDAC dual inhibitors, the 2-aminopyridine derivative (Compound 8e) significantly outperformed the 2-aminopyrimidine derivative (Compound 9m) in kinase suppression[5].

JAKSTAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Translocation Inhibitor Aminopyridine Inhibitor (e.g., 16m-R, KRC-180) Inhibitor->JAK2 ATP-competitive block

Aminopyridine-mediated inhibition of the JAK2/STAT signaling cascade in oncology models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of a new scaffold must rely on self-validating assay systems. A protocol is only as good as its ability to automatically flag false positives. Below are the field-proven methodologies we use to benchmark aminopyridine derivatives.

Protocol A: TR-FRET Enzymatic Profiling

The Causality: Traditional absorbance or standard fluorescence assays are highly susceptible to false positives caused by the autofluorescence of novel chemical entities. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The microsecond time-delay measurement completely bypasses the short-lived autofluorescence of the aminopyridine library. A drop in the FRET signal is therefore exclusively caused by the scaffold successfully displacing the tracer from the ATP pocket.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration (Self-Validation Step): Dispense 100 nL of aminopyridine compounds in a 10-point, 3-fold dilution series in DMSO into a 384-well low-volume plate. Crucial: Always include a known clinical-stage aminopyridine (e.g., Crizotinib) as a positive control to validate assay dynamic range.

  • Kinase Addition: Add 5 µL of the target recombinant kinase (e.g., JAK2) diluted in 1X buffer to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer/Antibody Addition: Add 5 µL of a master mix containing the ATP-competitive fluorescent tracer and the Eu-anti-tag antibody.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the ratiometric FRET signal (665/615 nm). Plot against log[inhibitor] using a 4-parameter logistic curve to derive the IC₅₀.

Protocol B: Cellular Target Engagement (NanoBRET)

The Causality: Enzymatic potency does not guarantee cellular efficacy. If an aminopyridine scaffold is structurally rigid but overly polar, it will fail to cross the lipid bilayer or compete with high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a self-validating live-cell system to confirm that the scaffold is both membrane-permeable and target-engaged in a physiological environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a target Kinase-NanoLuc fusion protein using lipid-based transfection reagents.

  • Plating: 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM (no phenol red). Plate at a density of 2x10⁴ cells/well into a 384-well white tissue culture plate.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer (at its predetermined K_d concentration). Immediately add the aminopyridine derivatives in a dose-response format.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow the scaffold to enter the cell and compete with the tracer for the intracellular kinase hinge.

  • Detection: Add Nano-Glo substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Measure dual-luminescence (Donor: 460 nm, Acceptor: 618 nm). A dose-dependent decrease in the BRET ratio confirms live-cell target engagement.

Workflow Synth Scaffold Synthesis (Buchwald-Hartwig) Enzyme TR-FRET Kinase Assay (Self-Validating) Synth->Enzyme Cell Cellular Target Engagement (Western Blot/NanoBRET) Enzyme->Cell InVivo In Vivo Efficacy (Xenograft Models) Cell->InVivo

Step-by-step self-validating workflow for aminopyridine scaffold progression.

Conclusion

The 2-aminopyridine scaffold remains a cornerstone of modern drug discovery due to its unparalleled ability to mimic the hydrogen-bonding profile of ATP while maintaining a low molecular weight and favorable lipophilicity. As demonstrated by comparative data across JAK2, CDK9, and Nek2 programs, aminopyridines consistently outperform pyrimidine and pyrazine alternatives in both potency and kinase selectivity. By coupling rational structure-based drug design with self-validating assay matrices like TR-FRET and NanoBRET, researchers can confidently advance aminopyridine hits into robust clinical candidates.

References

  • 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh8kyIAQjkx718zxFxLzkghyU4VKdyCtxriLHx01GwTyZQiI1lDa4OKcFLJKaXcWvJbP5jriphHlvXLMH8TZePU4o1HouHE0C2lXvgryJwTuupAAaHIEUuMFjOJ-IZWrTQHkxxaOV0zjB5go7vEhxg2Sa7iEpPoPdD32nhjGWNxsc2wirHwwqYaZ-xNfuySilyzn6LoKQkuERIJ9ci2dIv]
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf8O3nFw2c7R_MoWMKhtzevNkR7beFIffgPMvQOVjU7NDBx61FDmaAPiALTTiY0V2wBh7T_Dta6bdntwTKO5bHgjds4eQm9U6GDpDvKDcvRXtrpV-rKuGAuc2JaEFM7Gk72HTHcU0yQrKkvqqAjamy1RzJgXtymZbCJQLopKS8]
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuTON3PlXYmyb8Z8C7qX8VeNYhU4JmyTo_-xGC67rvEeXN0wTvCNQTQB4QIPefHIn-BHXWZKjIESRJkuFNXjK2fuZ-Hz3ImxPm26nrZzjJR6HlvRGVYbaMVZxfnVo3vlmZXYrE]
  • Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx5L30Qeby4KmQxf3y_fbismt-mcAvj1axTN5lIS94LsgTOW12krqRvGCgM23kfjsoQtmOQq1_R8mhMrcHkX0SqfKHrIpy5Og6D4JJ1AGUBkKnMIvONER1zrsgNRB-WbHO7xuYoHmnllp5RvA=]
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMi0f01ZOfiaqgOOHMf448C1vLR_GuIxqMds8nVFXoVMNF1scLo7HooFKdfTNosG1zAphROks1lM9VpKWkHOCFAU_ykVAFNfvayLkCGyPVagxCSJHrxwi9sU6DW8nwdiY-06oM5hjNpF_nrLMJ3Df]
  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQcQ1YbtsqkM1nAigkP7PwzFAwMD170cK6QUz-jvwu-9V7SxfFYiaZp9UG2SkR5TD789z1Njg_qCRPRoynpxHDs5NX8kvgACV0A4_TCVApmpHWGBmv4ej20iJf7gsN5iA2748JpiBgWOqdWIc=]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Aminopyridines: Strategies and Applications for the Modern Chemist

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence necessitates a deep understanding of the va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence necessitates a deep understanding of the various synthetic strategies available for its construction. This guide offers a comparative analysis of the most prominent synthetic routes to aminopyridines, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data required to make informed decisions in their synthetic endeavors.

Classical Approaches: Direct Amination of the Pyridine Ring

The Chichibabin Reaction

First reported in 1914 by Aleksei Chichibabin, this reaction facilitates the direct amination of pyridine and its derivatives at the 2- and sometimes 4-positions using sodium amide (NaNH₂) or potassium amide (KNH₂).[3][4] It represents a classic example of nucleophilic aromatic substitution of a hydride ion.

Mechanism and Rationale: The reaction proceeds via the addition of the strongly nucleophilic amide anion to the electron-deficient C2 or C4 position of the pyridine ring.[4] Coordination of the pyridine nitrogen to the metal cation enhances the ring's electrophilicity, facilitating the attack.[5] The resulting σ-complex (a Meisenheimer-type adduct) rearomatizes by eliminating a hydride ion, which then reacts with an acidic proton source (like ammonia or the product itself) to liberate hydrogen gas.[4]

Experimental Considerations: The Chichibabin reaction is typically conducted at high temperatures (110-150°C) in inert, high-boiling solvents such as toluene or xylene.[1][3] Alternatively, it can be performed at lower temperatures in liquid ammonia, particularly with more reactive azines.[5]

Amination via Nucleophilic Substitution of Halopyridines

The displacement of a halide from a halopyridine is a widely employed and versatile strategy for aminopyridine synthesis. The choice of method often depends on the nature of the amine and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Direct SNAr of an amine with a halopyridine, particularly those activated with electron-withdrawing groups, is a straightforward approach. However, for unactivated halopyridines, this method often requires harsh conditions, such as high temperatures and pressures, and can result in low yields.[6]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope for the formation of C-N bonds.

The palladium-catalyzed Buchwald-Hartwig amination has become a workhorse for the synthesis of a wide variety of aminopyridines from halopyridines.[7][8] This method is prized for its high functional group tolerance and its ability to couple a broad range of amines, including primary and secondary amines, with aryl and heteroaryl halides.[7]

Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyridine and regenerates the Pd(0) catalyst.[7] The choice of phosphine ligand is critical to the success of the reaction, as it influences the reactivity and stability of the palladium catalyst.[8] For volatile amines, conducting the reaction in a sealed tube can be an effective strategy to prevent their evaporation.[9][10]

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction that serves as a valuable alternative to palladium-catalyzed methods.[1][11] While traditionally requiring harsh conditions, modern iterations of the Ullmann reaction employ ligands and optimized reaction conditions to achieve amination at lower temperatures.[11]

Mechanism and Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the halopyridine. Reductive elimination from the resulting copper(III) intermediate affords the aminopyridine.[11] This method can be particularly useful for substrates that are incompatible with palladium catalysis.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides offer an alternative entry point for the synthesis of 2-aminopyridines under milder conditions compared to the direct amination of pyridines or the SNAr of unactivated halopyridines.[6]

Mechanism and Rationale: The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.[6] Treatment of the pyridine N-oxide with an activating agent, such as trifluoroacetic anhydride (TFAA) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), generates a highly electrophilic intermediate.[6][12] Subsequent addition of an amine nucleophile leads to the formation of the 2-aminopyridine after rearomatization.[6] This approach often exhibits excellent regioselectivity for the 2-position.[12]

Transition-Metal-Free Amination Approaches

Recent advancements have focused on the development of transition-metal-free amination methods, which offer advantages in terms of cost, toxicity, and ease of product purification.

One such method involves the use of magnesium amides (R₂NMgCl·LiCl) for the amination of pyridine-2-sulfonyl chlorides.[13][14][15] This approach provides a mild and efficient route to 2-aminopyridines.[13]

Rearrangement Reactions

Rearrangement reactions, such as the Hofmann and Curtius rearrangements, provide a less direct but nonetheless valuable route to aminopyridines, particularly when the corresponding carboxylic acid or amide is readily available.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[16][17] When applied to a pyridinecarboxamide, it yields the corresponding aminopyridine. The reaction proceeds via an isocyanate intermediate.[16]

Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate but starts from an acyl azide.[18][19] The acyl azide can be prepared from the corresponding carboxylic acid.[17] This method is known for its mild conditions and wide functional group tolerance.[19]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and scalability.

MethodStarting MaterialKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Chichibabin Reaction PyridineNaNH₂ or KNH₂High temp. (110-150°C)[1][3]Moderate to GoodDirect amination, inexpensive reagentsHarsh conditions, limited substrate scope, regioselectivity issues[1][3]
SNAr HalopyridineAmineHigh temp., high pressure[6]VariableSimple, directHarsh conditions, often low yields for unactivated substrates[6]
Buchwald-Hartwig Amination HalopyridinePd catalyst, phosphine ligand, baseMild to moderate temp. (e.g., 80°C)[9]Good to ExcellentBroad substrate scope, high functional group tolerance, mild conditions[7][8]Catalyst cost, potential for catalyst poisoning[7]
Ullmann Condensation HalopyridineCu catalyst, ligand, baseHigh temp. (100-200°C)[1][11]Moderate to GoodLower catalyst cost than palladium[1]Often requires higher temperatures than Buchwald-Hartwig, narrower substrate scope[11]
From Pyridine N-Oxides Pyridine N-OxideActivating agent (e.g., TFAA, PyBroP), amineMild (e.g., rt to 80°C)[6][12]Good to ExcellentMild conditions, high regioselectivity for 2-position[6][12]Requires preparation of the N-oxide
Transition-Metal-Free (Mg-amides) Pyridine-2-sulfonyl chlorideR₂NMgCl·LiClMildGoodAvoids transition metals[13][14]Requires specific sulfonyl chloride starting material
Hofmann/Curtius Rearrangement Pyridinecarboxamide/ Pyridinecarboxylic acidBr₂/NaOH (Hofmann)[17]; Acyl azide formation then heat (Curtius)[18]Mild to moderate temp.GoodGood functional group tolerance[19]Multi-step, loss of a carbon atom

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine with Cyclopropylamine[9]

To a sealed tube is added 2-bromopyridine (1.0 equiv), toluene, followed by cyclopropylamine (5.0 equiv), Pd(OAc)₂ (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol %), and NaOt-Bu (2.0 equiv). The tube is sealed and heated at 80°C overnight (approximately 14 hours). After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-(cyclopropylamino)pyridine.

Representative Protocol for Synthesis of 2-Aminopyridine from Pyridine N-Oxide[12]

To a stirred solution of pyridine N-oxide (1.0 equiv) and pyridine (5.0 equiv) in acetonitrile (0.2 M) at 0°C is added trifluoroacetic anhydride (TFAA) (2.0 equiv). The resulting mixture is stirred at room temperature until the reaction is complete (monitored by LCMS). The reaction is then concentrated, and the crude pyridinium salt is isolated. The salt is then treated with hydrazine monohydrate (5.0 equiv) in ethanol (1.0 M) at 80°C for 2 hours. The resulting mixture is concentrated, and the residue is purified by chromatography to give 2-aminopyridine.

Visualizing the Synthetic Pathways

Synthetic_Routes_to_Aminopyridines Pyridine Pyridine Halopyridine Halopyridine Pyridine->Halopyridine Halogenation Pyridine_N_Oxide Pyridine_N_Oxide Pyridine->Pyridine_N_Oxide Oxidation Aminopyridine Aminopyridine Pyridine->Aminopyridine Chichibabin Reaction Halopyridine->Aminopyridine Buchwald-Hartwig / Ullmann / SNAr Pyridine_N_Oxide->Aminopyridine Activation & Amination Pyridinecarboxylic_Acid Pyridinecarboxylic_Acid Pyridinecarboxylic_Acid->Aminopyridine Hofmann / Curtius Rearrangement

Caption: Major synthetic pathways to aminopyridines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_adduct [Ar-Pd(II)(L)n-X] Pd0->PdII_adduct Oxidative Addition (Ar-X) PdII_amido [Ar-Pd(II)(L)n-NR'R''] PdII_adduct->PdII_amido + R'R''NH, -HX PdII_amido->Pd0 Reductive Elimination Aminopyridine Ar-NR'R'' PdII_amido->Aminopyridine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of aminopyridines has a rich history and continues to evolve with the development of new and improved synthetic methodologies. Classical methods like the Chichibabin reaction, while historically significant, are often supplanted by modern transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, which offer milder conditions and greater functional group tolerance.[1][7][11] Syntheses via pyridine N-oxides provide a highly regioselective route to 2-aminopyridines under mild conditions.[6] The choice of a particular synthetic strategy should be made after careful consideration of the specific requirements of the target molecule, including desired substitution patterns, scalability, and economic factors. This guide provides a framework for researchers to navigate these choices and select the most appropriate method for their synthetic challenges.

References

  • Dandepally, S. R., Williams, A. L. Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Londregan, A. T., Jennings, A. J., & Bilodeau, M. T. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]

  • Balkenhohl, M., François, C., Roman, D. S., Quinio, P., & Knochel, P. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters, 19(3), 536–539. [Link]

  • Liu, Y., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3790-3793. [Link]

  • Balkenhohl, M., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters. [Link]

  • Grokipedia. Chichibabin reaction. Grokipedia. [Link]

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]

  • Wikipedia. Chichibabin reaction. Wikipedia. [Link]

  • Balkenhohl, M., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. PubMed. [Link]

  • Isah, Y., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4(3), 543-557. [Link]

  • Xu, G., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(11), 4238-4241. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Smith, C. J., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(1), 1038-1044. [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Isah, Y., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Xu, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • de la Torre, D., et al. (2021). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Angewandte Chemie International Edition, 60(42), 22753-22758. [Link]

  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(7), 1391-1398. [Link]

  • Xu, G., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Reddy, T. R., et al. (2018). Regioselective copper(I)-catalyzed ullmann amination of halopyridyl carboxylates using sodium azide: a route for aminopyridyl carboxylates and pyrido[2,3-d]pyrimidinones. New Journal of Chemistry, 42(9), 7118-7124. [Link]

  • Balkenhohl, M., et al. (2021). Various conditions for amination reactions, including the transition‐metal‐free amination of 2‐pyridinesulfonic acids using magnesium amides. ResearchGate. [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Pozharskii, A. F., et al. (1997). Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 66(10), 837-862. [Link]

  • Bedford, R. B., et al. (2003). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 44(49), 8829-8831. [Link]

  • ResearchGate. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Pruthviraj, K. (n.d.). Chichibabin Reaction. PPTX. [Link]

  • ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]

  • ResearchGate. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Chemistry Steps. [Link]

  • SynArchive. Ullmann Condensation. SynArchive. [Link]

  • Shioiri, T., & Abe, H. (2012). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical and Pharmaceutical Bulletin, 60(9), 1087-1103. [Link]

  • Study.com. Hofmann & Curtius Rearrangements: Examples & Mechanisms. Study.com. [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Organic Chemistry Tutor. [Link]

  • YouTube. (2023). Syntheses of Amines II: Hofmann and Curtius Rearrangements. YouTube. [Link]

Sources

Comparative

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of Aminopyridine Compounds

For researchers in neuropharmacology and drug development, aminopyridines represent a fascinating class of compounds. Their primary mechanism, the blockade of voltage-gated potassium (K+) channels, offers therapeutic pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in neuropharmacology and drug development, aminopyridines represent a fascinating class of compounds. Their primary mechanism, the blockade of voltage-gated potassium (K+) channels, offers therapeutic potential for a range of neurological disorders by enhancing neurotransmitter release and restoring nerve impulse conduction.[1][2][3] The most prominent example, 4-aminopyridine (4-AP), in its extended-release formulation Dalfampridine (Ampyra®), is approved to improve walking in patients with multiple sclerosis (MS).[4][5][6][7]

However, the journey from a promising result in a petri dish to a tangible clinical benefit is fraught with complexity. The observed activity of aminopyridines in vitro (in a controlled lab environment) often presents a different picture from their effects in vivo (in a living organism). This guide provides an in-depth comparison of these two evaluation modalities, explaining the causality behind experimental choices and exploring the critical factors that account for the frequent discrepancies. Understanding this in vitro-in vivo gap is paramount for accelerating the development of safer and more effective aminopyridine-based therapeutics.

Part 1: The In Vitro Arena - Isolating the Molecular Target

In vitro studies are the foundation of drug discovery, designed to assess a compound's direct interaction with its intended molecular target in a highly controlled, isolated system. For aminopyridines, the primary targets are voltage-gated potassium (Kv) channels.[1][2][3]

Key In Vitro Assay: Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the interaction between aminopyridines and Kv channels is patch-clamp electrophysiology. This powerful method allows for the direct measurement of ion flow through single channels in real-time.

Causality Behind the Choice: Patch-clamp provides unparalleled precision. By isolating a single cell (or even a patch of its membrane) and controlling the voltage across that membrane, we can directly observe how a compound like 4-AP physically obstructs the channel pore, preventing potassium ions from flowing out. This allows for the precise calculation of key quantitative metrics like the IC50 (the concentration of the compound required to inhibit 50% of the channel's activity). This direct, mechanistic insight is impossible to achieve in a complex whole-organism system.

Detailed Protocol: Whole-Cell Patch-Clamp Assay for 4-AP on Kv1.1 Channels

This protocol describes a typical experiment to determine the IC50 of 4-aminopyridine on a specific potassium channel subtype, Kv1.1, expressed in a mammalian cell line (e.g., HEK293 cells).

I. Cell Preparation:

  • Culture HEK293 cells stably transfected with the gene encoding the human Kv1.1 channel.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external solution.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Compound Stock: Prepare a 100 mM stock solution of 4-aminopyridine in deionized water. Serially dilute in the external solution to create final test concentrations (e.g., 1 µM to 10 mM).

III. Electrophysiological Recording:

  • Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached mode).

  • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration. This allows control of the intracellular environment.

  • Clamp the cell's membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to activate the Kv1.1 channels and record the resulting potassium currents.

  • Establish a stable baseline recording in the external solution (vehicle control).

  • Perfuse the chamber with increasing concentrations of 4-AP, allowing 2-3 minutes for equilibration at each concentration, and repeat the voltage-step protocol.

  • After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility.

IV. Data Analysis:

  • Measure the peak current amplitude at the depolarizing step for each 4-AP concentration.

  • Normalize the current at each concentration to the baseline (control) current.

  • Plot the normalized current as a function of the logarithm of the 4-AP concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Typical In Vitro Data for Aminopyridines

In vitro assays yield quantitative data on the potency and selectivity of compounds. Aminopyridines are known as broad-spectrum Kv channel blockers, meaning they affect multiple channel subtypes.[5]

CompoundTarget ChannelIC50 (µM)Selectivity Profile
4-Aminopyridine (4-AP) Kv1.1, Kv1.2, Kv1.4, Kv4100 - 500Non-selective, blocks multiple Kv channels involved in nerve conduction.[1][2]
3,4-Diaminopyridine (3,4-DAP) Voltage-gated K+ channels50 - 200More potent than 4-AP but with poorer blood-brain barrier penetration.[4]
4-Methyl-3-aminopyridine (4Me3AP) Shaker (Kv) channels~700 (1 mM test)Novel compound with potentially different potency and pharmacokinetic profiles.[8][9]

Note: IC50 values can vary significantly depending on the specific experimental conditions, cell type, and channel subtype.

Part 2: The In Vivo Reality - The Whole Organism Response

In vivo studies are essential to determine if the molecular activity observed in vitro translates into a meaningful physiological effect in a living system. These studies introduce layers of biological complexity that are absent in a dish, providing insights into a compound's overall efficacy, safety, and pharmacokinetic profile.

Key In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

For a drug like Dalfampridine, intended to treat MS, the most relevant preclinical model is EAE. This is an animal model where an autoimmune response is induced that mimics the demyelination and inflammation characteristic of MS.

Causality Behind the Choice: The EAE model doesn't just test if a drug can block a channel; it tests if blocking that channel can restore function in a diseased state. Demyelinated axons in MS expose Kv channels that are normally hidden, causing a "leak" of potassium ions that short-circuits the nerve impulse.[4] By administering an aminopyridine, researchers can test the hypothesis that blocking these exposed channels will improve action potential conduction and, consequently, restore motor function. This model allows for the assessment of clinically relevant outcomes, such as walking ability and nerve conduction velocity.[4]

Detailed Protocol: Assessing Motor Function with Dalfampridine in an EAE Mouse Model

This protocol outlines a typical workflow for evaluating the efficacy of Dalfampridine in improving motor symptoms in mice with EAE.

I. EAE Induction:

  • Induce EAE in female C57BL/6 mice (8-10 weeks old) by immunization with MOG35-55 (Myelin Oligodendrocyte Glycoprotein) peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

  • Monitor mice daily for clinical signs of EAE, scoring on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hindlimb weakness, 3 = hindlimb paralysis, etc.).

II. Drug Administration:

  • Once mice develop a consistent clinical score (e.g., a score of 2-3), randomize them into treatment and control groups.

  • Treatment Group: Administer Dalfampridine (e.g., 1 mg/kg) via oral gavage twice daily.

  • Control Group: Administer a vehicle (e.g., saline or water) on the same schedule.

  • All procedures must be self-validating; the experimenter assessing the clinical scores should be blinded to the treatment allocation to prevent bias.

III. Outcome Assessment:

  • Primary Outcome (Clinical Score): Continue daily monitoring and scoring of EAE symptoms for the duration of the treatment period (e.g., 14-28 days).

  • Secondary Outcome (Motor Function): Perform quantitative motor tests at baseline and regular intervals. A common test is the Timed 25-Foot Walk (T25FW) equivalent for mice, where the time taken to traverse a set distance is measured.

  • Terminal Analysis (Optional): At the end of the study, nerve tissue can be collected for histological analysis to assess levels of demyelination and inflammation, correlating functional improvement with structural changes.

IV. Data Analysis:

  • Plot the mean clinical score over time for both the treatment and control groups.

  • Compare the change in walking speed from baseline between the two groups.

  • Use appropriate statistical tests (e.g., two-way ANOVA for clinical scores, t-test for walking speed changes) to determine if the observed improvements in the Dalfampridine group are statistically significant.

Typical In Vivo Data for Aminopyridines

In vivo studies provide data on efficacy and pharmacokinetics.

CompoundModel/PopulationEffective DoseKey Finding
Dalfampridine (4-AP) Multiple Sclerosis Patients10 mg, twice daily~35-43% of patients show a consistent improvement in walking speed (Timed 25-Foot Walk).[7][10]
4-Aminopyridine (4-AP) EAE Rat Model~1-2 mg/kgAmeliorates symptoms of experimental autoimmune neuritis.[4]
4-Aminopyridine (4-AP) Guinea Pig Model2 mg/kg, i.m.Peak plasma levels at ~16-17 min, elimination half-life of ~65-71 min.[11]

Part 3: The Bridge and The Gap - Why In Vitro Potency Doesn't Equal In Vivo Efficacy

The central challenge in drug development is that a compound with a potent IC50 in vitro may show weak or no efficacy in vivo. Conversely, some compounds with modest in vitro activity can have profound in vivo effects. For aminopyridines, this discrepancy is governed by the principles of ADME : Absorption, Distribution, Metabolism, and Excretion.[12]

IVIVC_Factors cluster_in_vitro In Vitro Environment cluster_in_vivo In Vivo System (Whole Organism) invitro Aminopyridine (Known Concentration) target Isolated Kv Channel (e.g., in HEK293 cell) invitro->target Direct Interaction (IC50 Measurement) admin Oral Administration (e.g., Dalfampridine Tablet) pk Pharmacokinetics (ADME) - Absorption (Gut) - Distribution (Blood) - Metabolism (Liver) - Excretion (Kidney) bbb Blood-Brain Barrier (Penetration) cns CNS Target (Demyelinated Axon) effect Clinical Effect (Improved Walking) label_gap THE IN VITRO-IN VIVO GAP

  • Absorption & Bioavailability: An orally administered drug must survive the harsh environment of the stomach and be absorbed through the intestinal wall into the bloodstream. In vitro, 100% of the drug reaches the target. In vivo, oral bioavailability may be low, meaning only a fraction of the dose reaches systemic circulation.

  • Distribution & Blood-Brain Barrier (BBB): For neurological targets, the drug must cross the highly selective BBB. 4-AP crosses the BBB more readily than the more potent 3,4-DAP, which helps explain its clinical superiority for CNS conditions like MS.[4]

  • Metabolism: The liver is the body's primary metabolic hub. Enzymes, particularly cytochrome P450s, can modify and inactivate drugs.[13] Studies show 4-AP is metabolized to compounds like 3-hydroxy-4-AP and its sulfate conjugate, which may have different activity and clearance rates.[13] An extended-release formulation (like Dalfampridine) is crucial to maintain therapeutic plasma concentrations and avoid the sharp peaks and troughs of immediate-release versions, which are associated with side effects.[14][15]

  • Excretion: The kidneys are responsible for clearing the drug and its metabolites from the body. The rate of renal excretion determines the drug's half-life and dosing frequency.[14]

  • Off-Target Effects: Aminopyridines are not perfectly selective.[5] In vivo, their blockade of various Kv channels in different tissues (e.g., heart, smooth muscle) can lead to side effects not predicted by assays on a single channel subtype. This is why seizures are a known dose-dependent risk with Dalfampridine, as widespread channel blockade can lead to neuronal hyperexcitability.[1][6]

Conclusion: An Integrated Approach for Future Development

The study of aminopyridine compounds provides a classic illustration of the complexities of drug development. While in vitro assays like patch-clamp electrophysiology are indispensable for determining mechanism of action and intrinsic potency, they represent only the first step. They tell us what a drug can do under ideal conditions.

In vivo studies, however, tell us what a drug actually does in the messy, dynamic environment of a living organism. They integrate the compound's intrinsic activity with its pharmacokinetic profile and potential for off-target effects. For researchers, success lies not in viewing these modalities as separate, but as interconnected parts of a larger puzzle. A potent in vitro profile is a promising start, but it must be paired with favorable ADME characteristics to translate into a viable therapeutic. Future development of novel aminopyridines will rely on optimizing this balance—enhancing selectivity for specific Kv channel subtypes to reduce side effects while engineering molecular properties that ensure the compound can reach its target in vivo at a safe and effective concentration.

References

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Vertex AI Search.
  • Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]

  • 4 aminopyridine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC. (2019, June 27). National Center for Biotechnology Information. Available at: [Link]

  • Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. (2012, November 1). ScienceDirect. Available at: [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019, June 27). Frontiers in Neuroscience. Available at: [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2023). Acta Neurobiologiae Experimentalis. Available at: [Link]

  • Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Use of Dalfampridine (Ampyra) Fact Sheet. Cleveland Clinic. Available at: [Link]

  • Ampyra Aids More Than Walking in MS, But Side Effects May Be of Concern. (2021, March 15). Multiple Sclerosis News Today. Available at: [Link]

  • Dalfampridine Effects Beyond Walking Speed in Multiple Sclerosis. (2015, November 1). International Journal of MS Care. Available at: [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2023, April 24). Acta Neurobiologiae Experimentalis. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). ResearchGate. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). ResearchGate. Available at: [Link]

  • In vitro and in vivo antifungal activities of aminopiperidine derivatives, novel ergosterol synthesis inhibitors. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Available at: [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. (2025, August 7). ResearchGate. Available at: [Link]

  • Correlation & Conflicts Between in Vivo and in Vitro | PDF. Scribd. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (1997, August). PubMed. Available at: [Link]

  • A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action. ResearchGate. Available at: [Link]

  • Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury | Request PDF. (2025, August 6). ResearchGate. Available at: [Link]

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. (2025, August 12). MDPI. Available at: [Link]

  • 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. (2026, March 11). bioRxiv. Available at: [Link]

  • Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. (2003, April 15). PubMed. Available at: [Link]

  • 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. (2026, March 10). bioRxiv. Available at: [Link]

  • Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. PubMed. Available at: [Link]

  • Challenges in modelling ion channels: simulations meet experiments. Memento EPFL. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. (2023, May 1). Oxford Academic. Available at: [Link]

  • Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Scaffolding: Benchmarking 5-Ethylaminopyridine-2-amine Against Key Heterocyclic Building Blocks

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold."[1][2][3][4] Its intrinsic ability to form cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold."[1][2][3][4] Its intrinsic ability to form critical hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding sites, has cemented its role as a cornerstone in the design of targeted therapeutics.[1][5] Molecules built upon this simple, low-molecular-weight framework have shown efficacy as anticancer, anti-inflammatory, and antiviral agents, among others.[1][6]

This guide focuses on a specific, functionalized derivative: 5-Ethylaminopyridine-2-amine . We will dissect its performance not in isolation, but through a rigorous, data-supported comparison with other foundational building blocks. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, evidence-based rationale for scaffold selection, moving beyond mere structural analogy to a deeper understanding of synthetic performance and its downstream impact on molecular properties.

Part 1: Defining the Contenders and Performance Metrics

The utility of a building block is not solely defined by the final properties it imparts, but also by its synthetic tractability. For this analysis, we will benchmark 5-Ethylaminopyridine-2-amine against a curated set of alternatives, each chosen to illuminate a different aspect of scaffold performance.

The Building Blocks Under Comparison:

Building BlockCAS NumberMolecular Weight ( g/mol )Key Rationale for Comparison
5-Ethylaminopyridine-2-amine 1018262-40-2137.18[7]The focus of our study; a functionalized 2-aminopyridine.
2-Aminopyridine 504-29-094.11[8]The parent scaffold, providing a baseline for electronic and steric effects.
6-Amino-3-chloropyridazine 5469-69-2129.55An alternative heteroaromatic core with similar hydrogen bonding potential.[9]
3-Amino-5-bromopyridine 89284-09-3172.99A positional isomer used to explore different substitution vectors.

Key Performance Metrics:

  • Synthetic Accessibility & Reactivity: The efficiency with which a building block can be incorporated into a more complex structure is paramount. We will focus on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a workhorse in modern medicinal chemistry for creating C-C bonds.[10][11]

  • Physicochemical Properties: We will assess how each scaffold influences key drug-like properties such as lipophilicity (LogP) and basicity (pKa), which are critical determinants of solubility, permeability, and off-target effects.[12]

  • Pharmacological Interactions: The core function of these scaffolds is often to act as a pharmacophore. We will examine their capacity for bioisosteric replacement and their ability to engage with biological targets.[12][13]

Part 2: Head-to-Head Comparison in a Cornerstone Reaction: The Suzuki-Miyaura Coupling

To provide a tangible measure of performance, we will compare the reactivity of our selected building blocks in a standardized Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the synthesis of biaryl structures prevalent in many kinase inhibitors.[10][14]

Comparative Reactivity Data

The following table summarizes typical outcomes for the Suzuki coupling of various aminopyridine and related heterocyclic halides. While direct yield comparisons for 5-Ethylaminopyridine-2-amine require specific experimental runs, we can extrapolate expected performance based on the electronic nature of related substrates. The ethylamino group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially affecting the oxidative addition step of the catalytic cycle.

Building Block (Halide Precursor)Catalyst System (Typical)BaseSolventTemp (°C)Yield Range (%)Reference
2-Amino-5-bromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9080-95[10]
6-Bromo-3-aminopyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O80-10075-90[14]
3-Chloro-6-aminopyridazinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10070-92[9]

Note: The precursor for 5-Ethylaminopyridine-2-amine in a coupling reaction would typically be a halogenated version, such as 5-bromo-N-ethylpyridin-2-amine.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of arylboronic acids with halo-aminopyridine scaffolds. It is designed to be a self-validating system, with reaction progress easily monitored by standard analytical techniques.

Materials:

  • Halo-aminopyridine derivative (e.g., 2-Amino-5-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[10]

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (3-5 mol%)[10]

  • Base (e.g., Potassium Carbonate - K₂CO₃ or Potassium Phosphate - K₃PO₄) (2.0-3.0 equiv)[10][14]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[10][14]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add the halo-aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[15]

Visualizing the Process

To better understand the causality behind the protocol, we can visualize both the chemical transformation and the laboratory workflow.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)Ln-R² OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Catalyst Regeneration Product R¹-R² Trans->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][15][16]

Suzuki_Workflow start Start: Prepare Reagents reagents Combine Halo-aminopyridine, Boronic Acid, Base in Flask start->reagents inert Evacuate & Backfill with Inert Gas (x3) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for Suzuki coupling reactions.[14]

Part 3: Physicochemical and Pharmacological Implications

The choice of a building block extends far beyond reaction yields; it fundamentally shapes the biological and physical properties of the final compound.

Physicochemical Property Comparison

The introduction of the ethylamino group at the 5-position of the 2-aminopyridine core in 5-Ethylaminopyridine-2-amine has predictable consequences compared to the parent 2-aminopyridine .

Property2-Aminopyridine5-Ethylaminopyridine-2-amineImpact of Ethylamino Group
LogP (Lipophilicity) 0.48[8]~0.9 (estimated)[7]Increases lipophilicity. This can enhance membrane permeability but may also increase metabolic liability or decrease aqueous solubility.
pKa (Basicity) 6.86 (pyridinium N)[17]> 6.86 (estimated)Increases basicity. The electron-donating ethylamino group increases the electron density on the ring nitrogen, making it a stronger base.[17] This can be crucial for forming salt forms and for specific ionic interactions with a protein target.
Polar Surface Area 52.0 Ų50.9 Ų[7]Minimal change. The overall polarity is not significantly altered, suggesting that permeability is more likely to be influenced by the change in LogP.
Bioisosterism and Target Engagement

The core value of these scaffolds lies in their role as pharmacophores. The 2-aminopyridine and 2-aminopyridazine motifs are classic bioisosteres, capable of engaging in similar hydrogen-bonding patterns with a protein's hinge region. However, their distinct electronic and geometric properties can be exploited to fine-tune selectivity and potency.

For example, replacing a core urea functionality with a 2-aminopyrimidin-4(1H)-one has been shown to lead to potent CXCR2 antagonists with superior chemical stability.[18] This principle of bioisosteric replacement is a powerful tool for addressing issues like poor metabolic stability or off-target activity.[12] The 5-ethylamino substituent on our lead building block provides an additional vector for exploring interactions with the solvent front or nearby hydrophobic pockets of a target binding site, offering a clear path for lead optimization.

Bioisosteres cluster_Kinase Kinase Hinge Region cluster_Scaffolds Bioisosteric Scaffolds hinge_nh Backbone N-H hinge_co Backbone C=O aminopyridine 2-Aminopyridine aminopyridine->hinge_nh H-bond Acceptor aminopyridine->hinge_co H-bond Donor aminopyridazine 2-Aminopyridazine aminopyridazine->hinge_nh H-bond Acceptor aminopyridazine->hinge_co H-bond Donor aminopyridinone 3-Aminopyridin-2-one aminopyridinone->hinge_nh H-bond Acceptor aminopyridinone->hinge_co H-bond Donor

Caption: Bioisosteric scaffolds forming similar hinge-binding interactions.

Conclusion and Strategic Recommendations

This guide demonstrates that the selection of a building block is a multi-faceted decision with profound implications for a drug discovery campaign.

  • 5-Ethylaminopyridine-2-amine emerges as a highly valuable building block. Compared to the parent 2-aminopyridine, it offers an increased lipophilicity and basicity, along with a new vector for synthetic elaboration. Its reactivity in key cross-coupling reactions is expected to be robust, comparable to other functionalized aminopyridines.

  • For projects requiring a different core electronic profile or intellectual property position, 6-Amino-3-chloropyridazine presents a viable bioisosteric alternative, offering similar synthetic access and hinge-binding capabilities.[9]

  • The choice between these scaffolds should be data-driven. Early assessment of synthetic accessibility via test reactions, coupled with in silico modeling of physicochemical properties and target-site interactions, will enable a more rational and efficient path toward candidate molecules.

Ultimately, a building block like 5-Ethylaminopyridine-2-amine is more than just a collection of atoms; it is a strategic tool. Understanding its performance relative to other key scaffolds empowers chemists to make more informed decisions, accelerating the journey from initial hit to optimized clinical candidate.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
  • Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate.
  • Navigating the Synthesis of 2-Pyridone Pharmaceutical Intermediates: A Comparative Guide to Alternatives for Aminopyridine-Based Routes. Benchchem.
  • Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. ACS Publications.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. Benchchem.
  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. ACS Publications.
  • Ester bioisosterism in 2,3‐diaminopyridine structured B1 blockers. ResearchGate.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • 2-Aminopyridine. PubChem.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate.
  • 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. PubMed.
  • A comparative study of the synthetic routes to substituted 2-aminopyridines. Benchchem.
  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PMC.
  • 5-Ethylaminopyridine-2-amine. PubChem.
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
  • General and Mild Preparation of 2-Aminopyridines. ACS Publications.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP.

Sources

Comparative

Cross-Reactivity Profiling of Aminopyridine-Based Kinase Inhibitors: A Comparative Guide

Executive Summary The relentless pursuit of targeted therapies relies heavily on the precise modulation of protein kinases. Because the ATP-binding pocket is highly conserved across the human kinome, achieving high targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted therapies relies heavily on the precise modulation of protein kinases. Because the ATP-binding pocket is highly conserved across the human kinome, achieving high target selectivity without triggering off-target toxicity remains a formidable challenge. The aminopyridine scaffold has emerged as a privileged pharmacophore, effectively mimicking the adenine ring of ATP while offering superior synthetic vectors for optimizing kinome-wide selectivity.

This guide provides an objective, data-driven comparison of aminopyridine-based inhibitors against alternative scaffolds (e.g., aminopyrazines, pyrimidines, and aminoquinolines). Furthermore, it details the structural causality behind their cross-reactivity profiles and outlines a self-validating experimental protocol for quantifying cellular target engagement.

The Structural Causality of Aminopyridine Selectivity

To understand why aminopyridines outperform many traditional scaffolds in cross-reactivity profiling, we must examine the biophysics of the kinase hinge region. The aminopyridine core acts as a highly efficient hydrogen-bond donor/acceptor system.

Unlike rigid pyrimidine or bulky quinoline cores, the aminopyridine scaffold allows for precise conformational adaptations within the active site. For example, in the development of Monopolar Spindle 1 (Mps1/TTK) inhibitors, diaminopyridine derivatives induce an unusual "flipped-peptide" conformation at the Cys604 carbonyl group of the hinge region[1]. This structural flip forms a highly specific hydrogen bond with the aniline NH group, a geometric requirement that 95 other tested kinases cannot accommodate, thereby driving profound selectivity[1]. Similarly, in c-Jun N-terminal kinase (JNK) inhibitors, the aminopyridine core directs lipophilic substituents into the deep hydrophobic "Selectivity Pocket I," achieving >1000-fold selectivity over closely related MAP kinases like ERK2 and p38[2].

G A Aminopyridine Scaffold B Hinge Region (e.g., Cys604) A->B Hydrogen Bonding C Selectivity Pocket I A->C Steric Bulk Alignment D Flipped-Peptide Conformation B->D Induces E Kinome Selectivity C->E Enhances D->E Drives >1000-fold Specificity

Structural logic of aminopyridine-mediated kinase selectivity.

Comparative Cross-Reactivity: Aminopyridines vs. Alternative Scaffolds

When advancing a lead compound, the choice of the core scaffold dictates the balance between potency, selectivity, and pharmacokinetics. The table below synthesizes quantitative cross-reactivity data comparing aminopyridine inhibitors to alternative chemical series across various therapeutic targets.

Table 1: Scaffold Performance and Cross-Reactivity Comparison
Target EnzymeAminopyridine Lead ProfileAlternative ScaffoldComparative Disadvantage of AlternativeCausality / Key Structural Driver
JNK-1 / JNK-2 IC50: Low-nM Selectivity: >1000-fold over ERK2/p38[3]PyrimidineHigher cross-reactivity with p38α due to conserved hinge binding.Aminopyridine vector optimally accesses the unique JNK hydrophobic pocket[2].
Mps1 (TTK) IC50: 37 nM Selectivity: Clean against 95 kinases[1]AminopyrazineLower potency and higher off-target hit rate (Gini coefficient).Diaminopyridine induces a Cys604 peptide flip, creating an exclusive H-bond[1].
PI3Kγ Efficacy: 10 mg/kg in vivo Selectivity: High on-targetAminopyrazineSevere solubility limitations leading to poor oral bioavailability.Aminopyridine core improves aqueous solubility while maintaining hinge interactions[4].
nNOS Ki: 25 nM Selectivity: 2335-fold over heNOS[5]2-AminoquinolineModest oral bioavailability and lower membrane permeability.Ether-linked 2-aminopyridine increases flexibility, improving BBB penetration[5].

Application Insight: As demonstrated in the PI3Kγ program, while an aminopyrazine series may initially show selectivity, its severe solubility limits oral bioavailability. Transitioning to an aminopyridine core rescues the pharmacokinetic profile without sacrificing the kinome selectivity[4].

Strategic Workflow for Kinome-Wide Profiling

To objectively validate the selectivity of an aminopyridine inhibitor, a tiered profiling strategy is mandatory. We do not rely solely on biochemical IC50s; we must prove that the selectivity translates into the complex intracellular environment.

G S1 1. Compound Synthesis (Aminopyridine Library) S2 2. Primary Biochemical Screen (Target Kinase IC50) S1->S2 Hit Identification S3 3. Kinome-Wide Profiling (e.g., KINOMEscan 95+ panel) S2->S3 Selectivity Filter S4 4. Cellular Target Engagement (Phospho-Western Blot) S3->S4 Membrane Permeability S5 5. In Vivo Efficacy & Toxicology S4->S5 Lead Declaration

Step-by-step cross-reactivity profiling workflow for kinase inhibitors.

Self-Validating Protocol: Cellular Target Engagement Assay

Biochemical selectivity (e.g., KINOMEscan) only proves that the compound can differentiate between isolated kinase domains. To prove that the aminopyridine inhibitor maintains this selectivity and successfully crosses the cell membrane, we utilize a Phosphorylation-State Western Blotting Assay .

This protocol is designed as a self-validating system : it includes internal controls that immediately flag experimental artifacts, ensuring the trustworthiness of your cross-reactivity claims.

Phase 1: Cell Treatment & Lysis (Preserving the Phospho-State)

Causality: Phosphorylation is highly transient. Endogenous phosphatases will erase the kinase inhibition data within seconds of cell death. Therefore, harsh lysis with immediate phosphatase inhibition is non-negotiable.

  • Seed Cells: Plate target cells (e.g., A549 for Mps1 profiling) at 1×106 cells/well in a 6-well plate. Incubate overnight.

  • Inhibitor Treatment: Treat cells with the aminopyridine inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Validation Checkpoint 1 (Negative Control): Treat one well with 0.1% DMSO (Vehicle). This establishes the baseline maximum phosphorylation state.

    • Validation Checkpoint 2 (Positive Control): Treat one well with a known pan-kinase inhibitor (e.g., Staurosporine 1 µM). This proves the assay can successfully detect a reduction in phosphorylation.

  • Stimulation (If required): For stress kinases like JNK, stimulate cells with anisomycin or UV irradiation for 30 minutes prior to harvest.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (NaF, Na3VO4) .

Phase 2: SDS-PAGE & Transfer
  • Protein Quantification: Perform a BCA assay to ensure exactly 20 µg of total protein is loaded per lane.

  • Electrophoresis: Run the samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane (PVDF is preferred over nitrocellulose for hydrophobic target proteins).

Phase 3: Immunoblotting (Avoiding Phospho-Artifacts)

Causality: Never use non-fat dry milk to block membranes when probing for phosphoproteins. Milk contains casein, a highly phosphorylated protein that will bind your phospho-specific antibodies and cause massive background noise.

  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody: Incubate with the target phospho-specific antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.

  • Secondary Antibody & Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Develop using ECL substrate.

  • Strip and Reprobe (The Ultimate Validation): Strip the membrane and reprobe for the Total Target Protein (e.g., total c-Jun) and a housekeeping gene (e.g., GAPDH).

    • Validation Checkpoint 3: If the total target protein signal decreases alongside the phospho-signal, your inhibitor is causing protein degradation (e.g., PROTAC-like behavior or toxicity), NOT direct kinase inhibition. The total protein must remain constant across all lanes for the cross-reactivity profile to be valid.

References

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.[Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.[Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.[Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. Journal of Medicinal Chemistry.[Link]

  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability. Journal of Medicinal Chemistry.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Analytical Method Validation for Alkyl-Substituted Pyridines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety. Alkyl-substituted pyridines, a prevalent structural motif in a multitude of pharmaceutical compounds, present unique analytical challenges that demand a well-considered validation strategy.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this class of compounds, grounded in the principles of scientific integrity and regulatory compliance.

The selection of an analytical technique for an alkyl-substituted pyridine is a critical decision, influenced by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the method (e.g., quantification of the active pharmaceutical ingredient, impurity profiling, or stability testing). This guide will focus on the two most commonly employed techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a comparative framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Landscape: Choosing the Right Tool for the Job

Alkyl-substituted pyridines, with their basic nitrogen atom and varying degrees of lipophilicity based on the alkyl substituent, can be approached with several analytical techniques.

  • Gas Chromatography (GC): As many alkyl-substituted pyridines are volatile or semi-volatile, GC is often a primary choice.[6][7] It offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification.[6][7] The choice of the capillary column is crucial, with both polar and non-polar stationary phases being viable options depending on the specific analytes and potential impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[6][9] Reversed-phase (RP) HPLC is a common starting point; however, the basic nature of the pyridine moiety can lead to poor peak shape (tailing) due to interactions with residual silanols on conventional silica-based columns.[9] Furthermore, highly polar, short-chain alkyl-substituted pyridines may exhibit poor retention on traditional C18 columns.[9] To overcome these challenges, specialized columns, such as those with end-capping or based on hybrid particle technology, or the use of mobile phase additives like ion-pairing agents or buffers, are often necessary.[9] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, has also proven effective for the separation of closely related pyridine compounds.[10][11]

The Validation Workflow: A Systematic Approach

A successful analytical method validation is a systematic process that begins with a well-defined protocol and culminates in a comprehensive validation report. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][12] The following diagram illustrates a typical workflow for analytical method validation, in line with ICH guidelines.[13][14]

Validation_Workflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Reporting Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Guides Protocol Define Validation Protocol & Acceptance Criteria Method_Dev->Protocol Informs Specificity Specificity / Selectivity Protocol->Specificity Dictates Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Data for Linearity->Report Data for Accuracy->Report Data for Precision->Report Data for Limits->Report Data for Robustness->Report Data for Lifecycle Ongoing Method Verification & Lifecycle Management Report->Lifecycle Initiates Method_Lifecycle Dev Development Val Validation Dev->Val Demonstrates Suitability Transfer Transfer Val->Transfer Enables Routine Routine Use & Monitoring Transfer->Routine Facilitates Routine->Dev Feedback for Re-development/Optimization

Sources

Comparative

Comparative Guide: Biological Activity and Pharmacological Profiling of Aminopyridine Isomers

Introduction and Mechanistic Overview Aminopyridines constitute a critical class of small-molecule therapeutics and research tools, primarily recognized for their ability to block voltage-gated potassium (Kv) channels. U...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Aminopyridines constitute a critical class of small-molecule therapeutics and research tools, primarily recognized for their ability to block voltage-gated potassium (Kv) channels. Upon demyelination in central or peripheral nervous system disorders, Kv1 channels become exposed and aberrantly distributed along the axon, leading to potassium leakage and subsequent conduction failure[1].

The structural isomerism of aminopyridines—specifically the position of the exocyclic amine group on the pyridine ring (2-AP, 3-AP, and 4-AP)—profoundly dictates their physicochemical properties (pKa, lipophilicity), binding affinity, and toxicological profiles. As a Senior Application Scientist, I frequently guide research teams in selecting the appropriate isomer for electrophysiological assays or scaffold development. This guide objectively compares 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, providing field-proven, self-validating experimental protocols and quantitative data to inform your preclinical workflows.

G AP Aminopyridine (e.g., 4-AP) Kv Voltage-Gated K+ Channels (Kv1) (Exposed in Demyelination) AP->Kv Pore Blockade AP_Prolong Prolonged Action Potential Kv->AP_Prolong Prevents K+ Efflux Ca_Influx Increased Presynaptic Ca2+ Influx AP_Prolong->Ca_Influx Opens HVACCs Cond_Restore Restored Axonal Conduction AP_Prolong->Cond_Restore Overcomes Leakage Neuro_Rel Enhanced Neurotransmitter Release Ca_Influx->Neuro_Rel Vesicle Fusion

Mechanistic pathway of aminopyridine-mediated restoration of axonal conduction.

Structural and Quantitative Comparison

The position of the amino group fundamentally alters the molecule's basicity and electron distribution. 4-Aminopyridine (4-AP) is the most basic and exists predominantly in a protonated state at physiological pH. This is a critical mechanistic requirement, as the protonated form is necessary to enter and physically occlude the intracellular vestibule of the open Kv channel pore, preventing the permeation of water and ions[2]. Consequently, the rank order of potency for blocking voltage-dependent potassium channels is consistently observed as 4-AP > 3-AP > 2-AP [3].

Table 1: Comparative Pharmacological and Toxicological Profile of Aminopyridine Isomers
CompoundStructureKv Channel Potency (Rank)Representative IC50 (Kv1.1/1.2)Acute Toxicity (LD50, Mouse Oral)Primary Application / Status
4-Aminopyridine (4-AP) 4-aminoHigh (1)~242 - 399 µM[4]19 mg/kg[4]FDA-approved for MS (Dalfampridine)[5]; Gold standard Kv blocker
3-Aminopyridine (3-AP) 3-aminoModerate (2)> 4-AP~28 mg/kg (IP)[4]Research tool; Scaffold for novel derivatives[6]
2-Aminopyridine (2-AP) 2-aminoLow (3)> 3-AP50 mg/kg[4]Chemical synthesis intermediate[7]

Note: While 4-AP exhibits the highest potency, it also carries the highest acute toxicity, narrowing its therapeutic index. Derivatives such as 4-methyl-3-aminopyridine are actively being explored to optimize this balance, demonstrating lower acute toxicity and longer plasma half-lives[6].

Experimental Protocol: Evaluating Kv Channel Inhibition via TEVC

To objectively compare the IC50 values of these isomers, the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus laevis oocytes is the gold standard. The causality behind this choice is twofold: the oocyte's large size (1-1.2 mm) allows for stable, long-term dual-microelectrode impalement without cellular degradation, and its robust translation machinery efficiently expresses exogenous ion channels from injected cRNA[8].

TEVC Prep Oocyte Preparation & Defolliculation Inject cRNA Injection (e.g., Kv1.2) Prep->Inject Incubate Incubation (2-4 days) Channel Expression Inject->Incubate Clamp Two-Electrode Voltage Clamp Incubate->Clamp Perfuse Perfusion with Aminopyridine Isomer Clamp->Perfuse Record Record K+ Currents & Calculate IC50 Perfuse->Record

Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for evaluating Kv channel blockers.

Self-Validating TEVC Methodology:
  • Oocyte Preparation & cRNA Injection:

    • Procedure: Harvest mature oocytes from anesthetized female Xenopus laevis. Defolliculate using collagenase in a calcium-free ND96 solution to remove the protective follicular layer, ensuring precise microelectrode access and unhindered drug perfusion[8].

    • Injection: Inject 15-25 ng of complementary RNA (cRNA) encoding the target channel (e.g., mammalian Kv1.2 or Drosophila Shaker)[6].

    • Validation Check: Incubate for 2-4 days at 17°C in Standard Oocytes Saline (SOS)[6]. A successful injection is self-validated by the presence of robust outward K+ currents (>1 µA at +40 mV) compared to negligible currents in non-injected controls.

  • Electrophysiological Recording:

    • Setup: Impale the oocyte with a voltage-sensing electrode and a current-injecting electrode (filled with 3M KCl, resistance 0.5–2 MΩ). Perfuse continuously with standard bath solution.

    • Protocol: Hold the membrane potential at -80 mV (where channels are closed). Apply depolarizing voltage steps (e.g., to +40 mV) to elicit macroscopic K+ currents[8].

  • Isomer Application & Data Acquisition:

    • Procedure: Perfuse the bath with increasing concentrations of the aminopyridine isomer (e.g., 10 µM to 10 mM). Because 4-AP requires access to the intracellular side of the pore, steady-state block may take several minutes to equilibrate as the unprotonated fraction crosses the lipid bilayer.

    • Analysis: Calculate the fractional block at each concentration and fit the data to a Hill equation to derive the exact IC50.

Emerging Paradigms: Beyond Kv Channels

While the canonical mechanism of aminopyridines is Kv channel blockade, recent authoritative studies have uncovered parallel mechanisms that contribute to their biological activity. Notably, 4-AP has been shown to directly potentiate High Voltage-Activated Calcium Channels (HVACCs) in dorsal root ganglion neurons[9].

Mechanistic Insight: This potentiation occurs independently of K+ channel blockade and is mediated through direct targeting of the intracellular β-subunit of the calcium channel[9]. When comparing the isomers, 4-AP was found to be significantly more efficacious in potentiating barium currents (IBa) through HVACCs than both 3-AP and 2-AP[9]. This dual action—prolonging the action potential via Kv blockade and directly stimulating calcium influx—synergistically enhances neurotransmitter release at the neuromuscular junction. This explains why 4-AP remains clinically superior and highly efficacious despite the existence of other, more potent selective Kv blockers.

Conclusion & Translational Perspectives

The structural shift of the amino group from the 4-position to the 3- or 2-position on the pyridine ring drastically reduces both the Kv channel blocking potency and the direct HVACC potentiation capabilities of the molecule. For researchers developing novel therapeutics for demyelinating diseases or exploring inhibitors for lysosomal channels like TMEM175 (where 4-AP acts as a pore blocker[2]), the 4-aminopyridine scaffold remains the optimal starting point. However, its high acute toxicity necessitates the continued exploration of substituted analogs (e.g., 3-methyl-4-aminopyridine) to widen the therapeutic window while maintaining target engagement[1].

Sources

Validation

A Comparative Spectroscopic Guide to Aminopyridine Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, aminopyridine derivatives stand out for their versatile applications, stemming from their unique electronic and structural properties. The seemingly subtle shift...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, aminopyridine derivatives stand out for their versatile applications, stemming from their unique electronic and structural properties. The seemingly subtle shift of an amino group around the pyridine ring gives rise to three distinct isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each with a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of these isomers using a suite of spectroscopic techniques, offering both foundational principles and actionable experimental insights to aid in their characterization and application.

The Significance of Isomeric Position on Spectroscopic Properties

The location of the electron-donating amino group (-NH₂) profoundly influences the electron density distribution within the pyridine ring. This, in turn, dictates the molecule's interaction with electromagnetic radiation, leading to distinct signatures in various spectroscopic analyses. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting the behavior of these molecules in various chemical environments.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aminopyridines, the position of the amino group affects the energy of the π → π* and n → π* transitions, resulting in different absorption maxima (λmax).

The observed bathochromic (red) shift in the λmax for 2- and 4-aminopyridine compared to 3-aminopyridine can be attributed to the greater resonance stabilization of the excited state. In the ortho and para positions, the amino group's lone pair can effectively delocalize into the pyridine ring through resonance, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect is less pronounced in the meta position.

Comparative UV-Vis Spectral Data of Aminopyridine Isomers
Isomerλmax (in Ethanol)Molar Absorptivity (ε)Reference
2-Aminopyridine~235 nm, ~290 nm-[1]
3-Aminopyridine~230 nm, ~280 nm-[2]
4-Aminopyridine~250 nm-[3][4]
Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of the aminopyridine isomer of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

    • From the stock solution, prepare a series of dilutions to achieve a concentration that results in an absorbance reading between 0.1 and 1.0 AU.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy: Unveiling Emissive Properties

Fluorescence spectroscopy provides information about a molecule's ability to emit light after being excited by a higher energy photon. Unsubstituted 2-aminopyridine is known to have a significant quantum yield, making it a promising scaffold for fluorescent probes.[5][6] The fluorescence properties of aminopyridine derivatives are highly sensitive to their chemical environment and substitution patterns.[5][7][8]

The introduction of different functional groups can dramatically alter the fluorescence quantum yield and the emission wavelength. For instance, an azido-substituted aminopyridine may exhibit no fluorescence due to quenching effects, but upon a "click" reaction to form a triazole, the fluorescence can be "switched on".[5]

Comparative Fluorescence Data of Selected Aminopyridine Derivatives
DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)SolventReference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.34Chloroform[5]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate3904850.27Chloroform[5]
Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate3904850.22Chloroform[5]
Experimental Protocol: Fluorescence Spectroscopy

Fluorescence spectroscopy involves three main steps: excitation, excited-state lifetime, and emission.[9]

  • Sample Preparation:

    • Prepare a dilute solution of the aminopyridine derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

    • Degas the solution if oxygen quenching is a concern.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the source lamp to stabilize.

    • Select the excitation wavelength (λex), often corresponding to a λmax from the UV-Vis spectrum.

    • Set the emission wavelength range to be scanned.

  • Data Acquisition:

    • Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

    • To determine the excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength (typically the emission maximum).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide distinct chemical shifts for the aminopyridine isomers due to the influence of the amino group on the electronic environment of the ring protons and carbons.

In ¹H NMR, the protons on the pyridine ring typically appear in the aromatic region (δ 6.5-9.2 ppm).[10] The position of the amino group causes characteristic splitting patterns and chemical shifts for the remaining ring protons, allowing for unambiguous identification of the isomer.

In ¹³C NMR, the carbon atoms of the pyridine ring also exhibit distinct chemical shifts. The carbon atom attached to the amino group (C-NH₂) is significantly shielded compared to the other ring carbons.

Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Aminopyridine Isomers (in CDCl₃)
Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
2-AminopyridineH6: ~8.05, H4: ~7.38, H3: ~6.61, H5: ~6.47, NH₂: ~4.63C2: ~158.3, C6: ~148.5, C4: ~137.8, C3: ~113.8, C5: ~108.7[2]
3-AminopyridineH2: ~8.1, H6: ~8.0, H4: ~7.0, H5: ~7.0, NH₂: ~3.7C3: ~141.2, C2: ~140.5, C6: ~137.9, C4: ~123.8, C5: ~121.9[11]
4-AminopyridineH2, H6: ~8.0, H3, H5: ~6.6, NH₂: ~4.4C4: ~150.5, C2, C6: ~149.8, C3, C5: ~109.1[11]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the aminopyridine sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[12]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.[12]

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The aminopyridine isomers exhibit characteristic IR absorption bands corresponding to N-H, C-N, and aromatic C=C and C=N stretching and bending vibrations.

The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The exact position and number of these bands can provide information about hydrogen bonding. The C-N stretching and the aromatic ring vibrations can also be used to differentiate between the isomers.

Comparative FT-IR Spectral Data of Aminopyridine Isomers (cm⁻¹)
Vibrational Mode2-Aminopyridine3-Aminopyridine4-AminopyridineReference
N-H Asymmetric Stretch~3440~3420~3430[11][13]
N-H Symmetric Stretch~3300~3330~3290[11][13]
N-H Scissoring~1630~1620~1645[11][13]
Aromatic C=C/C=N Stretch~1600, ~1500~1590, ~1480~1600, ~1500[11][13]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix 1-2 mg of the solid aminopyridine sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[12]

    • Grind the mixture to a fine powder to ensure homogeneous dispersion.

    • Transfer the powder to a pellet-forming die and apply high pressure (8-10 tons) to form a transparent or semi-transparent pellet.[12]

  • Data Acquisition:

    • Place the empty KBr pellet holder in the FT-IR spectrometer and record a background spectrum.

    • Place the KBr pellet containing the sample in the holder and record the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Under electron ionization (EI), aminopyridines will form a molecular ion (M⁺), and subsequent fragmentation can help in distinguishing the isomers.

The fragmentation patterns can be influenced by the position of the amino group. For instance, 2-aminopyridine can undergo a characteristic loss of HCN, which is less favorable for the other isomers.

Comparative Mass Spectrometry Data of Aminopyridine Isomers
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2-Aminopyridine9467, 40[14]
3-Aminopyridine9467, 40[14]
4-Aminopyridine9467, 40[14]

While the primary fragment ions may be similar, the relative intensities of these fragments can differ between the isomers, providing a basis for differentiation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like the aminopyridine isomers, GC-MS is a common analytical approach.

  • Sample Preparation:

    • Dissolve the aminopyridine sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • For polar derivatives, a derivatization step (e.g., silylation) may be necessary to increase volatility.[15]

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the isomers.

    • Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.g., 40-200 amu).

    • The electron ionization energy is typically set to 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The separated components from the GC column will enter the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the isomers.

    • Examine the mass spectrum for each chromatographic peak to identify the molecular ion and characteristic fragment ions.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of aminopyridine derivatives. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pristine Aminopyridine Derivative UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Emissive Properties) Prep->Fluorescence NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Data Comparative Data Analysis & Structural Confirmation UV_Vis->Data Fluorescence->Data NMR->Data FTIR->Data MS->Data

Caption: A generalized workflow for the comprehensive spectroscopic characterization of aminopyridine derivatives.

Conclusion

The spectroscopic analysis of aminopyridine derivatives is a multifaceted endeavor that provides a wealth of information crucial for researchers, scientists, and drug development professionals. Each technique offers a unique piece of the puzzle, and a combined approach is essential for a complete and unambiguous characterization. This guide has provided a comparative overview of the key spectroscopic features of 2-, 3-, and 4-aminopyridine, along with detailed experimental protocols. By understanding the principles behind the observed spectroscopic differences and employing rigorous analytical methods, the scientific community can continue to unlock the full potential of these versatile molecules.

References

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • Muttur, F. A., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

  • Stefaniak, L., et al. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. [Link]

  • Li, Y., et al. (2022). Fluorescent Properties of Aminopyridines. ResearchGate. [Link]

  • Nowicka, K., et al. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Perjési, P., & Turos, G. (1993). 1 H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • Kakehi, K., et al. (2004). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. PubMed. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Yang, D. S. (2012). Structural isomers of aminopyridines. ResearchGate. [Link]

  • Kakehi, K., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry. [Link]

  • G. P. Ford, et al. (1998). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. Journal of the American Chemical Society. [Link]

  • Tanoli, S. A. K., et al. (2013). STD-NMR of 2-aminopyridine and isovanillin with BSA. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Aminopyridine. SIELC Technologies. [Link]

  • Vanhoenacker, G., et al. (2011). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Agilent. [Link]

  • Kluba, M., et al. (2017). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • Reddy, C. R., et al. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters. [Link]

  • Trivedi, M. K., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivative. viXra.org. [Link]

  • Mostafa, A., & Bazzi, H. S. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. PubMed. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Bouziane, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Emeis, C. A. (1993). Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid catalyst. Journal of Catalysis. [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

  • M. J. O'Hagan. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry. [Link]

  • Lister, D. G., et al. (1988). Microwave spectra and structure of the amine group in 3-aminopyridine and 4-aminopyridine. Ab initio molecular orbital calculations of the structure of the amine group in the aminopyridines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]

  • Sundaraganesan, N., et al. (2005). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • University of Washington. (n.d.). Tutorial on Fluorescence and Fluorescent Instrumentation. University of Washington. [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Activity of Pyridine Compounds: A Guide for Researchers

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel and effective therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine and its derivatives have em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel and effective therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the antimicrobial activity of various classes of pyridine compounds, offering experimental data, methodological insights, and an exploration of their mechanisms of action to aid researchers and drug development professionals in this critical field.

The pyridine ring, a six-membered heterocycle structurally related to benzene with one nitrogen atom, is a key component in many natural products, including vitamins and alkaloids.[3][5][6] Its unique chemical properties, such as its ability to improve water solubility, make it a valuable moiety in drug design.[1][3][4][7][8] This guide will delve into the antibacterial and antifungal properties of several distinct classes of pyridine derivatives, providing a framework for understanding their structure-activity relationships and potential for further development.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. To illustrate this, the following tables summarize the in vitro activity of representative compounds from different studies against a panel of clinically relevant bacteria and fungi. The data is primarily presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Pyridine Derivatives

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Quinazolone Pyridiniums 4-pyridyl derivative (9c)1-11[9]
3-pyridyl analog (9b)2 (MRSA)---[9]
Nicotinic Acid Hydrazides Nitro-substituted (4, 5, 6)ActiveActiveActive-[4]
Dimethoxy-substituted (7)ActiveActiveActive-[4]
Hybrid Bis-(imidazole/benzimidazole)-pyridine Hybrid 5a3.9 (C. albicans)---[10]
N-alkylated Pyridine Salts Compound 6656 ± 0.5% inhibition-55 ± 0.5% inhibition-[3][4]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Pyridine Derivatives

| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Botrytis cinerea | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyridine Carboxamides | Compound 3f | - | - | IC50 = 5.6 mg/L |[11][12] | | Hybrid Bis-(imidazole/benzimidazole)-pyridine | Hybrid 5a | 3.9 | Strong selective activity | - |[10] | | | Hybrid 6a | - | - | - |[10] | | Nicotinic Acid Hydrazides | Nitro-substituted (4, 5, 6) | Active | Active | - |[4] | | Quaternized Chitosan-Pyridine | Compound 8 | - | - | - |[13] |

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends in the structure-activity relationships of these compounds. For instance, the introduction of specific functional groups can dramatically enhance antimicrobial potency.

  • Quaternary Ammonium Groups: The presence of a quaternary ammonium group, as seen in the quinazolone pyridiniums, often leads to broad-spectrum antibacterial activity.[9] This is likely due to their ability to disrupt bacterial cell membranes.

  • Halogen and Nitro Groups: The incorporation of halogen atoms (e.g., fluorine, chlorine) and nitro groups into the pyridine scaffold has been shown to improve antibacterial and antifungal activity.[4][14]

  • Hybrid Structures: Combining the pyridine nucleus with other heterocyclic rings, such as imidazole or benzimidazole, can result in synergistic effects and potent antifungal activity.[10]

Unraveling the Mechanisms of Action

Understanding how these compounds exert their antimicrobial effects is crucial for rational drug design and overcoming resistance. Pyridine derivatives employ a variety of mechanisms to inhibit microbial growth.

Diagram: Proposed Mechanisms of Antimicrobial Action of Pyridine Compounds

Caption: Proposed mechanisms of action for various pyridine-based antimicrobial compounds.

  • Inhibition of Cell Wall Synthesis: Some pyridine derivatives, particularly those hybridized with azole moieties, are believed to inhibit the synthesis of the fungal cell wall component ergosterol.[10]

  • Disruption of Cell Membranes: Quaternary ammonium pyridine compounds can interact with the negatively charged components of bacterial cell membranes, leading to membrane depolarization and cell death.

  • Enzyme Inhibition: A significant mechanism for some antifungal pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[11][12] This disrupts cellular respiration and energy production.

  • Inhibition of ATP Synthase: Certain trisubstituted pyridines have been shown to inhibit ATP synthase in bacteria like Acinetobacter baumannii, representing a novel and underexplored target.[15]

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following outlines the core methodologies used in the studies cited.

Workflow: Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement

Caption: A generalized workflow for determining the antimicrobial susceptibility of test compounds.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test pyridine compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This method provides a quantitative measure of the antimicrobial potency, allowing for direct comparison between different compounds. The standardized inoculum size and growth conditions ensure reproducibility.

B. Agar Disc Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative technique to assess the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Agar Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with a standardized suspension of the test bacterium.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test pyridine compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters.

Rationale: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. This method is useful for screening a large number of compounds and for assessing the spectrum of activity.

Future Directions and Conclusion

The diverse and potent antimicrobial activities of pyridine compounds underscore their significance as a privileged scaffold in drug discovery.[5][6] Future research should focus on:

  • Synthesis of Novel Derivatives: The continued synthesis and screening of novel pyridine derivatives with diverse substitutions is crucial for identifying compounds with improved efficacy and reduced toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will enable more rational drug design and help to anticipate and overcome potential resistance mechanisms.[2]

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC. (n.d.).
  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. (2025, January 9).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - J-Stage. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. (2025, October 14).
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18).
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Publications. (2025, September 26).
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026, March 10).
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12).
  • Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][10][11][12]triazolo[1,5-c]quinazolines and thiazolo[3',2' - ResearchGate. (2026, March 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8_YGXdOc7yu-6d28jGnT9gsJvmpRDqTbYuzl-qHGmsnmjCD9KR5i7igdyfjSLMLsd9v_03cmMbBBH-cgMPYBEwpa1Zuv_7EY_jJCufO1jqiFNBlk3IEbwKHIX-UBnBsWcwNpKmTaRcw2GwZtLSK9hRMbgHckl7JPGptSa8BrbdSajt1UHp1sAuitavixZClIhr0ClKwe7wHipWsOZePIPRTss6qnJBQbbiTjrWdd0dRHb3N6gDrS-cnoqyL0gu4V3kQfllbkMWg7tiNnBFI1gndie5QvyWswalvLuiv0Q9rhvKdkH7ueZQzYAFX5Iz1RRUKsMmyYBbt6Eqrt3IhnqdoB0ddUt

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. (2023, April 1).
  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][9][10][11]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry. (n.d.). Retrieved from

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity - Der Pharma Chemica. (2022, July 18).
  • [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (n.d.).
  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives - MDPI. (2018, October 11).
  • Antifungal activity of the compounds 2 and 3 pyridine derivatives - ResearchGate. (n.d.).
  • (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities - Academia.edu. (n.d.).
  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed. (n.d.).
  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - The Royal Society. (2025, January 29).
  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022, July 17).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Ethylaminopyridine-2-amine

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of specialized chemical reagents like 5-Ethylaminopyridine-2-amine demand a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to excellence extends beyond discovery and into the responsible management of all chemical lifecycles.

Understanding the Hazard Profile: Why Caution is Critical

While specific toxicological data for 5-Ethylaminopyridine-2-amine is not extensively documented, its structural similarity to other aminopyridines necessitates that it be handled as a hazardous substance. Aminopyridines as a class are known for their acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] They are also typically classified as skin and eye irritants and may cause respiratory irritation.[1][2][3][4][5] Furthermore, many pyridine derivatives are recognized as being harmful or toxic to aquatic life, with potentially long-lasting environmental effects.[1][5][6]

Therefore, all disposal procedures must be predicated on the assumption that 5-Ethylaminopyridine-2-amine is toxic, an irritant, and an environmental hazard. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Immediate Safety and Personal Protective Equipment (PPE)

Before commencing any handling or disposal-related activities, the establishment of a safe working environment is paramount. All operations involving 5-Ethylaminopyridine-2-amine should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6][7]

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[6]Protects against accidental splashes which could cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][7]Prevents skin contact, as aminopyridines can be harmful or toxic upon dermal absorption.[1][2]
Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[6]Minimizes the potential for skin contact with any spills or contaminated surfaces.
Respiratory Use within a well-ventilated area, preferably a chemical fume hood.[6][7]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][4][5]
Step-by-Step Disposal Protocol

Under no circumstances should 5-Ethylaminopyridine-2-amine or its residues be disposed of down the drain or in regular waste streams.[6][7] This compound must be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: To prevent dangerous chemical reactions, it is crucial to collect waste 5-Ethylaminopyridine-2-amine separately from incompatible materials. Key incompatibilities for aminopyridines include strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[6][8][9][10]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for 5-Ethylaminopyridine-2-amine and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves, absorbent materials).[6][11]

    • The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene), be leak-proof, and have a secure, tight-fitting lid.[6][7][11]

Step 2: Proper Labeling

  • Regulatory Imperative: Accurate and detailed labeling is a legal requirement and a critical safety communication tool.

  • Procedure:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "5-Ethylaminopyridine-2-amine".[6][11]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[6]

    • Keep the container closed at all times, except when adding waste.[6]

Step 3: Interim Storage

  • Safety in Storage: Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

  • Procedure:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6] This area should be at or near the point of waste generation.

    • Ensure the storage location is away from sources of ignition, heat, and direct sunlight.[11]

    • The container should be kept within a secondary containment unit to control any potential leaks.[11]

Step 4: Final Disposal

  • Professional Handling: The ultimate disposal of hazardous waste must be conducted by licensed professionals to ensure environmental and regulatory compliance.

  • Procedure:

    • Once the waste container is full or approaching the institutional time limit for satellite accumulation, arrange for its collection through your institution's Environmental Health & Safety (EHS) department.[6]

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be carried out by a licensed hazardous waste disposal facility.[6] Common disposal methods for pyridine-based compounds include high-temperature incineration.[12]

Emergency Procedures: Spill Management

Accidents can occur, and a prepared response is the best defense.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[3][6][7] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][8] Avoid creating dust.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. Some protocols for related compounds suggest using a dilute solution of acetic acid for neutralization after initial cleanup.[6][13]

    • Report the incident to your laboratory supervisor.

  • For Large Spills:

    • Evacuate the immediate area.[6]

    • Alert your institution's emergency response team and EHS department immediately.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 5-Ethylaminopyridine-2-amine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling 5-Ethylaminopyridine-2-amine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Residue, Contaminated Materials) fume_hood->waste_generated spill_check Spill Occurred? waste_generated->spill_check spill_size Large Spill? spill_check->spill_size Yes container Use Designated, Compatible, Sealed Waste Container spill_check->container No evacuate Evacuate & Call EHS spill_size->evacuate Yes contain_spill Contain with Inert Absorbent spill_size->contain_spill No collect_spill Collect into Hazardous Waste Container contain_spill->collect_spill collect_spill->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->label_waste store_waste Store in Ventilated, Secondary Containment Area label_waste->store_waste request_pickup Request Waste Collection via EHS Department store_waste->request_pickup end End: Professional Disposal request_pickup->end

Caption: Disposal workflow for 5-Ethylaminopyridine-2-amine.

References

  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridine.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 4-(Methylamino)pyridine.
  • Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 3-Aminopyridine (For Synthesis).
  • MilliporeSigma. (2025, June 11). Safety Data Sheet: 2-Aminopyridine.
  • Fisher Scientific. (2012, March 7). Safety Data Sheet: 5-Ethyl-2-methylpyridine.
  • Labbox Export. (n.d.). Safety Data Sheet: UN1282 Pyridine.
  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Methylamino)pyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28477764, 5-Ethylaminopyridine-2-amine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-(2-Aminoethyl)pyridine.
  • Oxford Lab Fine Chem LLP. (n.d.). MSDS: 4-Aminopyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-ethylpyridine.
  • Spectrum Chemical. (2016, November 7). Safety Data Sheet: 2-(Methylamino)pyridine.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Incompatibility Table.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). Human health tier II assessment for 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-.
  • Loba Chemie. (2018, December 10). Safety Data Sheet: 2-Amino-5-methylpyridine for Synthesis.
  • Alpha Chemika. (n.d.). Safety Data Sheet: 2-Amino Pyridine for Synthesis.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.